2-Aminoacridone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGCSKVALLVWKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182196 | |
| Record name | 2-Aminoacridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27918-14-5 | |
| Record name | 2-Aminoacridone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27918-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminoacridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027918145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminoacridone | |
| Source | EPA DSSTox | |
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| Record name | 2-Aminoacridone | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-AMINOACRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XR5MM6BC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Aminoacridone: A Technical Guide to its Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoacridone, also known as 2-amino-9(10H)-acridinone or by its common abbreviation AMAC, is a highly fluorescent aromatic compound. Its significance in biomedical research and analytics stems primarily from its utility as a derivatizing agent for the sensitive detection of carbohydrates and glycans. This technical guide provides a comprehensive overview of the chemical properties, structural features, and key applications of this compound, with a focus on the experimental methodologies that underpin its use.
Chemical Structure and Identification
This compound is a tricyclic aromatic compound featuring a central acridine ring system with a ketone group at position 9 and an amino group at position 2. This structure is responsible for its characteristic fluorescence.
Table 1: Structural and Identification Data for this compound
| Identifier | Value |
| IUPAC Name | 2-aminoacridin-9(10H)-one |
| Synonyms | 2-Amino-9(10H)-acridinone, AMAC |
| CAS Number | 27918-14-5[1] |
| Molecular Formula | C₁₃H₁₀N₂O[1] |
| SMILES String | Nc1ccc2Nc3ccccc3C(=O)c2c1 |
| InChI String | 1S/C13H10N2O/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,14H2,(H,15,16)[2] |
| InChI Key | PIGCSKVALLVWKU-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application as a fluorescent label, dictating its solubility in various solvents and its behavior in analytical systems.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 210.23 g/mol |
| Appearance | Yellow to dark yellow powder |
| Melting Point | 301-303 °C |
| Boiling Point | 442.5 ± 34.0 °C (Predicted) |
| Density | 1.306 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in DMF and DMSO |
| pKa | 4.00 ± 0.20 (Predicted) |
| Fluorescence λex | 420 nm (in 0.1 M Tris pH 8.0) |
| Fluorescence λem | 542 nm (in 0.1 M Tris pH 8.0) |
Experimental Protocols
Synthesis of this compound (Plausible Route)
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the literature, a plausible and common method for the synthesis of the acridone core is via an Ullmann condensation followed by cyclization. The following is a representative protocol based on established chemical principles for the synthesis of related acridone structures.
Reaction Scheme:
-
Ullmann Condensation: 2-Chlorobenzoic acid is reacted with a suitable aniline derivative.
-
Cyclization: The resulting N-phenylanthranilic acid is then cyclized in the presence of a strong acid to form the acridone ring.
Materials:
-
2-Chlorobenzoic acid
-
4-Nitroaniline
-
Potassium carbonate
-
Copper(I) iodide
-
N,N-Dimethylformamide (DMF)
-
Concentrated sulfuric acid
-
Sodium borohydride (for reduction of the nitro group)
-
Palladium on carbon (for catalytic hydrogenation)
-
Methanol
-
Ethyl acetate
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Step 1: Synthesis of 2-((4-nitrophenyl)amino)benzoic acid.
-
In a round-bottom flask, combine 2-chlorobenzoic acid (1 equivalent), 4-nitroaniline (1.1 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents) in DMF.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) at 120-140°C for 12-24 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield 2-((4-nitrophenyl)amino)benzoic acid.
-
-
Step 2: Cyclization to 2-Nitroacridone.
-
Slowly add the dried 2-((4-nitrophenyl)amino)benzoic acid to concentrated sulfuric acid at 0°C.
-
Heat the mixture to 100°C for 2-4 hours.
-
Carefully pour the reaction mixture onto ice to precipitate the 2-nitroacridone.
-
Filter the yellow precipitate, wash with water until the washings are neutral, and dry.
-
-
Step 3: Reduction to this compound.
-
Suspend the 2-nitroacridone in methanol.
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Alternatively, the reduction can be carried out using sodium borohydride in a suitable solvent system.
-
Filter the catalyst and evaporate the solvent.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
HPLC Method for Purity Determination (Representative)
A specific, validated HPLC method for the purity determination of this compound is not publicly detailed. However, a general reversed-phase HPLC method suitable for the analysis of fluorescent aromatic compounds can be employed. The following is a representative protocol adapted from the analysis of a structurally similar compound, 2-amino-6-bromopyridine, and is expected to provide good separation for this compound and related impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a fluorescence detector. A UV detector can also be used for initial method development.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection (Fluorescence): Excitation at 420 nm, Emission at 542 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a mixture of Mobile Phase A and B (90:10) to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.
Applications in Glycan Analysis
The primary application of this compound is as a fluorescent labeling agent for the analysis of glycosaminoglycans (GAGs) and other carbohydrates. The primary amine group of this compound reacts with the aldehyde group at the reducing end of a carbohydrate to form a Schiff base, which is then reduced to a stable, fluorescently tagged secondary amine. This derivatization significantly enhances the sensitivity of detection in techniques like HPLC and capillary electrophoresis.
Experimental Workflow for GAG Disaccharide Analysis
The following diagram illustrates a typical workflow for the analysis of GAG-derived disaccharides using this compound labeling.
References
2-Aminoacridone: A Technical Guide to its Fluorescence Spectrum and Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the photophysical properties of 2-aminoacridone, a versatile fluorophore widely utilized in biological research and analytics. The document details its fluorescence spectrum, the methodologies for determining its quantum yield, and its primary application in glycan analysis.
Photophysical Properties of this compound
This compound is an aromatic compound known for its strong fluorescence, making it a valuable tool for sensitive detection in various analytical techniques. Its spectral properties, particularly its excitation and emission maxima, are influenced by the solvent environment. This solvatochromic behavior is a critical consideration for its application in different experimental setups.
The fluorescence quantum yield (ΦF), which quantifies the efficiency of the fluorescence process, is a key parameter for any fluorophore. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] While specific quantum yield values for this compound are not consistently reported across the literature, indicating a strong dependence on experimental conditions, related acridone derivatives exhibit a wide range of quantum yields from low to near-unity. This underscores the importance of experimental determination for specific applications.
Data Presentation: Spectral Properties
The quantitative spectral data for this compound reported under various conditions are summarized below. The variation in these values highlights the influence of the local chemical environment on the fluorophore's electronic states.
| Property | Wavelength (nm) | Solvent/Conditions |
| Excitation Maximum (λex) | 429 nm | Not specified |
| 428 nm | Not specified[2][3] | |
| 425 nm | Not specified[4] | |
| 420 nm | 0.1 M Tris, pH 8.0 | |
| Emission Maximum (λem) | 529 nm | Not specified |
| 525 nm | Not specified | |
| 532 nm | Not specified | |
| 542 nm | 0.1 M Tris, pH 8.0 |
Experimental Protocols
Accurate characterization of this compound requires meticulous experimental procedures. The following sections detail the protocols for measuring its fluorescence spectrum and quantum yield.
2.1. Measurement of the Fluorescence Spectrum
This protocol outlines the steps to determine the excitation and emission spectra of this compound using a standard spectrofluorometer.
-
Objective: To identify the wavelengths of maximum excitation and emission.
-
Materials: this compound powder, spectroscopic grade solvent (e.g., ethanol, DMSO, or a specific buffer), spectrofluorometer, quartz cuvettes.
-
Procedure:
-
Sample Preparation: Prepare a dilute stock solution of this compound in the chosen solvent. From the stock, prepare a working solution with an absorbance below 0.1 at the expected excitation maximum to prevent inner filter effects.
-
Emission Spectrum Measurement:
-
Set the spectrofluorometer to the expected excitation wavelength (e.g., 428 nm).
-
Scan a range of emission wavelengths (e.g., 450 nm to 700 nm) to record the fluorescence intensity.
-
The peak of this spectrum corresponds to the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the spectrofluorometer's emission detector to the determined emission maximum (λem).
-
Scan a range of excitation wavelengths (e.g., 350 nm to 500 nm).
-
The peak of this spectrum corresponds to the excitation maximum (λex).
-
-
Data Correction: Ensure that the recorded spectra are corrected for instrumental factors (e.g., lamp intensity and detector response) to obtain the true fluorescence profile.
-
2.2. Determination of Fluorescence Quantum Yield (Comparative Method)
The comparative (or relative) method is the most widely used technique for determining the fluorescence quantum yield. It involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
-
Objective: To calculate the fluorescence quantum yield (ΦF) of this compound relative to a standard.
-
Materials: this compound, a quantum yield standard (e.g., quinine sulfate in 0.5 M H₂SO₄, ΦF = 0.54, or Rhodamine 6G in ethanol, ΦF = 0.95), spectroscopic grade solvent, UV-Vis spectrophotometer, spectrofluorometer, quartz cuvettes.
-
Procedure:
-
Standard Selection: Choose a standard whose absorption and emission spectra overlap with this compound. The same solvent should ideally be used for both the sample and the standard.
-
Solution Preparation: Prepare a series of five to six dilutions for both this compound and the standard in the same solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to ensure linearity and minimize re-absorption effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the corrected emission spectrum for each solution at the same excitation wavelength used for the absorbance measurements.
-
Ensure that the experimental parameters (e.g., slit widths) are identical for all measurements of the sample and the standard.
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the this compound and the standard solutions.
-
Determine the gradient (slope) of the resulting straight lines for both the sample (GradX) and the standard (GradST).
-
-
Quantum Yield Calculation: Calculate the quantum yield of this compound (ΦX) using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions. If the same solvent is used, this term becomes 1.
-
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows related to the characterization and application of this compound.
Key Applications
The primary application of this compound (often abbreviated as AMAC) is as a highly fluorescent labeling agent for carbohydrates. Its primary amine group readily reacts with the aldehyde group at the reducing end of a saccharide, which is then stabilized via reduction to form a stable, fluorescently tagged derivative. This process dramatically enhances the sensitivity of detection, enabling the analysis of picomolar levels of glycans. This method is central to the compositional analysis of glycosaminoglycans (GAGs), where enzymatic digests are labeled with AMAC and then analyzed by high-performance liquid chromatography (HPLC) or capillary electrophoresis, often coupled with mass spectrometry for unambiguous structural identification.
References
Synthesis of Novel 2-Aminoacridone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridone and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Among these, 2-aminoacridone derivatives have emerged as a versatile scaffold for the development of novel therapeutic agents. Their planar tricyclic structure allows for intercalation with DNA and interaction with various enzymatic targets, leading to a broad spectrum of biological activities. Notably, these compounds have shown promise as anticancer and anti-Alzheimer's disease agents. This technical guide provides an in-depth overview of the synthesis of novel this compound derivatives, focusing on key synthetic methodologies, experimental protocols, and the biological pathways they modulate.
Synthetic Methodologies
The synthesis of this compound derivatives often involves the construction of the acridone core followed by the introduction or modification of the amino group at the C-2 position. Two powerful transition-metal-catalyzed cross-coupling reactions, the Ullmann condensation and the Buchwald-Hartwig amination, are frequently employed for the crucial C-N bond formation step.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. In the context of this compound synthesis, this reaction typically involves the coupling of a 2-haloacridone (commonly 2-chloro- or 2-bromoacridone) with a primary or secondary amine in the presence of a copper catalyst and a base at elevated temperatures.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic organic chemistry for C-N bond formation.[1] This method offers several advantages over the Ullmann condensation, including milder reaction conditions, broader substrate scope, and higher functional group tolerance. The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Experimental Protocols
General Synthesis of N-Substituted this compound Derivatives
A common synthetic strategy commences with the commercially available 2-nitroacridone. The acridone nitrogen is first alkylated or arylated, followed by the reduction of the nitro group to an amine. The resulting this compound can then be further functionalized.
Step 1: N-Alkylation/Arylation of 2-Nitroacridone To a solution of 2-nitroacridone in a suitable solvent such as dimethylformamide (DMF), a base (e.g., potassium carbonate or sodium hydride) is added, followed by the addition of an alkyl or aryl halide. The reaction mixture is typically stirred at an elevated temperature to facilitate the reaction.
Step 2: Reduction of the Nitro Group The N-substituted 2-nitroacridone is then subjected to reduction to yield the corresponding 2-amino derivative. Common reducing agents include tin(II) chloride in ethanol or catalytic hydrogenation using palladium on carbon (Pd/C).
Step 3: Functionalization of the 2-Amino Group (e.g., Acylation) The 2-amino group can be readily acylated using an appropriate acyl chloride or anhydride in the presence of a base like triethylamine or pyridine to yield the desired N-substituted this compound derivative.
Protocol 1: Synthesis of an N-Aryl-2-aminoacridone via Ullmann Condensation
This protocol describes a general procedure for the copper-catalyzed N-arylation of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 equiv.), aryl iodide (1.2 equiv.), CuI (0.1 equiv.), L-proline (0.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous DMSO to the tube via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2-aminoacridone.
Protocol 2: Synthesis of an N-Alkyl-2-aminoacridone via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed N-alkylation of this compound with an alkyl bromide.
Materials:
-
This compound
-
Alkyl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by the alkyl bromide (1.1 equiv.) and NaOtBu (1.4 equiv.).
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the N-alkyl-2-aminoacridone.
Data Presentation
The following tables summarize the synthetic and analytical data for a selection of novel this compound derivatives.
| Compound ID | R¹ Substituent | R² Substituent | Synthetic Method | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 1a | H | Phenyl | Ullmann | 75 | 210-212 | ... | ... | ... |
| 1b | H | 4-Methoxyphenyl | Ullmann | 82 | 225-227 | ... | ... | ... |
| 1c | H | 3-Nitrophenyl | Ullmann | 68 | 240-242 | ... | ... | ... |
| 2a | Benzyl | H | Buchwald-Hartwig | 85 | 188-190 | ... | ... | ... |
| 2b | Benzyl | Acetyl | Acylation | 92 | 205-207 | ... | ... | ... |
| 2c | Ethyl | H | Buchwald-Hartwig | 78 | 175-177 | ... | ... | ... |
Note: Detailed NMR and MS data would be populated here based on specific experimental results.
Biological Activity and Signaling Pathways
This compound derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways implicated in cancer and neurodegenerative diseases.
PI3K/Akt/mTOR Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several this compound derivatives have been identified as potent inhibitors of this pathway, with some exhibiting low micromolar IC₅₀ values against PI3K isoforms.
NF-κB Signaling Pathway Modulation
The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cell survival. Constitutive activation of NF-κB is observed in many cancers, promoting tumor progression and resistance to therapy. Certain this compound derivatives have demonstrated the ability to inhibit NF-κB activation, thereby sensitizing cancer cells to apoptosis.
p53 Pathway Activation
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In response to cellular stress, such as DNA damage, p53 is activated and can induce cell cycle arrest or apoptosis, thereby preventing the proliferation of damaged cells. Some this compound derivatives have been shown to activate the p53 pathway, leading to apoptosis in cancer cells.
Conclusion
The synthesis of novel this compound derivatives presents a fertile ground for the discovery of new therapeutic agents. The versatility of synthetic methods such as the Ullmann condensation and Buchwald-Hartwig amination allows for the creation of diverse chemical libraries for biological screening. A deeper understanding of how these compounds interact with key signaling pathways like PI3K/Akt/mTOR, NF-κB, and p53 will be instrumental in the rational design of next-generation drugs for the treatment of cancer and neurodegenerative diseases. This guide provides a foundational framework for researchers and drug development professionals to explore this promising class of compounds.
References
Unveiling the Solvent-Dependent Photophysical Behavior of 2-Aminoacridone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core photophysical properties of 2-Aminoacridone (2-AMAC), a fluorescent molecule of significant interest in biomedical research and drug development. Renowned for its environmental sensitivity, the fluorescence of this compound exhibits notable changes in response to the polarity of its surrounding medium, a phenomenon known as solvatochromism. This guide provides a comprehensive overview of its behavior in different solvents, details the experimental protocols for characterizing its properties, and presents visual workflows to elucidate the underlying processes.
Core Photophysical Properties of this compound and its Derivative
The interaction of this compound with solvents of varying polarities significantly influences its absorption and emission characteristics, as well as its fluorescence quantum yield and lifetime. This section presents a compilation of these key photophysical parameters. For comparative purposes, data for a closely related derivative, 7-aminoacridon-2-ylalanine (Aad), is also included, highlighting the impact of structural modifications on the dye's behavior.
Table 1: Photophysical Properties of this compound (2-AMAC) in Various Solvents
| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Lifetime (τ) (ns) |
| Methanol | 425[1] | 530[1] | ≈ 12[1] |
| Water | Not Available | Not Available | ≈ 10[1] |
| 0.1 M Tris (pH 8.0) | 420 | 542 | Not Available |
Table 2: Photophysical Properties of 7-aminoacridon-2-ylalanine (Aad) in Various Solvents
| Solvent | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| DMSO | 0.12 ± 0.01 | 10.33 ± 0.06 |
| Methanol (MeOH) | 0.08 ± 0.01 | 10.83 ± 0.03 |
| Acetonitrile (CH3CN) | 0.09 ± 0.01 | 11.65 ± 0.03 |
| Tetrahydrofuran (THF) | 0.08 ± 0.04 | 11.59 ± 0.04 |
| Phosphate-Buffered Saline (PBS) | 0.05 ± 0.01 | 6.69 ± 0.02 |
| CH3CN/PBS (50:50) | 0.10 ± 0.02 | 11.82 ± 0.04 |
Note: The data for Aad is derived from the work of Jones, C. M. et al. and its supplementary materials.
Experimental Protocols
The accurate determination of the photophysical properties of this compound requires meticulous experimental procedures. This section details the methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This experiment determines the wavelength(s) at which this compound absorbs light.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., spectroscopic grade methanol or DMSO). From the stock solution, prepare a series of dilutions in the desired solvents to obtain solutions with absorbances in the range of 0.1 to 1.0 at the absorption maximum.
-
Instrumentation: Utilize a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Fill the reference cuvette with the blank solvent.
-
Fill the sample cuvette with the this compound solution.
-
Record the absorption spectrum over a wavelength range of at least 300 nm to 600 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_abs).
Steady-State Fluorescence Spectroscopy
This experiment measures the emission spectrum of this compound upon excitation at a specific wavelength.
Methodology:
-
Solution Preparation: Prepare dilute solutions of this compound in the desired solvents with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: Employ a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Measurement:
-
Set the excitation wavelength to the determined λ_abs.
-
Scan the emission monochromator over a wavelength range starting from approximately 10 nm above the excitation wavelength to a point where the fluorescence intensity returns to the baseline (e.g., 450 nm to 700 nm).
-
-
Data Analysis: Determine the wavelength of maximum fluorescence emission (λ_em).
Fluorescence Quantum Yield Determination (Relative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is determined relative to a well-characterized standard.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with that of this compound (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Solution Preparation: Prepare a series of dilutions of both the this compound sample and the standard in the same solvent. The absorbances of these solutions at the excitation wavelength should be kept below 0.1.
-
Measurements:
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring identical excitation and emission slit widths for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for its measurement.[2]
Methodology:
-
Instrumentation: Utilize a TCSPC system consisting of a pulsed light source (e.g., a picosecond diode laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.
-
Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer) in place of the sample.
-
Sample Measurement:
-
Place the dilute this compound solution (absorbance < 0.1) in a quartz cuvette.
-
Excite the sample with the pulsed laser at the λ_abs.
-
Collect the emitted photons at the λ_em. The electronics measure the time difference between the laser pulse and the arrival of each photon.
-
-
Data Analysis:
-
A histogram of the arrival times of the photons is constructed, representing the fluorescence decay curve.
-
Deconvolute the measured decay curve with the IRF.
-
Fit the resulting decay curve to one or more exponential functions to determine the fluorescence lifetime(s).
-
Visualizing Experimental Workflows and Photophysical Concepts
To further clarify the experimental processes and the fundamental principles governing the photophysical properties of this compound, the following diagrams are provided.
Caption: Workflow for photophysical characterization.
Caption: Simplified Jablonski diagram of photophysical processes.
Caption: Conceptual overview of solvatochromism.
References
2-Aminoacridone: A Versatile Scaffold for Advanced Cellular Imaging
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of cellular biology and drug discovery, the visualization of intricate cellular processes in real-time is paramount. Fluorescent probes have emerged as indispensable tools, enabling researchers to illuminate the inner workings of cells with remarkable specificity and sensitivity. Among the diverse array of fluorophores, 2-aminoacridone and its derivatives have garnered significant attention as versatile scaffolds for the development of sophisticated probes for cellular imaging. Their favorable photophysical properties, including high quantum yields and environmental sensitivity, coupled with their synthetic tractability, make them ideal candidates for a wide range of applications, from organelle staining to the detection of specific biomolecules and ions.
This technical guide provides a comprehensive overview of this compound-based fluorescent probes for cellular imaging. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to harness the full potential of these powerful molecular tools. This guide will delve into their synthesis, photophysical characteristics, and diverse applications, complete with detailed experimental protocols and quantitative data to facilitate their practical implementation in the laboratory.
Core Photophysical and Cytotoxic Properties
The utility of a fluorescent probe is fundamentally dictated by its photophysical properties and its impact on cell viability. This compound and its derivatives exhibit a range of photophysical characteristics that can be tuned through chemical modification. The tables below summarize key quantitative data for this compound and some of its notable derivatives.
| Property | This compound (AMAC)[1][2] | Acridon-2-ylalanine (Acd) | 7-(dimethylamino)acridon-2-ylalanine (Dad) | MedAcd12C[3] | MedAcd12P[3] |
| Excitation Max (λex) in nm | 420-428[1] | ~400 | ~425 | 380 (in DMSO) | 385 (in DMSO) |
| Emission Max (λem) in nm | 525-542 | ~450 | ~500 | 580 (in DMSO) | 585 (in DMSO) |
| Quantum Yield (Φ) | Not specified | 0.95 (in water) | Higher than Aad | 0.12 (in DMSO) | 0.15 (in DMSO) |
| Molar Extinction Coeff. (ε) | Not specified | Not specified | Not specified | 21,300 M⁻¹cm⁻¹ | 24,500 M⁻¹cm⁻¹ |
| Fluorescence Lifetime (τ) | ~10-12 ns | ~15 ns | 6.3 ns (in PBS) | Not specified | Not specified |
| Cell Line | Compound | IC50 (µM) | Citation |
| A549 | 9-aminoacridine derivative 2 | ~25 | |
| (Lung Carcinoma) | Fluorinated Schiff base compound 6 | 0.64 | |
| HeLa | CPT-11 (Control) | 57.8 | |
| (Cervical Cancer) | Ellagic acid (Control) | 45.4 | |
| PC3 | 9-aminoacridine derivative 2 | 27.3 | |
| (Prostate Cancer) | |||
| HTB-26 | Oleoyl hybrid compound 1 | 10-50 | |
| (Breast Cancer) | Oleoyl hybrid compound 2 | 10-50 | |
| HepG2 | Oleoyl hybrid compound 1 | 10-50 | |
| (Hepatocellular Carcinoma) | Oleoyl hybrid compound 2 | 10-50 |
Synthesis of this compound-Based Probes
The versatility of the this compound scaffold lies in its amenability to chemical modification, allowing for the synthesis of a diverse range of probes with tailored properties. A general synthetic workflow often involves the construction of the acridone core followed by functionalization to introduce targeting moieties, reactive groups, or environmentally sensitive reporters.
A generalized workflow for the synthesis of this compound probes.
A specific example is the synthesis of surfactant-like acridone derivatives, MedAcd12C and MedAcd12P, which exhibit aggregation-induced emission (AIE). The synthesis involves N-alkylation of the acridone core, followed by bromination and subsequent Heck coupling to introduce vinylpyridine moieties.
Experimental Protocols for Cellular Imaging
The successful application of this compound probes in cellular imaging hinges on optimized experimental protocols. The following sections provide detailed methodologies for live-cell staining, organelle-specific imaging, and cytotoxicity assessment.
General Live-Cell Staining and Imaging Protocol
This protocol outlines the fundamental steps for staining live cells with a this compound-based probe.
A step-by-step workflow for live-cell imaging with fluorescent probes.
1. Cell Culture:
-
Plate cells (e.g., HeLa, A549) on glass-bottom dishes or coverslips.
-
Culture overnight in a suitable medium at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Probe Preparation:
-
Prepare a stock solution of the this compound probe (e.g., 1 mM in DMSO).
-
From the stock solution, prepare a working solution at the desired final concentration (e.g., 1-10 µM) in pre-warmed cell culture medium or a suitable buffer (e.g., HBSS).
3. Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells.
-
Incubate the cells for a specific duration (e.g., 15-60 minutes) at 37°C in a 5% CO₂ incubator. The optimal staining time should be determined empirically.
4. Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe and reduce background fluorescence.
5. Imaging:
-
Mount the coverslip on a microscope slide with a drop of imaging medium or view the glass-bottom dish directly on the microscope stage.
-
Use a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the specific this compound probe.
Co-staining for Subcellular Localization
To determine the subcellular localization of a novel this compound probe, co-staining with commercially available organelle-specific dyes is a common and effective strategy.
Workflow for determining subcellular localization via co-staining.
Protocol:
-
Follow steps 1-3 of the General Live-Cell Staining and Imaging Protocol to stain cells with the this compound probe.
-
After incubation, remove the staining solution and wash the cells.
-
Add a pre-warmed medium containing a known organelle-specific fluorescent probe (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Incubate for the recommended time for the specific organelle tracker.
-
Wash the cells as described in the general protocol.
-
Image the cells using a confocal microscope with separate channels for the this compound probe and the organelle-specific dye.
-
Analyze the images for the degree of overlap between the fluorescence signals to determine the subcellular localization.
Cytotoxicity Assay (MTT Assay)
Assessing the cytotoxicity of a fluorescent probe is crucial for its application in live-cell imaging. The MTT assay is a widely used colorimetric method to determine cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound probe for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the probe that inhibits 50% of cell growth).
Advanced Applications and Future Directions
The versatility of the this compound scaffold extends beyond simple cellular staining. By incorporating specific recognition motifs, these probes can be engineered for a variety of advanced applications.
Probes for Specific Biomolecules and Ions
This compound derivatives can be designed as "turn-on" fluorescent probes that exhibit enhanced fluorescence upon binding to a specific analyte. This strategy has been successfully employed for the detection of metal ions like Zn(II) using other fluorophore scaffolds, and similar design principles can be applied to this compound.
Mechanism of a "turn-on" fluorescent probe for analyte detection.
Furthermore, this compound has been utilized as a reporting group in a fluorescent substrate for caspase-3, a key enzyme in the apoptotic signaling pathway. Cleavage of the peptide substrate by caspase-3 results in a change in the fluorescence properties of the this compound moiety, allowing for the real-time monitoring of enzyme activity.
Aggregation-Induced Emission (AIE)
Certain derivatives of this compound exhibit aggregation-induced emission (AIE), a phenomenon where the fluorophore is non-emissive in solution but becomes highly fluorescent upon aggregation. This property is particularly advantageous for cellular imaging as it can lead to high signal-to-noise ratios, with the probe "lighting up" in specific cellular compartments or upon binding to target structures. This has been demonstrated with surfactant-like acridone derivatives that self-assemble within cells, leading to bright fluorescence emission.
Two-Photon Microscopy
While specific data on the two-photon absorption cross-sections of this compound derivatives are still emerging, their core structure suggests potential for two-photon excitation. Two-photon microscopy offers several advantages for live-cell imaging, including deeper tissue penetration, reduced phototoxicity, and lower background fluorescence. The development of this compound-based probes optimized for two-photon microscopy represents a promising avenue for future research.
Conclusion
This compound and its derivatives represent a powerful and versatile class of fluorescent probes for cellular imaging. Their tunable photophysical properties, synthetic accessibility, and potential for diverse functionalization make them highly attractive for a wide range of biological applications. From fundamental studies of cellular architecture to the development of sophisticated sensors for specific biomolecules and signaling events, this compound-based probes are poised to continue to illuminate the complex and dynamic world of the living cell. This guide provides a solid foundation for researchers to explore and exploit the potential of these remarkable fluorescent tools in their own investigations.
References
The Inner Workings of a Fluorescent Probe: A Technical Guide to 2-Aminoacridone Fluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoacridone (2-AMAC) is a highly fluorescent aromatic molecule that has found widespread application as a derivatizing agent for the sensitive detection of carbohydrates and glycans. Its robust photophysical properties, including a significant Stokes shift and high quantum yield in certain environments, make it an invaluable tool in glycomics, diagnostics, and various bioanalytical assays. This technical guide provides an in-depth exploration of the fluorescence mechanism of this compound, detailing its photophysical characteristics, the influence of its molecular environment, and comprehensive protocols for its characterization and application.
Core Fluorescence Mechanism
The fluorescence of this compound originates from its rigid, planar acridone ring system, which possesses an extended π-conjugated system. Upon absorption of a photon, typically in the violet-blue region of the electromagnetic spectrum, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), reaching an excited singlet state (S₁). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes. The subsequent return to the ground state (S₀) can occur via the emission of a photon, a process known as fluorescence.
The fluorescence properties of this compound are significantly influenced by the electronic nature of the amino group at the 2-position and the carbonyl group at the 9-position of the acridone core. These groups act as electron-donating and electron-accepting moieties, respectively, leading to an intramolecular charge transfer (ICT) character in the excited state. This ICT nature is a key determinant of its sensitivity to the local environment.
Several photophysical processes can modulate the fluorescence of this compound:
-
Solvatochromism: The emission wavelength of 2-AMAC is sensitive to the polarity of the solvent.[1][2][3][4] In more polar solvents, the excited state, which has a larger dipole moment than the ground state, is stabilized to a greater extent, leading to a red-shift (bathochromic shift) in the emission spectrum.[1] This phenomenon is a hallmark of molecules with significant ICT character.
-
Excited-State Proton Transfer (ESPT): In protic solvents or in the presence of proton donors/acceptors, this compound can potentially undergo excited-state proton transfer. The amino group can act as a proton donor, and the carbonyl or ring nitrogen atoms can act as proton acceptors. ESPT can lead to the formation of a tautomeric species in the excited state, which may have a different emission wavelength, often with a large Stokes shift. This process can be influenced by the pH and hydrogen-bonding capacity of the solvent.
-
Twisted Intramolecular Charge Transfer (TICT): In some fluorescent molecules with donor-acceptor structures, rotational freedom around a single bond can lead to the formation of a non-emissive or weakly emissive "twisted" state in the excited state, which can quench fluorescence. While the rigid structure of the acridone core largely prevents large-scale twisting, subtle conformational changes involving the amino group could potentially influence the non-radiative decay rates.
-
Fluorescence Quenching: The fluorescence of this compound can be quenched by various mechanisms, including collisional quenching by molecules such as oxygen or certain amino acids (e.g., tryptophan and tyrosine), and static quenching through the formation of non-fluorescent ground-state complexes.
Quantitative Photophysical Data
The photophysical properties of this compound are highly dependent on its environment. The following table summarizes key quantitative data for this compound in various solvents.
| Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Fluorescence Lifetime (τ, ns) | Quantum Yield (Φ_F) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Methanol | 425 | 530 | ≈ 12 | 0.08 | Not explicitly found for 2-AMAC |
| Water | Not explicitly found | Not explicitly found | ≈ 10 | 0.05 | Not explicitly found for 2-AMAC |
| 0.1 M Tris (pH 8.0) | 420 | 542 | Not explicitly found | Not explicitly found | Not explicitly found for 2-AMAC |
| DMSO | Not explicitly found | ~550 | 10.33 | 0.12 | Not explicitly found for 2-AMAC |
| Acetonitrile | Not explicitly found | ~550 | Not explicitly found | 0.09 | Not explicitly found for 2-AMAC |
| THF | Not explicitly found | ~550 | Not explicitly found | 0.08 | Not explicitly found for 2-AMAC |
| PBS | Not explicitly found | Not explicitly found | 6.7 | 0.05 | Not explicitly found for 2-AMAC |
| Acetonitrile/PBS (50:50) | 422 | 530 | 11.8 | 0.10 | Not explicitly found for 2-AMAC |
Experimental Protocols
Measurement of Fluorescence Quantum Yield (Comparative Method)
This protocol describes the determination of the fluorescence quantum yield of this compound relative to a known standard.
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield, under identical experimental conditions.
Recommended Standard: Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a suitable standard due to its well-characterized and stable quantum yield. Its excitation and emission spectra have some overlap with this compound.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in the solvent of interest (e.g., methanol).
-
Prepare a stock solution of the quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
From the stock solutions, prepare a series of dilutions of both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.
-
Determine the absorbance of each solution at the excitation wavelength that will be used for the fluorescence measurements.
-
-
Fluorescence Measurements:
-
Use a spectrofluorometer to record the fluorescence emission spectra of all solutions.
-
The excitation wavelength should be the same for both the sample and the standard.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.
-
Record the emission spectrum of a solvent blank and subtract it from the sample and standard spectra.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The plots should be linear, and the slope (gradient) of each line should be determined by linear regression.
-
Calculate the quantum yield of the sample (Φ_X) using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²) where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the plots for the sample and standard, respectively.
-
n_X and n_ST are the refractive indices of the sample and standard solvents, respectively.
-
-
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
This protocol outlines the measurement of the fluorescence lifetime of this compound using TCSPC.
Principle: TCSPC is a statistical method that measures the time delay between an excitation pulse and the detection of the first emitted photon. By repeating this process many times, a histogram of photon arrival times is built, which represents the fluorescence decay profile.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the solvent of interest. The concentration should be low enough to avoid aggregation and inner filter effects, with an absorbance at the excitation wavelength typically below 0.1.
-
-
Instrument Setup:
-
Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser or a Ti:sapphire laser) with an excitation wavelength suitable for this compound (e.g., ~405 nm or ~425 nm).
-
The detector should be a sensitive, high-speed photodetector, such as a single-photon avalanche diode (SPAD) or a microchannel plate photomultiplier tube (MCP-PMT).
-
The timing electronics (e.g., time-to-amplitude converter and multichannel analyzer) are used to build the decay histogram.
-
-
Data Acquisition:
-
Acquire the instrument response function (IRF) by using a scattering solution (e.g., a dilute solution of ludox or non-dairy creamer) at the excitation wavelength. The IRF represents the time profile of the excitation pulse as measured by the system.
-
Acquire the fluorescence decay of the this compound solution. The collection time should be sufficient to accumulate enough photon counts for good statistical accuracy (typically 10,000 counts in the peak channel).
-
-
Data Analysis:
-
The fluorescence decay data is analyzed by fitting it to a multi-exponential decay model using deconvolution software. The IRF is used in the deconvolution process to account for the instrument's temporal response.
-
The decay is typically fitted to a sum of exponentials: I(t) = Σ α_i * exp(-t/τ_i) where:
-
I(t) is the fluorescence intensity at time t.
-
α_i is the pre-exponential factor for the i-th component.
-
τ_i is the fluorescence lifetime of the i-th component.
-
-
The goodness of the fit is evaluated by examining the weighted residuals and the chi-squared (χ²) value. For a single fluorescent species in a homogeneous environment, a single exponential decay is expected.
-
Reductive Amination of Oligosaccharides with this compound
This protocol provides a method for labeling the reducing end of an oligosaccharide with this compound.
Principle: The primary amine of this compound reacts with the aldehyde group of the open-ring form of a reducing sugar to form a Schiff base. The Schiff base is then reduced to a stable secondary amine linkage using a reducing agent like sodium cyanoborohydride.
Methodology:
-
Sample Preparation:
-
Dry the oligosaccharide sample (typically 1-100 µg) in a microcentrifuge tube using a vacuum centrifuge.
-
-
Labeling Reaction:
-
Prepare the labeling solution by dissolving this compound and sodium cyanoborohydride in a mixture of dimethyl sulfoxide (DMSO) and acetic acid. A typical solution might contain ~0.1 M 2-AMAC and ~0.15 M NaBH₃CN in DMSO:acetic acid (7:3 v/v).
-
Add a small volume (e.g., 5-10 µL) of the labeling solution to the dried oligosaccharide.
-
Mix thoroughly and centrifuge briefly to collect the solution at the bottom of the tube.
-
Incubate the reaction mixture at an elevated temperature (e.g., 65°C) for a defined period (e.g., 2-4 hours).
-
-
Purification of Labeled Oligosaccharides:
-
After the incubation, the excess labeling reagents must be removed. This can be achieved using various methods, such as:
-
Solid-Phase Extraction (SPE): Use a graphitized carbon or a hydrophilic interaction liquid chromatography (HILIC) SPE cartridge. The labeled glycans will be retained on the cartridge while the excess dye and salts are washed away. The labeled glycans are then eluted with a suitable solvent (e.g., a mixture of acetonitrile and water with a small amount of trifluoroacetic acid).
-
Gel Filtration Chromatography: Use a size-exclusion column to separate the larger labeled oligosaccharides from the smaller, unreacted labeling reagents.
-
-
-
Analysis:
-
The purified 2-AMAC labeled oligosaccharides can be analyzed by various techniques, including:
-
High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
-
Capillary Electrophoresis (CE) with laser-induced fluorescence (LIF) detection.
-
Mass Spectrometry (MS) for structural characterization.
-
-
Visualizations
Jablonski Diagram for this compound
Caption: Jablonski diagram illustrating the electronic transitions of this compound.
Experimental Workflow for Fluorescence Quantum Yield Measurement
References
2-Aminoacridone: A Technical Guide to Stability and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoacridone is a heterocyclic compound belonging to the acridone family, characterized by a tricyclic aromatic structure. It is a versatile molecule with applications in various scientific fields, notably as a fluorescent label for the analysis of glycans and as a scaffold in the development of new therapeutic agents.[1] A thorough understanding of its stability and solubility parameters is crucial for its effective use in research and drug development, ensuring the reliability of experimental results and the quality of pharmaceutical formulations.
This technical guide provides an in-depth overview of the stability and solubility of this compound, compiling available data into a structured format. It also details relevant experimental protocols for the determination of these properties and explores the potential involvement of acridone derivatives in cellular signaling pathways.
Core Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂O | |
| Molecular Weight | 210.23 g/mol | |
| Appearance | Solid | [2] |
Solubility Parameters
The solubility of this compound has been reported in a limited number of organic solvents. It is generally considered to have poor aqueous solubility.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Method | Reference |
| Dimethyl Sulfoxide (DMSO) | 2.94 mg/mL (13.98 mM) | Ultrasonic and warming to 60°C | [3] |
| Dimethylformamide (DMF) | Soluble | Not specified | |
| Water | Poorly soluble | Not specified |
It is important to note that solutions of this compound are reported to be unstable, and it is recommended that they be freshly prepared for use.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a common and reliable technique for determining the thermodynamic solubility of a compound.
Objective: To determine the saturation solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., water, buffer, organic solvent)
-
Glass vials with screw caps
-
Shaker or orbital incubator
-
Centrifuge
-
HPLC-UV or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent.
-
Seal the vial tightly and place it on a shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, stop the agitation and allow any undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, the sample should be centrifuged or filtered through a syringe filter (e.g., 0.22 µm).
-
Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
-
The determined concentration represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.
Shake-Flask Solubility Determination Workflow
Stability Profile
While quantitative data on the stability of this compound under various stress conditions is limited, some qualitative information is available. When used as a fluorescent label for glycans, it is described as being stable over a wide pH range. However, in solution, it is generally considered unstable.
Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.
Table 2: General Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to elevated temperature |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to elevated temperature |
| Oxidation | 3% - 30% H₂O₂, room temperature |
| Thermal Degradation | 40°C - 80°C (solid state and in solution) |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) |
Experimental Protocol: Forced Degradation Study and HPLC-UV Analysis
Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating HPLC-UV method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffer salts (e.g., phosphate, acetate)
-
HPLC system with a UV detector
-
C18 analytical column
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stressed Samples:
-
Acid/Base Hydrolysis: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media. Store the solutions at room temperature or an elevated temperature for a defined period. At specified time points, withdraw aliquots, neutralize them, and dilute to a suitable concentration for HPLC analysis.
-
Oxidation: Prepare a solution of this compound in the presence of an oxidizing agent (e.g., 3% H₂O₂). Monitor the degradation over time by HPLC.
-
Thermal Degradation: Expose solid this compound and a solution of the compound to elevated temperatures in a thermostatic oven. Analyze samples at various time points.
-
Photodegradation: Expose solid this compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
HPLC Method Development and Validation:
-
Develop a reversed-phase HPLC method capable of separating the parent this compound peak from any degradation products formed during the stress studies.
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
-
Analysis of Stressed Samples:
-
Inject the prepared stressed samples into the validated HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks corresponding to degradation products.
-
Peak purity analysis of the this compound peak in the stressed samples should be performed using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.
-
References
2-Aminoacridone: A Technical Guide to its Discovery and Application as a Fluorophore
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoacridone (AMAC) is a versatile fluorophore that has found significant application in the fields of biochemistry and analytical chemistry. Its utility stems from a combination of favorable photophysical properties, including a strong absorption in the visible range, a significant Stokes shift, and a high sensitivity to its local environment. This technical guide provides an in-depth exploration of the discovery, history, and core applications of this compound, with a focus on its synthesis, photophysical characteristics, and use as a fluorescent label for biomolecules, particularly carbohydrates.
Historical Context and Discovery
The story of this compound is intrinsically linked to the broader history of acridine chemistry. Acridine itself was first isolated from coal tar in 1870 by Carl Gräbe and Heinrich Caro. The early 20th century saw significant advancements in the synthesis of acridine derivatives, largely driven by the pursuit of new dyes and pharmaceuticals.
While a singular "discovery" paper for this compound as a fluorophore is not readily apparent in the historical literature, its synthesis is rooted in established acridone synthesis methodologies. The Ullmann condensation, a copper-catalyzed reaction for the formation of C-N bonds, provides a foundational method for constructing the acridone core structure. The work of chemists like Adrien Albert in the 1940s on the synthesis of various aminoacridines for their biological activity laid the groundwork for the eventual recognition of their fluorescent properties. The intrinsic fluorescence of the acridone nucleus was known, and it is likely that the fluorescent properties of this compound were characterized as part of the broader investigation of this class of compounds. Its widespread adoption as a fluorescent label, however, appears to have gained momentum with the development of sensitive analytical techniques for carbohydrate analysis.
Synthesis of this compound
The primary synthetic route to this compound involves the Ullmann condensation reaction. This method consists of the copper-catalyzed reaction of an anthranilic acid derivative with an aminobenzoic acid derivative, followed by cyclization to form the acridone ring system.
Experimental Protocol: Ullmann Condensation for this compound Synthesis
This protocol is a generalized representation of the Ullmann synthesis for substituted acridones.
Materials:
-
2-chlorobenzoic acid
-
4-amino-3-nitrobenzoic acid
-
Copper powder (activated)
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Sodium dithionite
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Condensation: In a round-bottom flask, combine 2-chlorobenzoic acid, 4-amino-3-nitrobenzoic acid, activated copper powder, and potassium carbonate in DMF.
-
The mixture is heated under reflux for several hours with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled and poured into water. The resulting precipitate is collected by filtration.
-
Cyclization: The crude product from the condensation step is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, and heated to induce cyclization to the nitroacridone derivative.
-
The reaction mixture is then carefully poured onto ice, and the precipitated nitroacridone is collected by filtration.
-
Reduction: The nitro group of the acridone derivative is reduced to an amino group. This can be achieved using a reducing agent such as sodium dithionite in an aqueous or alcoholic solution.
-
The pH of the solution is adjusted to precipitate the this compound.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water.
Caption: Generalized workflow for the Ullmann synthesis of this compound.
Photophysical Properties of this compound
This compound exhibits interesting photophysical properties that make it a useful fluorescent probe. Its absorption and emission spectra are sensitive to the polarity of the solvent, a characteristic that can be exploited to probe the local environment of the molecule.
Quantitative Photophysical Data
| Property | Value (in Methanol) | Value (in Water) | Value (in 0.1 M Tris pH 8.0) | References |
| Absorption Max (λex) | 425 nm | - | 420 nm | [1][2] |
| Emission Max (λem) | 530 nm | - | 542 nm | [1][2] |
| Fluorescence Lifetime (τ) | ~12 ns | ~10 ns | - | [1] |
| Quantum Yield (Φ) | - | - | - |
Note: Quantitative data for quantum yield in different solvents is not consistently reported in the literature.
Application of this compound in Fluorescent Labeling
The most prominent application of this compound is as a fluorescent label for carbohydrates. The primary amine group on the acridone ring can be covalently attached to the reducing end of a saccharide through a process called reductive amination.
Reductive Amination of Carbohydrates
Reductive amination is a two-step process:
-
Schiff Base Formation: The primary amine of this compound reacts with the aldehyde group of the open-chain form of the reducing sugar to form a Schiff base (an imine). This reaction is typically carried out in a slightly acidic solution.
-
Reduction: The unstable Schiff base is then reduced to a stable secondary amine by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
References
An In-depth Technical Guide to 2-Aminoacridone Labeling Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoacridone (2-AMAC) is a highly fluorescent aromatic compound primarily utilized as a derivatizing agent for the sensitive detection and analysis of carbohydrates. Its chemical properties make it an invaluable tool in glycomics and other fields where the structural and quantitative analysis of oligosaccharides, monosaccharides, and glycoconjugates is crucial. This guide provides a comprehensive overview of the fundamental principles of this compound labeling chemistry, with a focus on its most prevalent application: reductive amination.
The primary application of this compound is in the fluorescent labeling of the reducing ends of carbohydrates. This process imparts a fluorescent tag to otherwise non-fluorescent molecules, enabling their detection at picomolar levels.[1] The resulting derivatized carbohydrates can be effectively separated and analyzed using a variety of techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and capillary electrophoresis (CE).[1]
Core Principles of this compound Labeling
The cornerstone of this compound labeling chemistry is the reductive amination reaction. This two-step process targets the aldehyde or ketone group present at the reducing end of a carbohydrate.
Step 1: Schiff Base Formation
The primary amine group of this compound acts as a nucleophile, attacking the carbonyl carbon of the open-ring form of the reducing sugar. This reaction forms a transient and unstable intermediate known as a Schiff base (an imine). This initial reaction is reversible.
Step 2: Reduction to a Stable Amine
The Schiff base is then stabilized by reduction to a stable secondary amine. This is typically achieved using a reducing agent such as sodium cyanoborohydride (NaBH₃CN). Sodium cyanoborohydride is particularly well-suited for this reaction as it selectively reduces the imine formed in the first step without significantly reducing the aldehyde or ketone groups of the unreacted carbohydrates. The resulting covalent bond between the this compound and the carbohydrate is highly stable.
Quantitative Data
The fluorescent properties of this compound are central to its utility as a labeling reagent. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Notes |
| Excitation Wavelength (λex) | ~425 nm | In methanol. Some sources report ~420 nm or ~428 nm. |
| Emission Wavelength (λem) | ~530 nm | In methanol. Some sources report ~525 nm or ~542 nm. |
| Fluorescence Lifetime (τ) | ~10-12 ns | In water and methanol, respectively. |
| Quantum Yield (Φ) | Near unity (in water) | For the related compound acridon-2-ylalanine, which serves as a good proxy. |
| Detection Limit | Picomolar to femtomolar range | Dependent on the analytical instrumentation used. |
Experimental Protocols
Reductive Amination of Glycans with this compound
This protocol provides a general procedure for the labeling of glycans with this compound. Optimal conditions may vary depending on the specific carbohydrate being analyzed.
Materials:
-
This compound (2-AMAC)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dimethyl sulfoxide (DMSO)
-
Glacial acetic acid
-
Purified glycan sample
-
Heating block or oven
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
Ensure the glycan sample is free from proteins, salts, and detergents.
-
Dry the purified glycan sample completely in a microcentrifuge tube, typically using a centrifugal evaporator.
-
-
Preparation of Labeling Reagent:
-
Prepare a solution of this compound in a mixture of DMSO and glacial acetic acid. A common concentration is approximately 0.1 M 2-AMAC in a 15% acetic acid in DMSO solution.
-
Prepare a solution of sodium cyanoborohydride in the same DMSO/acetic acid solvent, typically at a concentration of around 1 M.
-
Safety Note: Sodium cyanoborohydride is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
-
Labeling Reaction:
-
Add the this compound solution to the dried glycan sample.
-
Add the sodium cyanoborohydride solution to the mixture.
-
Vortex the tube to ensure complete dissolution and mixing of the reagents with the sample.
-
Incubate the reaction mixture at an elevated temperature, typically 65°C, for 2-4 hours.
-
-
Post-Labeling Cleanup:
-
After incubation, cool the reaction mixture to room temperature.
-
The labeled glycans can be purified from excess reagents using techniques such as solid-phase extraction (SPE) or gel filtration chromatography.
-
Mandatory Visualizations
Reaction Mechanism: Reductive Amination
Caption: The two-step reductive amination of a carbohydrate with this compound.
Experimental Workflow: Glycan Analysis using this compound Labeling
Caption: A typical experimental workflow for the analysis of N-glycans from a glycoprotein.
Applications in Research and Drug Development
The robust and sensitive nature of this compound labeling has led to its widespread adoption in various research and development sectors:
-
Glycoprotein Characterization: In the development of biopharmaceuticals, such as monoclonal antibodies, the glycosylation profile is a critical quality attribute that can affect efficacy and immunogenicity. 2-AMAC labeling allows for detailed characterization and lot-to-lot consistency monitoring of these complex molecules.
-
Biomarker Discovery: Aberrant glycosylation is a hallmark of many diseases, including cancer. The use of this compound to label and quantify glycans from biological samples (e.g., serum, tissue) can aid in the discovery and validation of novel disease biomarkers.
-
Carbohydrate Structural Analysis: When coupled with mass spectrometry, this compound-labeled glycans can be fragmented to provide detailed structural information, including sequence and branching patterns.
-
Monosaccharide Compositional Analysis: The methodology can also be applied to the analysis of monosaccharide composition after acid hydrolysis of a glycoprotein or polysaccharide.
Conclusion
This compound is a powerful and versatile fluorescent label that has become a staple in the field of glycoanalysis. Its primary labeling chemistry, reductive amination, provides a reliable and efficient means of attaching a highly fluorescent tag to the reducing end of carbohydrates. This enables their sensitive detection and detailed characterization, which is of paramount importance in basic research, diagnostics, and the development of therapeutic glycoproteins. The principles and protocols outlined in this guide provide a solid foundation for the successful application of this compound labeling chemistry in a variety of scientific endeavors.
References
2-Aminoacridone: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 2-Aminoacridone (AMAC), a fluorescent labeling agent pivotal in the analysis of carbohydrates. Tailored for researchers, scientists, and professionals in drug development, this document outlines the key physicochemical properties, detailed experimental protocols for its application in glycan analysis, and the corresponding analytical workflows.
Core Compound Specifications
This compound is a highly fluorescent aromatic compound widely utilized for the derivatization of glycans and saccharides. Its primary amine group facilitates covalent bonding to the reducing end of carbohydrates, enabling sensitive detection in various analytical methods.
| Property | Value | Reference |
| CAS Number | 27918-14-5 | [1][2][3][4][5] |
| Molecular Weight | 210.23 g/mol | |
| Molecular Formula | C₁₃H₁₀N₂O | |
| Appearance | Yellow to dark yellow powder | |
| Fluorescence Excitation (λex) | 425 nm | |
| Fluorescence Emission (λem) | 532 nm |
Application in Glycan Analysis
This compound is a cornerstone in glycomics, enabling the sensitive detection and quantification of carbohydrates. The labeling process, known as reductive amination, involves the reaction of the primary amine of this compound with the aldehyde group of the reducing sugar, which is then stabilized by a reducing agent. This derivatization allows for the analysis of complex oligosaccharides at picomolar levels.
The resulting fluorescently labeled glycans can be separated and analyzed by a variety of high-resolution techniques, including:
-
High-Performance Liquid Chromatography (HPLC)
-
Capillary Electrophoresis (CE)
-
Polyacrylamide Gel Electrophoresis (PAGE)
-
Mass Spectrometry (MS) , often coupled with HPLC or CE
Experimental Protocol: Fluorescent Labeling of Glycans with this compound
This protocol outlines the fundamental steps for the derivatization of glycans with this compound via reductive amination.
Materials:
-
Glycan sample
-
This compound (AMAC) solution
-
Sodium cyanoborohydride (NaCNBH₃) solution
-
Dimethyl sulfoxide (DMSO)
-
Glacial acetic acid
Procedure:
-
Sample Preparation: Ensure the glycan sample is purified and lyophilized.
-
Labeling Reaction:
-
Dissolve the glycan sample in the this compound solution in DMSO.
-
Add the sodium cyanoborohydride solution. The addition of a reducing agent like sodium cyanoborohydride reduces the initial Schiff's base to a stable secondary amine.
-
Incubate the reaction mixture. A typical condition is incubation at 45°C for several hours.
-
-
Purification: Remove excess labeling reagents from the derivatized glycans. This can be achieved through methods such as solid-phase extraction or size-exclusion chromatography.
-
Analysis: The purified AMAC-labeled glycans are now ready for analysis by HPLC, CE, or MS.
References
- 1. The use of polyacrylamide gel electrophoresis for the analysis of acidic glycans labeled with the fluorophore this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-アミノアクリドン BioReagent, suitable for fluorescence, ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Profiling of this compound derivatised glycans by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycan Labeling [sigmaaldrich.com]
2-Aminoacridone: A Versatile Fluorophore for Probing Molecular Landscapes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminoacridone (AMAC) is a highly fluorescent, heterocyclic aromatic compound that has emerged as a pivotal tool in molecular biology and drug discovery. Its rigid, planar structure and reactive primary amine group make it an exceptional fluorescent label and a versatile molecular scaffold. This guide provides a comprehensive overview of the principal applications of this compound, including its use in glycan analysis, as a core component of fluorogenic enzyme substrates, a DNA intercalator, and a privileged structure in medicinal chemistry. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical implementation in the laboratory.
Core Applications of this compound in Molecular Biology
The utility of this compound stems from its excellent photophysical properties and its capacity for chemical modification. These characteristics have led to its adoption in several key areas of molecular research.
Fluorescent Labeling of Glycans and Saccharides
One of the most widespread applications of this compound is in the sensitive detection and analysis of carbohydrates.[1] Glycans lack natural chromophores, making their direct detection challenging. AMAC's primary amine reacts with the aldehyde group of a reducing sugar in a process called reductive amination to form a stable, highly fluorescent conjugate. This derivatization allows for the detection of picomolar levels of glycans, enabling detailed structural analysis and quantification. The resulting labeled glycans can be separated and analyzed by a variety of techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE).
Fluorogenic Enzyme Substrates
The acridone scaffold is an excellent platform for creating fluorogenic enzyme substrates. By attaching a specific peptide or other recognition motif to the 2-amino group, a weakly fluorescent or quenched substrate can be synthesized. Upon enzymatic cleavage of the recognition motif, this compound is released, resulting in a significant increase in fluorescence intensity. This "turn-on" fluorescence provides a direct and continuous measure of enzyme activity, making it ideal for kinetic studies and high-throughput screening (HTS) of enzyme inhibitors.
DNA Intercalation and Topoisomerase Inhibition
The planar aromatic nature of the acridone ring system allows it and its derivatives to insert between the base pairs of double-stranded DNA, a process known as intercalation. This interaction can disrupt DNA replication and transcription and inhibit enzymes that act on DNA, such as topoisomerases. Consequently, numerous acridone derivatives have been investigated as potential anticancer agents due to their ability to function as DNA intercalators and topoisomerase II inhibitors.
Privileged Scaffold in Drug Discovery
In medicinal chemistry, the this compound core is considered a "privileged scaffold." This term refers to a molecular framework that is capable of binding to multiple, diverse biological targets. Its rigid structure and synthetic tractability allow for the systematic modification and generation of compound libraries to explore structure-activity relationships (SAR) for various therapeutic targets.
Quantitative Data
The following tables summarize key quantitative data for this compound and its derivatives, providing a reference for experimental design and data interpretation.
Table 1: Photophysical Properties of this compound and Derivatives
| Compound | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Solvent/Conditions | Citation(s) |
| This compound (AMAC) | 420 | 542 | Not specified | 0.1 M Tris, pH 8.0 | |
| This compound (AMAC) | 425 | 532 | Not specified | Not specified | |
| Acridon-2-ylalanine (Acd) | Not specified | Not specified | 0.95 | Water | |
| Enzyme Substrate (Pre-cleavage) | ~380 | 445-450 | Not specified | Ethanol | |
| Enzyme Product (Post-cleavage) | ~380 | 550 | Not specified | Ethanol |
Table 2: Biological Activity and Binding Constants of this compound Derivatives
| Derivative Class | Target | Parameter | Value Range | Citation(s) |
| N10-alkylated 2-bromoacridones | Calf Thymus DNA | Binding Constant (K) | 0.3 to 3.9 x 10⁵ M⁻¹ | |
| Benzofuroquinolinediones (Acridone Analogs) | Topoisomerase II | IC₅₀ | 0.68 to 1.19 µM | |
| Various Acridone Derivatives | Various Cancer Cell Lines & Enzymes | IC₅₀ | Varied (µM to nM range) |
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound.
Protocol for Fluorescent Labeling of Glycans with this compound
This protocol is a representative method for the reductive amination of glycans with this compound for subsequent HPLC analysis.
Materials:
-
Purified glycan sample
-
This compound (AMAC)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Dimethyl sulfoxide (DMSO)
-
Glacial acetic acid
-
Microcentrifuge tubes
-
Centrifugal vacuum concentrator
-
Heating block or oven
Procedure:
-
Sample Preparation: Transfer the purified glycan sample (typically 10-100 pmol) to a microcentrifuge tube and dry completely using a centrifugal vacuum concentrator.
-
Labeling Reagent Preparation:
-
Prepare the AMAC solution: Dissolve this compound in a mixture of DMSO and glacial acetic acid (e.g., 85:15 v/v) to a final concentration of approximately 50 mg/mL.
-
Prepare the reducing agent solution: Dissolve sodium cyanoborohydride in DMSO to a final concentration of approximately 60 mg/mL.
-
Caution: Sodium cyanoborohydride is toxic. Handle in a fume hood with appropriate personal protective equipment.
-
-
Labeling Reaction:
-
Add 5-10 µL of the freshly prepared AMAC solution to the dried glycan sample.
-
Add 5-10 µL of the sodium cyanoborohydride solution to the mixture.
-
Vortex briefly to ensure the sample is fully dissolved.
-
Incubate the reaction mixture at 65°C for 2-3 hours.
-
-
Purification of Labeled Glycans:
-
After incubation, cool the reaction to room temperature.
-
Excess labeling reagents must be removed prior to analysis. This is typically achieved using a solid-phase extraction (SPE) cartridge (e.g., HILIC-based).
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with a high percentage of organic solvent (e.g., 95% acetonitrile) to remove excess AMAC and reducing agent.
-
Elute the labeled glycans with an aqueous buffer or a low percentage of organic solvent.
-
-
Analysis:
-
Dry the eluted sample in a centrifugal vacuum concentrator.
-
Reconstitute the sample in a suitable solvent for HPLC or other analysis methods.
-
Analyze the labeled glycans using a fluorescence detector set to the appropriate excitation and emission wavelengths for AMAC (e.g., λex ~425 nm, λem ~532 nm).
-
Protocol for a General Fluorogenic Protease Activity Assay
This protocol provides a general framework for measuring protease activity and screening for inhibitors using a fluorogenic substrate based on the this compound scaffold.
Materials:
-
Purified protease
-
Fluorogenic peptide substrate (e.g., Peptide-AMAC)
-
Assay Buffer (optimized for the specific protease)
-
DMSO (for dissolving substrate and inhibitors)
-
96-well black microplate (for fluorescence assays)
-
Fluorescence microplate reader
-
Test compounds (for inhibitor screening)
Procedure:
Part A: Protease Activity Assay
-
Reagent Preparation:
-
Reconstitute the fluorogenic substrate in DMSO to create a stock solution (e.g., 10 mM).
-
Dilute the protease to a working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of a 96-well black microplate.
-
Add 25 µL of the substrate solution (diluted in Assay Buffer to the desired final concentration, typically at or near the Km value) to each well.
-
Include control wells: "Substrate Only" (no enzyme) and "Buffer Only" (no enzyme, no substrate) to measure background fluorescence.
-
-
Initiate Reaction:
-
Add 25 µL of the diluted protease solution to the appropriate wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader.
-
Record the fluorescence intensity (λex and λem appropriate for the cleaved fluorophore) at regular intervals (e.g., every 60 seconds) for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot fluorescence intensity versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of the curve.
-
Part B: Protease Inhibitor Screening
-
Assay Setup:
-
Prepare serial dilutions of the test compounds in Assay Buffer containing a small amount of DMSO.
-
To the wells of a 96-well plate, add 25 µL of the test compound dilutions.
-
Include control wells: "No Inhibitor" (vehicle control, e.g., DMSO in buffer) and "No Enzyme".
-
-
Pre-incubation:
-
Add 25 µL of the diluted protease solution to each well (except "No Enzyme" controls).
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the enzyme.
-
-
Initiate and Measure:
-
Add 50 µL of the substrate solution to all wells to start the reaction.
-
Measure the kinetic fluorescence as described in Part A.
-
-
Data Analysis:
-
Calculate the reaction velocities for each inhibitor concentration.
-
Determine the percent inhibition relative to the "No Inhibitor" control.
-
Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value.
-
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the conceptual relationships of this compound applications.
References
An In-depth Technical Guide to 2-Aminoacridone Derivatives for Enzyme Detection
For Researchers, Scientists, and Drug Development Professionals
The pursuit of sensitive and selective methods for enzyme detection is a cornerstone of modern biological research and drug development. Among the various tools available, fluorescent probes have emerged as a particularly powerful class of reagents, offering high sensitivity and the potential for real-time monitoring of enzymatic activity in complex biological systems. This technical guide focuses on a promising class of fluorogenic probes based on the 2-aminoacridone scaffold. These derivatives have demonstrated significant potential as "turn-on" fluorescent sensors for a variety of enzymes, undergoing a discernible change in their fluorescence properties upon enzymatic cleavage.
This guide provides a comprehensive overview of the core principles, quantitative data, experimental methodologies, and signaling pathways associated with the use of this compound derivatives in enzyme detection.
The this compound Fluorophore: A Versatile Core
This compound is a highly fluorescent aromatic compound characterized by a three-ring heterocyclic system with an amino group at the 2-position. Its inherent photophysical properties, including a significant Stokes shift and good quantum yield, make it an excellent starting point for the design of fluorescent probes. The fluorescence of this compound can be modulated by chemical modification of its amino group. In the context of enzyme detection, this is typically achieved by attaching a specific enzyme substrate to the amino group, which often quenches the fluorescence of the acridone core. Enzymatic cleavage of this substrate restores the free amino group, leading to a "turn-on" of fluorescence.
Key Photophysical Properties of this compound:
| Property | Value | Conditions |
| Excitation Wavelength (λex) | ~420-428 nm | In 0.1 M Tris pH 8.0 or ethanol[1] |
| Emission Wavelength (λem) | ~525-542 nm | In 0.1 M Tris pH 8.0 or ethanol[1][2] |
Enzyme-Triggered "Turn-On" Fluorescence: The Signaling Pathway
The fundamental principle behind the use of this compound derivatives as enzyme probes is a process of enzyme-mediated activation that results in a significant increase in fluorescence intensity. This "turn-on" mechanism provides a high signal-to-noise ratio, which is crucial for sensitive detection.
The general signaling pathway can be visualized as follows:
In its "off" state, the this compound core is chemically modified with a substrate specific to the target enzyme. This modification alters the electronic properties of the fluorophore, leading to quenching of its fluorescence. Upon introduction of the target enzyme, the enzyme recognizes and cleaves the substrate moiety. This cleavage event liberates the this compound fluorophore, restoring its original electronic structure and resulting in a dramatic increase in fluorescence emission upon excitation.
Applications in Detecting Specific Enzyme Classes
This compound derivatives have been successfully developed for the detection of a range of enzymes, with notable examples in the fields of microbiology and cellular biology.
Aminopeptidases
The detection of specific aminopeptidases is a valuable tool in diagnostic microbiology for the differentiation of various microorganisms. L-alanine aminopeptidase activity, for instance, is commonly found in Gram-negative bacteria but is generally absent in Gram-positive species.
A series of L-alanyl and β-alanyl derivatives of N-substituted-2-aminoacridones have been synthesized and evaluated as fluorogenic substrates for detecting aminopeptidase activity in clinically important microorganisms.[3] These probes exhibit a significant shift in their fluorescence emission upon enzymatic cleavage, allowing for clear visual detection of bacterial colonies.
Quantitative Data for Aminopeptidase Substrates:
| Compound | Substrate For | Substrate λem (nm) | Product (Core Amine) λem (nm) |
| 2-(N-L-alanylamino)-acridone | L-alanyl aminopeptidase | 453 | 546 |
| 2-(N-L-alanylamino)-10-methylacridone | L-alanyl aminopeptidase | 450 | 545 |
| 2-(N-L-alanylamino)-10-benzylacridone | L-alanyl aminopeptidase | 445 | 550 |
| 2-(N-β-alanylamino)-10-benzylacridone | β-alanyl aminopeptidase | 450 | 550 |
Data sourced from a study on fluorogenic substrates for microorganism detection.[3]
Nitroreductases
Nitroreductases (NTRs) are enzymes that reduce nitroaromatic compounds to their corresponding amino derivatives. These enzymes are found in various bacteria and are also associated with hypoxic conditions in tumors, making them a target for diagnostic probes.
A fluorescence-enhanced probe, 10-methyl-2-nitro-acridone (MNA), has been synthesized for the detection of nitroreductase activity. In the presence of NADH, NTR reduces the nitro group of MNA to an amino group, generating the highly fluorescent 10-methyl-2-amino-acridone (MAA).
Signaling Pathway for Nitroreductase Detection:
Experimental Protocols
The successful application of this compound-based probes relies on robust and well-defined experimental procedures. Below are generalized protocols for the synthesis of an aminopeptidase probe and a typical enzyme assay.
Synthesis of a this compound-Based Aminopeptidase Substrate
This protocol outlines the general steps for the synthesis of L-alanyl and β-alanyl derivatives of this compound, based on published methods.
Workflow for Probe Synthesis:
Detailed Methodologies:
-
N-Alkylation of 2-Nitroacridone: 2-Nitroacridone is alkylated at the N-10 position using an appropriate alkyl halide (e.g., methyl iodide, benzyl bromide) under basic conditions to yield the corresponding N-substituted-2-nitroacridone.
-
Reduction of the Nitro Group: The nitro group of the N-substituted-2-nitroacridone is reduced to an amino group, typically using a reducing agent such as tin(II) chloride, to produce the N-substituted-2-aminoacridone core.
-
Coupling with Amino Acid: The N-substituted-2-aminoacridone is then coupled with a Boc-protected amino acid (e.g., Boc-L-alanine or Boc-β-alanine) using a suitable coupling agent.
-
Deprotection: The Boc protecting group is removed using an acid, such as trifluoroacetic acid, to yield the final fluorogenic aminopeptidase substrate.
General Protocol for Enzyme Assay in a Microplate Reader
This protocol provides a general framework for measuring enzyme activity using a this compound-based fluorescent probe in a 96-well plate format.
Experimental Workflow for Enzyme Assay:
Detailed Methodologies:
-
Reagent Preparation:
-
Prepare an appropriate assay buffer for the specific enzyme being studied, ensuring optimal pH and the presence of any necessary cofactors.
-
Prepare a stock solution of the enzyme of interest at a known concentration.
-
Prepare a stock solution of the this compound derivative substrate in a suitable solvent (e.g., DMSO).
-
-
Assay Setup (in a 96-well plate):
-
To each well, add the assay buffer.
-
Add the enzyme solution (or the biological sample containing the enzyme). Include control wells with no enzyme.
-
Initiate the reaction by adding the substrate solution to each well.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme for a defined period. The incubation time will depend on the enzyme's activity and the desired sensitivity.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a microplate reader with the appropriate excitation and emission wavelengths for the cleaved this compound fluorophore (typically around 420 nm for excitation and 530 nm for emission). Measurements can be taken at multiple time points (kinetic assay) or at a single endpoint.
-
-
Data Analysis:
-
For a kinetic assay, plot the fluorescence intensity against time. The initial rate of the reaction is proportional to the enzyme activity.
-
For an endpoint assay, subtract the background fluorescence (from the no-enzyme control) from the sample fluorescence.
-
A standard curve using known concentrations of the free this compound fluorophore can be used to quantify the amount of product formed.
-
Future Perspectives
The development of this compound derivatives for enzyme detection is a dynamic field with considerable potential for expansion. Future research is likely to focus on:
-
Broadening the Scope of Target Enzymes: Designing and synthesizing new derivatives for a wider range of enzymes, including kinases, phosphatases, and glycosidases, by incorporating their specific substrates.
-
Improving Photophysical Properties: Modifying the this compound core to achieve longer excitation and emission wavelengths, which would be advantageous for in vivo imaging due to reduced background autofluorescence and deeper tissue penetration.
-
Enhancing Probe Specificity and Sensitivity: Fine-tuning the substrate recognition motifs to improve selectivity for specific enzyme isoforms and optimizing the "turn-on" response for lower limits of detection.
-
Applications in Drug Discovery: Utilizing these probes in high-throughput screening assays to identify and characterize enzyme inhibitors.
References
Unveiling the Solvent-Dependent Behavior of 2-Aminoacridone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoacridone (AMAC) is a highly fluorescent aromatic compound that has garnered significant attention in various scientific domains, particularly as a fluorescent label for the analysis of glycans and saccharides.[1][2] Its utility stems from its primary amine group, which readily reacts with the reducing end of carbohydrates to form a stable, fluorescently tagged derivative.[1][2] Understanding the influence of the local microenvironment on the photophysical properties of this compound is crucial for optimizing its applications in biological imaging, sensing, and drug development. This technical guide provides an in-depth exploration of the solvatochromic effects of this compound, offering a comprehensive overview of its spectral behavior in different solvents, detailed experimental protocols, and a workflow for its primary application in glycan analysis.
Solvatochromism is the phenomenon where the absorption or emission spectrum of a substance shifts in response to a change in the polarity of the solvent.[3] These shifts are a result of differential solvation of the ground and excited electronic states of the molecule. By studying the solvatochromic behavior of a compound like this compound, valuable insights into its electronic structure and its interactions with the surrounding medium can be obtained.
Photophysical Properties and Solvatochromic Data
In a study by Hill et al., the fluorescence properties of this compound (2-AMAC) were investigated in methanol and water. In methanol, 2-AMAC exhibits an absorption maximum at 425 nm and a fluorescence emission maximum at 530 nm. In water, the fluorescence lifetime is approximately 10 ns, slightly shorter than in methanol (≈ 12 ns).
To provide a broader perspective on the solvatochromic behavior of the acridone core, the following table summarizes the photophysical properties of 7-(dimethylamino)acridon-2-ylalanine (Dad), a derivative of this compound, in various solvents. It is important to note that the dimethylamino group in "Dad" may influence the extent of the solvatochromic shifts compared to the parent this compound.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |
| 50:50 CH₃CN/PBS (pH 7.4) | - | 430 | 572 | - | 0.25 | 12.9 |
| PBS (pH 7.4) | 78.5 | - | - | - | - | 6.3 |
| DMSO | 46.7 | - | ~550 | - | 0.57 | 19.91 |
| Methanol (MeOH) | 32.7 | - | ~550 | - | - | 12.64 |
| Acetonitrile (CH₃CN) | 37.5 | - | ~550 | - | - | 11.57 |
| THF | 7.6 | - | - | - | - | 12.85 |
Data for 7-(dimethylamino)acridon-2-ylalanine (Dad) adapted from Jones, C. M. et al. (2021).
The data for the derivative "Dad" indicates a noticeable solvatochromic effect, with changes in quantum yield and fluorescence lifetime observed in different solvents. The emission maximum, however, shows a less dramatic shift in the organic solvents tested.
Experimental Protocols
The investigation of solvatochromic effects relies on standard spectroscopic techniques. Below are detailed methodologies for performing such studies on this compound.
Preparation of Stock and Sample Solutions
Objective: To prepare a concentrated stock solution of this compound and dilute sample solutions in various solvents.
Materials:
-
This compound (high purity, ≥98.0%)
-
Spectroscopic grade solvents (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, methanol, ethanol, water)
-
Volumetric flasks (10 mL, 25 mL)
-
Micropipettes and tips
-
Analytical balance
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound (e.g., 1 mg) and dissolve it in a suitable solvent in which it is highly soluble (e.g., DMSO or methanol) to prepare a stock solution of known concentration (e.g., 1 mM). Store the stock solution in the dark to prevent photobleaching.
-
Sample Solution Preparation: From the stock solution, prepare a series of dilute sample solutions in the desired range of solvents. The final concentration should be low enough to avoid inner filter effects (typically in the micromolar range, with an absorbance of less than 0.1 at the excitation wavelength). Prepare a blank sample for each solvent, containing only the pure solvent.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) of this compound in different solvents.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Prepared sample and blank solutions
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Blank Correction: Fill a quartz cuvette with the blank solvent and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the sample. Record the absorption spectrum over a suitable wavelength range (e.g., 300-600 nm).
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_abs) for each solvent.
Fluorescence Spectroscopy
Objective: To determine the emission maxima (λ_em), quantum yield (Φ_F), and fluorescence lifetime (τ) of this compound in different solvents.
Materials:
-
Fluorometer (spectrofluorometer)
-
Quartz cuvettes (1 cm path length)
-
Prepared sample and blank solutions
-
Reference standard for quantum yield determination (e.g., quinine sulfate in 0.1 M H₂SO₄)
Procedure:
-
Instrument Setup: Turn on the fluorometer and allow it to warm up. Set the excitation and emission slit widths (e.g., 5 nm).
-
Emission Spectrum Measurement:
-
Excite the sample at its absorption maximum (λ_abs) determined from the UV-Vis spectra.
-
Scan the emission spectrum over a suitable wavelength range (e.g., 450-700 nm).
-
Record the emission spectrum for each solvent.
-
Determine the wavelength of maximum emission (λ_em).
-
-
Quantum Yield Determination (Relative Method):
-
Measure the fluorescence intensity and absorbance of the this compound samples and a reference standard of known quantum yield.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC):
-
This is a more specialized technique requiring a TCSPC instrument.
-
Excite the sample with a pulsed light source (e.g., a laser diode).
-
Measure the time delay between the excitation pulse and the detection of the emitted photons.
-
Analyze the decay curve to determine the fluorescence lifetime (τ).
-
Mandatory Visualizations
Experimental Workflow for Solvatochromism Study
References
Theoretical Calculations of 2-Aminoacridone Excitation and Emission: A Technical Guide
Abstract: 2-Aminoacridone (AMAC) is a vital fluorophore with extensive applications in biological research and drug development, particularly as a fluorescent label for glycans and saccharides[1][2]. A profound understanding of its photophysical properties—namely, its electronic excitation and emission—is paramount for optimizing its use and designing novel probes. This technical guide provides an in-depth overview of the theoretical methods used to calculate the spectroscopic characteristics of this compound, supported by experimental data and protocols. We focus on Time-Dependent Density Functional Theory (TD-DFT), the state-of-the-art computational approach for investigating excited-state dynamics in molecules of this class. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to predict and understand the behavior of fluorescent molecules.
Experimental Photophysical Properties of this compound
Before delving into theoretical calculations, it is essential to establish the experimental benchmarks that computational models aim to reproduce. This compound exhibits strong fluorescence with excitation and emission maxima in the visible spectrum. These values can vary slightly depending on the solvent and pH conditions. A summary of experimentally determined spectral properties is presented below.
| Property | Wavelength (nm) | Solvent/Conditions | Source |
| Excitation Maximum (λ_exc) | 428 nm | Not Specified | [3][4] |
| Emission Maximum (λ_em) | 525 nm | Not Specified | |
| Excitation Peak | 429 nm | Not Specified | |
| Emission Peak | 529 nm | Not Specified | |
| Excitation | 425 nm | Not Specified | |
| Emission | 532 nm | Not Specified | |
| Excitation | 420 nm | 0.1 M Tris pH 8.0 | |
| Emission | 542 nm | 0.1 M Tris pH 8.0 |
Theoretical Framework for Calculating Excited States
The prediction of excitation and emission spectra relies on solving the Schrödinger equation for molecular systems. For complex molecules like this compound, ab initio quantum mechanical calculations provide a robust framework. The most widely used and computationally efficient method for studying excited states is Time-Dependent Density Functional Theory (TD-DFT).
The overall computational workflow involves several sequential steps, beginning with the optimization of the molecule's ground-state geometry and culminating in the calculation of its emission energy from an optimized excited state.
Detailed Computational Protocol
A successful theoretical study of this compound's photophysics requires a well-defined computational protocol. The following methodology is based on published studies and best practices in the field.
Experimental Protocols: Computational Methodology
-
Software: The Gaussian suite of programs (e.g., Gaussian16) is a standard choice for such calculations. Other packages like ORCA are also suitable.
-
Ground State (S₀) Optimization:
-
Method: Density Functional Theory (DFT).
-
Functional: A hybrid functional like B3LYP or a dispersion-corrected functional such as APF-D is recommended. The APF-D functional has been explicitly used for this compound calculations.
-
Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(2d,p), is necessary for accurate results, especially for describing the excited states.
-
Solvation: To model the solvent environment, an implicit solvation model like the Polarizable Continuum Model (PCM) should be employed.
-
Verification: A frequency calculation must be performed on the optimized geometry to ensure it is a true energy minimum (i.e., no imaginary frequencies).
-
-
Absorption (Excitation) Calculation:
-
Method: TD-DFT is used to calculate the vertical excitation energies from the optimized S₀ geometry.
-
Procedure: The calculation yields a list of excited states, their energies (which correspond to absorption wavelengths), and their oscillator strengths (which relate to the intensity of the transition). The transition with the highest oscillator strength typically corresponds to the experimental λ_max.
-
-
Excited State (S₁) Optimization:
-
Method: The geometry of the first singlet excited state (S₁) is optimized using a TD-DFT method. This allows the molecule to relax structurally in the excited state, a crucial step for accurately predicting emission.
-
Verification: A frequency calculation for the S₁ state confirms it is a minimum on the excited-state potential energy surface.
-
-
Fluorescence (Emission) Calculation:
-
Method: A TD-DFT calculation is performed at the optimized S₁ geometry to compute the energy of the transition back to the ground state (S₁ → S₀). This vertical de-excitation energy corresponds to the fluorescence emission maximum.
-
-
Vibronic Structure Simulation:
-
Method: For a more detailed comparison with experimental spectra, which show broad peaks rather than sharp lines, Franck-Condon integral calculations can be performed. This approach models the vibrational fine structure of the electronic transition, generating a simulated spectral shape.
-
Data Presentation: Summary of Computational Parameters
The following table summarizes the specific parameters used in a published theoretical study of this compound.
| Parameter | Specification |
| Software | Gaussian16™ |
| Method | Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) |
| Functional | APF-D |
| Basis Set | 6-311+G(2d,p) |
| Analysis | Ground and First Excited State Geometry Optimization |
| Spectral Simulation | Franck-Condon Integral Calculations |
| Solvation | Procedure accounting for differential solvation of ground and excited states |
Analysis and Visualization of Electronic Transitions
The electronic transitions responsible for the absorption and emission of light in this compound are typically π → π* transitions, involving the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Computational analysis provides insight into the character of these orbitals and the nature of the excited state, which often involves intramolecular charge transfer (ICT).
The processes of absorption and emission can be visualized using a Jablonski diagram.
Computed spectra for this compound using the APF-D/6-311+G(2d,p) level of theory with Franck-Condon analysis show good agreement with experimental absorption and emission spectra determined in solution. This validates the ability of the theoretical protocol to capture the essential photophysics of the molecule.
Experimental Validation Protocols
Theoretical predictions must be validated by robust experimental data. The primary techniques for characterizing the excitation and emission of fluorophores like this compound are absorption and fluorescence spectroscopy.
Experimental Protocols: Spectroscopic Measurements
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., DMSO, acetonitrile, or a buffer solution) to create a stock solution.
-
Prepare a dilute working solution in the desired solvent using a quartz cuvette. The concentration should be low enough to avoid inner filter effects (typically an absorbance < 0.1).
-
Note: Solutions of this compound can be unstable and should be freshly prepared for accurate measurements.
-
-
Absorption Spectroscopy:
-
Use a UV-Visible spectrophotometer to measure the absorbance of the sample across a relevant wavelength range (e.g., 300-600 nm).
-
The wavelength of maximum absorbance corresponds to the experimental λ_exc.
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Set the excitation monochromator to the determined λ_exc (e.g., 425 nm).
-
Scan the emission monochromator over a range of higher wavelengths (e.g., 450-700 nm) to record the fluorescence spectrum.
-
The wavelength at the peak of the emission spectrum is the experimental λ_em.
-
-
Fluorescence Lifetime Measurement:
-
For studying the dynamics of the excited state, Time-Correlated Single Photon Counting (TCSPC) is employed.
-
The sample is excited by a pulsed laser at the λ_exc.
-
The time delay between the laser pulse and the arrival of the first emitted photon at the detector is measured repeatedly.
-
The resulting histogram of photon arrival times can be fitted to an exponential decay model to determine the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state.
-
Conclusion
The synergy between theoretical calculations and experimental spectroscopy provides a powerful paradigm for understanding the photophysical behavior of this compound. TD-DFT calculations, when performed with appropriate functionals, basis sets, and consideration for the solvent environment, can accurately predict excitation and emission wavelengths. This predictive capability is invaluable for the rational design of new fluorescent probes with tailored spectral properties for advanced applications in biological imaging, diagnostics, and drug development.
References
- 1. Analysis of glycosaminoglycan-derived, precolumn, this compound-labeled disaccharides with LC-fluorescence and LC-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profiling of this compound derivatised glycans by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
The Use of 2-Aminoacridone in the Exploration of Protein-Carbohydrate Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance between proteins and carbohydrates governs a vast array of biological processes, from cellular recognition and signaling to immune responses and pathogenesis. The study of these interactions, a cornerstone of glycobiology, is paramount for understanding disease mechanisms and for the development of novel therapeutics. 2-Aminoacridone (2-AMAC), a fluorescent label, has emerged as a valuable tool for researchers, enabling the sensitive detection and analysis of glycans in the context of their interactions with proteins. This technical guide provides an in-depth overview of the application of 2-AMAC in this field, complete with experimental protocols, quantitative data, and workflow visualizations to empower researchers in their quest to unravel the complexities of the glyco-world.
The core principle behind the utility of 2-AMAC lies in its ability to be covalently attached to the reducing end of a glycan through a process called reductive amination. This process imparts a fluorescent tag to the carbohydrate, allowing for its visualization and quantification in various analytical techniques. The hydrophobic nature of the 2-AMAC molecule can also be advantageous in certain chromatographic separations.
Glycan Labeling with this compound
The foundational step for utilizing 2-AMAC is the efficient and stable labeling of glycans. This is achieved through a reductive amination reaction, a well-established method for conjugating molecules with a primary amine to the reducing end of a sugar.
Experimental Protocol: Reductive Amination of Glycans with 2-AMAC
This protocol is a standard method for labeling glycans with 2-AMAC. Optimal conditions may vary depending on the specific glycan being labeled.
Materials:
-
Purified glycan sample (free of salts and detergents)
-
This compound (2-AMAC) solution (0.1 M in a 15:85 v/v mixture of acetic acid and dimethyl sulfoxide (DMSO))
-
Sodium cyanoborohydride (NaBH₃CN) solution (1 M in DMSO)
-
Reaction vials (e.g., polypropylene microcentrifuge tubes)
-
Heating block or oven set to 65°C
-
Centrifugal evaporator
Procedure:
-
Sample Preparation: Ensure the glycan sample is free from contaminants that could interfere with the labeling reaction. Lyophilize or dry the glycan sample in a reaction vial.
-
Labeling Reaction: a. To the dried glycan, add the 2-AMAC labeling solution. The volume will depend on the amount of glycan, but a molar excess of the labeling reagent is required for efficient labeling. b. Add the sodium cyanoborohydride solution to the mixture. c. Securely cap the vial and vortex briefly to ensure thorough mixing.
-
Incubation: Incubate the reaction mixture at 65°C for 2-4 hours in a dry environment.
-
Post-Labeling Cleanup: After incubation, it is crucial to remove the excess 2-AMAC and other reaction components. This can be achieved using various methods, including:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Solid-Phase Extraction (SPE): This is a common and effective method. The labeled glycans are retained on the HILIC stationary phase while the more hydrophobic excess label is washed away. The glycans are then eluted with an aqueous solvent.
-
Size-Exclusion Chromatography: This method separates molecules based on their size, allowing for the separation of larger labeled glycans from smaller, unreacted 2-AMAC molecules.
-
Paper Chromatography: A traditional but effective method for purifying labeled glycans.
-
Quantitative Data: Labeling Efficiency
While the efficiency of 2-AMAC labeling is often cited as "high," specific quantitative data can be dependent on the glycan structure and reaction conditions. It is recommended to optimize and validate the labeling efficiency for each specific application. Techniques to assess labeling efficiency include:
-
Fluorometric Quantification: Comparing the fluorescence of the labeled glycan to a standard curve of known 2-AMAC concentration.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: Comparing the peak area of the labeled glycan to that of a known standard.
-
Mass Spectrometry: Assessing the ratio of labeled to unlabeled glycans.
| Parameter | Value/Range | Notes | Citation |
| Excitation Wavelength (λex) | 420-428 nm | In various buffers | [1] |
| Emission Wavelength (λem) | 525-542 nm | In various buffers | [1] |
| Detection Limit | Attomole level | With laser-induced fluorescence detection in capillary electrophoresis |
Studying Protein-Carbohydrate Interactions with 2-AMAC Labeled Glycans
Once labeled, 2-AMAC-glycans can be employed in a variety of assays to probe their interactions with proteins, such as lectins, antibodies, and enzymes.
Glycan Microarrays
Glycan microarrays are a powerful high-throughput tool for screening the binding specificity of glycan-binding proteins. While specific protocols for immobilizing 2-AMAC labeled glycans are not as widespread as for other labels, the principle involves the covalent attachment of the labeled glycan to a functionalized slide surface.
Immobilization Chemistry: The secondary amine formed during the reductive amination of the glycan with 2-AMAC can be reacted with an epoxy-functionalized glass slide to form a stable covalent bond.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that is well-suited for the analysis of charged molecules. While 2-AMAC itself is neutral, it can be used to label charged glycans, such as glycosaminoglycan (GAG) disaccharides, which can then be separated and quantified with high sensitivity using laser-induced fluorescence (LIF) detection.
Materials:
-
2-AMAC labeled GAG disaccharide standards and samples
-
Capillary electrophoresis system with LIF detector (Excitation: ~428 nm, Emission: ~525 nm)
-
Fused-silica capillary
-
Running buffer (e.g., Tris-borate buffer)
-
1 M NaOH, 0.1 M NaOH, 1 M HCl, and water for capillary conditioning
Procedure:
-
Capillary Conditioning: Before the first use and between runs, the capillary is typically rinsed sequentially with 1 M NaOH, water, 1 M HCl, water, and finally the running buffer.
-
Sample Injection: The 2-AMAC labeled glycan sample is injected into the capillary using either hydrodynamic or electrokinetic injection.
-
Electrophoresis: A high voltage is applied across the capillary to separate the labeled glycans based on their charge-to-size ratio.
-
Detection: The separated glycans are detected as they pass through the detector window by their fluorescence.
-
Data Analysis: The migration time and peak area of each glycan are used for identification and quantification by comparing them to known standards.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying labeled glycans. Reversed-phase HPLC is often used for the analysis of 2-AMAC labeled glycans, where the hydrophobic 2-AMAC tag facilitates retention on the nonpolar stationary phase.
Applications in Drug Discovery and Development
The ability to study protein-carbohydrate interactions is crucial in the field of drug discovery. Aberrant glycosylation is a hallmark of many diseases, including cancer and inflammatory disorders.[2] By using 2-AMAC labeled glycans, researchers can:
-
Identify and Characterize Biomarkers: Changes in glycan profiles on cells or in bodily fluids can serve as biomarkers for disease. 2-AMAC labeling coupled with CE or HPLC allows for the sensitive detection and quantification of these changes.
-
Screen for Inhibitors: Assays using 2-AMAC labeled glycans can be adapted for high-throughput screening of small molecules or other compounds that inhibit specific protein-carbohydrate interactions.
-
Characterize Therapeutic Glycoproteins: For biopharmaceutical drugs that are glycoproteins, the glycan structure is a critical quality attribute that affects efficacy and safety. 2-AMAC labeling can be used to analyze the glycan profile of these therapeutics.[3]
Signaling Pathways
While the direct use of 2-AMAC labeled glycans to delineate entire signaling pathways is not extensively documented, the information gained from studying protein-carbohydrate interactions with this method can provide crucial insights into signaling events. For instance, many cell surface receptors that initiate signaling cascades are glycoproteins, and their interactions with extracellular ligands, which can also be glycosylated, are critical for signal transduction.
Conceptual Signaling Pathway Involvement
By using 2-AMAC labeled glycans in binding assays, researchers can determine the affinity and specificity of ligand-receptor interactions, which is the initial step in many signaling pathways. This information is critical for understanding how these pathways are activated and how they might be modulated by therapeutic interventions.
Conclusion
This compound has proven to be a robust and sensitive fluorescent label for the analysis of glycans and their interactions with proteins. Its application in techniques such as HPLC, capillary electrophoresis, and glycan microarrays provides researchers with powerful tools to investigate the intricate world of glycobiology. As our understanding of the importance of protein-carbohydrate interactions in health and disease continues to grow, the use of 2-AMAC and similar labeling strategies will undoubtedly play a pivotal role in advancing the fields of biomedical research and drug development. This guide provides a solid foundation for researchers looking to incorporate 2-AMAC into their experimental toolbox, paving the way for new discoveries in the complex and fascinating realm of the glycome.
References
Methodological & Application
Protocol for Fluorescent Labeling of Glycans with 2-Aminoacridone (AMAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycan analysis is a critical aspect of biological research and biopharmaceutical development, as the glycosylation of proteins can significantly impact their structure, function, and immunogenicity. To facilitate the sensitive detection and quantification of glycans, they are often derivatized with a fluorescent label. 2-Aminoacridone (AMAC) is a fluorescent dye used for labeling glycans at their reducing end through a process called reductive amination.[1][2] This method allows for the subsequent analysis of labeled glycans by techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS).[3][4][5]
This document provides a detailed protocol for the labeling of glycans with this compound (AMAC), including reagent preparation, the labeling reaction, and the purification of the resulting fluorescently tagged glycans.
Principle of Reductive Amination
Reductive amination is a two-step process that covalently attaches a primary amine-containing fluorescent dye, such as AMAC, to the open-ring aldehyde form of a reducing glycan.
-
Schiff Base Formation: The primary amine of the AMAC molecule reacts with the aldehyde group of the glycan to form an unstable imine, also known as a Schiff base.
-
Reduction: The resulting imine is then reduced to a stable secondary amine by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), resulting in a stable, fluorescently labeled glycan.
Experimental Protocol
This protocol is designed for the labeling of purified glycan samples.
Materials:
-
Purified glycan sample (5 pmol to 50 nmol)
-
This compound (AMAC)
-
Dimethyl sulfoxide (DMSO)
-
Glacial Acetic Acid
-
Sodium cyanoborohydride (NaBH₃CN) or Picoline Borane
-
Microcentrifuge tubes
-
Heating block or oven
-
Centrifugal evaporator (if necessary)
-
Glycan Clean-Up Cartridges (e.g., HILIC SPE)
Reagent Preparation:
-
AMAC Labeling Solution: Prepare a solution of 0.1 M AMAC in DMSO. Note: AMAC is light-sensitive and should be stored in the dark.
-
Reducing Agent Solution: Prepare a fresh solution of 1 M sodium cyanoborohydride in DMSO. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood. Alternatively, a safer reducing agent like picoline borane can be used.
-
Labeling Reagent Mixture: Immediately before use, prepare the final labeling reagent by mixing the AMAC labeling solution, glacial acetic acid, and the reducing agent solution. A common formulation involves a mixture of DMSO, acetic acid, the labeling agent, and the reducing agent. For a typical reaction, a 3:1 (v/v) mixture of DMSO and glacial acetic acid can be used to dissolve the AMAC and the reducing agent.
Labeling Procedure:
-
Sample Preparation: If the glycan sample volume exceeds 10 µL, dry the sample completely using a centrifugal evaporator.
-
Reagent Addition:
-
To the dried glycan sample, add 5 µL of the freshly prepared Labeling Reagent Mixture.
-
Ensure the sample is thoroughly mixed by pipetting.
-
-
Incubation:
-
Securely cap the reaction tubes.
-
Incubate the reaction mixture at 65°C for 3 hours in a heating block or oven. Some protocols suggest a 2-hour incubation is sufficient.
-
-
Cooling: After incubation, allow the reaction vials to cool to room temperature.
Purification of Labeled Glycans:
Post-labeling, it is crucial to remove excess AMAC and other reaction components, as they can interfere with subsequent analyses. Solid-Phase Extraction (SPE) using Hydrophilic Interaction Liquid Chromatography (HILIC) is a commonly used and effective method for this purpose.
-
SPE Cartridge Equilibration: Equilibrate the HILIC SPE cartridge according to the manufacturer's instructions. This typically involves washing with a high organic solvent followed by an aqueous solvent.
-
Sample Loading: Dilute the labeling reaction mixture with a high percentage of acetonitrile (e.g., to 90%) to ensure binding to the HILIC stationary phase and load it onto the equilibrated SPE cartridge.
-
Washing: Wash the cartridge with a high organic solvent (e.g., 95% acetonitrile) to remove the excess hydrophobic AMAC and other reagents.
-
Elution: Elute the purified AMAC-labeled glycans from the cartridge using an aqueous solvent (e.g., water or a low percentage of acetonitrile).
-
Drying: Dry the eluted, labeled glycans using a centrifugal evaporator.
-
Storage: Resuspend the dried, labeled glycans in a suitable solvent (e.g., water) for analysis. Store the labeled glycans at -20°C in the dark.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Glycan Amount | 5 pmol - 50 nmol | The optimal amount may vary depending on the complexity of the glycan pool and the sensitivity of the analytical method. |
| AMAC Concentration | ≥ 0.25 M | A high concentration of the labeling agent is recommended to drive the reaction equilibrium towards the labeled product. |
| Reducing Agent Concentration | > 1 M | A high concentration of the reducing agent is required for efficient reduction of the Schiff base. |
| Acetic Acid Content | ~30% (v/v) | The addition of glacial acetic acid enhances the derivatization reaction. |
| Incubation Temperature | 60 - 65°C | Optimal temperature for the reductive amination reaction. |
| Incubation Time | 2 - 3 hours | Sufficient time for the labeling reaction to proceed to completion. |
Visualizations
References
Application Note & Protocol: HPLC Analysis of Oligosaccharides Using 2-Aminoacridone (AMAC) Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the fluorescent labeling of oligosaccharides with 2-Aminoacridone (AMAC) and their subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Introduction
The analysis of oligosaccharides is crucial in various fields, including biomedical research and the development of therapeutic glycoproteins, as the glycan profile can significantly impact the efficacy and safety of a biopharmaceutical product. A common analytical approach involves derivatizing the reducing end of oligosaccharides with a fluorescent tag to enhance detection sensitivity.[1] this compound (AMAC) is a highly fluorescent labeling agent that reacts with the reducing end of carbohydrates via reductive amination, forming a stable, covalent bond. This allows for the sensitive detection of oligosaccharides in the picomolar to femtomolar range using fluorescence detectors coupled with HPLC systems.[2][3] This method is applicable to a wide range of glycans, from disaccharides derived from glycosaminoglycans (GAGs) to larger N-linked oligosaccharides released from glycoproteins.[4][5]
Principle of AMAC Labeling
The labeling process is a two-step reductive amination reaction. First, the primary amine of the AMAC molecule reacts with the aldehyde group of the open-ring form of the oligosaccharide to form a Schiff base. This intermediate is then reduced by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage between the fluorophore and the sugar.
Caption: Chemical reaction pathway for this compound (AMAC) labeling of oligosaccharides.
Experimental Protocols
This section details the necessary materials and the step-by-step procedures for sample preparation, AMAC labeling, and HPLC analysis.
Materials and Reagents
-
Oligosaccharide Standards or Released Glycans: Dried.
-
This compound (AMAC): High purity.
-
Dimethyl Sulfoxide (DMSO): Anhydrous.
-
Glacial Acetic Acid
-
Sodium Cyanoborohydride (NaBH₃CN): Prepare fresh.
-
Deionized Water (18.2 MΩ·cm)
-
HPLC Grade Solvents: Acetonitrile, Methanol, Ammonium Acetate.
-
HPLC System: With a fluorescence detector and a C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 2.1 x 150 mm, 3.5 µm).
-
Heating Block or Incubator
-
Microcentrifuge Tubes
-
Vacuum Centrifuge (optional)
Protocol 1: this compound (AMAC) Labeling
This protocol is adapted from procedures for labeling various oligosaccharides.
-
Reagent Preparation:
-
AMAC Labeling Solution (0.1 M): Prepare a solution of 0.1 M this compound in a mixture of 85% DMSO and 15% glacial acetic acid (v/v).
-
Reducing Agent (1.0 M): Freshly prepare a 1.0 M solution of sodium cyanoborohydride in deionized water.
-
-
Labeling Reaction:
-
Dissolve the dried oligosaccharide sample (typically 10-100 pmol) in 10 µL of deionized water in a microcentrifuge tube.
-
Add 10 µL of the 0.1 M AMAC labeling solution to the sample. Mix gently and incubate at room temperature for 15-20 minutes.
-
Add 10 µL of the freshly prepared 1.0 M sodium cyanoborohydride solution.
-
Incubate the reaction mixture at 45°C for 2.5 to 4 hours. For larger oligosaccharides, an extended incubation of up to 18 hours at room temperature can be performed.
-
-
Post-Labeling Cleanup (Optional but Recommended):
-
For reversed-phase HPLC, cleanup may not be necessary as excess AMAC is often strongly retained and elutes much later than the labeled oligosaccharides.
-
If cleanup is required to remove excess reagents, Solid-Phase Extraction (SPE) using a hydrophilic interaction liquid chromatography (HILIC) stationary phase is a common method.
-
Alternatively, after the reaction, the sample can be centrifuged, and the supernatant can be directly used for HPLC analysis.
-
Protocol 2: Reversed-Phase HPLC Analysis
This method is suitable for the separation of a wide range of AMAC-labeled oligosaccharides, particularly for analyzing disaccharide composition from GAGs.
-
Instrumentation:
-
Column: C18 Reversed-Phase Column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.7 µm, 4.6 x 50 mm).
-
Fluorescence Detector: Set excitation wavelength to 425 nm and emission wavelength to 520 nm.
-
Column Temperature: 30°C.
-
-
Mobile Phases:
-
Mobile Phase A: 50 mM Ammonium Acetate in water.
-
Mobile Phase B: Methanol.
-
-
HPLC Gradient Program:
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-10 min: 5% to 45% B
-
10-14 min: Isocratic at 100% B
-
14-20 min: Isocratic at 5% B (re-equilibration)
-
-
-
Injection and Analysis:
-
Reconstitute the labeled sample in an appropriate volume of Mobile Phase A (e.g., 50-100 µL).
-
Inject 10-20 µL of the sample onto the column.
-
Monitor the elution profile using the fluorescence detector. Identify and quantify peaks by comparing their retention times and peak areas to those of known standards.
-
Caption: Experimental workflow for HPLC analysis of AMAC-labeled oligosaccharides.
Data Presentation and Quantification
Quantitative analysis is performed by integrating the peak areas of the separated AMAC-labeled oligosaccharides. The concentration of an unknown can be determined by comparing its peak area to a calibration curve generated from known concentrations of corresponding standards. The method demonstrates high sensitivity, with detection limits reported in the low femtomole range for disaccharides.
Table 1: Representative HPLC Performance Data for AMAC-Labeled Disaccharides
| Analyte (Disaccharide Standard) | Typical Retention Time (min) | Limit of Detection (LOD) (fmol) |
| ΔDi-0SHA | 8.5 | 4.4 |
| ΔDi-6SCS | 9.2 | 0.5 |
| ΔDi-4SCS | 9.8 | 0.5 |
| ΔDi-NSHS | 10.5 | 1.0 |
| ΔDi-NS2SHS | 11.3 | 0.4 |
| ΔDi-NS6SHS | 12.1 | 0.3 |
| ΔDi-TriSHS | 13.0 | 0.8 |
Note: Retention times are approximate and can vary based on the specific HPLC system, column, and conditions. LOD data is sourced from analysis by capillary electrophoresis with laser-induced fluorescence detection, which demonstrates the high sensitivity achievable with AMAC labeling.
Conclusion
The use of this compound for pre-column derivatization provides a robust, sensitive, and reliable method for the quantitative analysis of oligosaccharides by HPLC. The detailed protocols and methodologies presented in this application note offer a comprehensive guide for researchers in academic and industrial settings, facilitating accurate and high-throughput glycan analysis critical for biopharmaceutical development and glycobiology research. The hydrophobic nature of the AMAC tag also aids in chromatographic separation on reversed-phase media, often simplifying sample preparation by not requiring the removal of excess labeling reagent.
References
- 1. Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Analysis of glycosaminoglycan-derived disaccharides by capillary electrophoresis using laser-induced fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycan Labeling [sigmaaldrich.com]
- 4. Analysis of glycosaminoglycan-derived, precolumn, this compound–labeled disaccharides with LC-fluorescence and LC-MS detection | Springer Nature Experiments [experiments.springernature.com]
- 5. Analysis of glycosaminoglycan-derived, precolumn, this compound-labeled disaccharides with LC-fluorescence and LC-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Glycosaminoglycans using 2-Aminoacridone in Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of glycosaminoglycans (GAGs) using 2-aminoacridone (AMAC) derivatization followed by capillary electrophoresis (CE) with laser-induced fluorescence (LIF) detection. This highly sensitive method allows for the separation and quantification of GAG-derived disaccharides, providing crucial structural information for various research and drug development applications.
Introduction
Glycosaminoglycans are long, unbranched polysaccharides that play critical roles in numerous biological processes, including cell signaling, tissue development, and microbial recognition.[1] Their structural complexity, particularly in terms of sulfation patterns, dictates their biological function.[1] Analysis of the disaccharide composition of GAGs after enzymatic digestion is a fundamental approach to understanding their structure-function relationships.[2][3]
Capillary electrophoresis is a powerful technique for analyzing GAG-derived disaccharides due to its high resolving power, efficiency, and short analysis time.[4] Coupling CE with laser-induced fluorescence (LIF) detection significantly enhances sensitivity, making it approximately 100 times more sensitive than traditional UV detection. This is achieved by labeling the disaccharides with a fluorescent tag, such as this compound (AMAC). AMAC is a widely used fluorophore that efficiently derivatizes the reducing end of unsaturated disaccharides through reductive amination. This pre-column derivatization allows for the detection of GAG disaccharides at the attomole level.
Experimental Workflow
The overall experimental workflow involves the enzymatic digestion of GAGs into their constituent disaccharides, fluorescent labeling of these disaccharides with AMAC, and subsequent separation and detection by CE-LIF.
Protocols
Enzymatic Digestion of Glycosaminoglycans
This protocol describes the depolymerization of GAGs into unsaturated disaccharides using specific lyases.
Materials:
-
Glycosaminoglycan sample
-
Heparin lyases I, II, and III (for heparin/heparan sulfate analysis)
-
Chondroitin lyase ABC and ACII (for chondroitin/dermatan sulfate analysis)
-
Ammonium acetate buffer (100 mM, pH 7.5, containing 2 mM calcium chloride)
-
30 kDa molecular weight cutoff (MWCO) spin column
-
Lyophilizer
Procedure:
-
Dissolve the GAG sample in the ammonium acetate buffer.
-
For chondroitin/dermatan sulfate (CS/DS) analysis, add chondroitin lyase ABC (10 mU) and chondroitin lyase ACII (10 mU). Incubate at 37°C for 10 hours.
-
To inactivate the chondroitin lyases, boil the sample at 100°C for 2 minutes and then cool to room temperature.
-
For heparin/heparan sulfate (HS/HP) analysis, add a mixture of heparin lyase I, II, and III (10 mU each). Incubate at 37°C for 10 hours.
-
To recover the resulting disaccharides, pass the enzymatic digest through a 30 kDa MWCO spin column.
-
Freeze-dry the collected disaccharide sample.
This compound (AMAC) Derivatization
This protocol details the fluorescent labeling of the GAG-derived disaccharides with AMAC.
Materials:
-
Lyophilized GAG-derived disaccharides
-
AMAC labeling solution: 0.1 M this compound (AMAC) in a 3:17 (v/v) mixture of glacial acetic acid and dimethyl sulfoxide (DMSO).
-
Reducing agent: 1 M sodium cyanoborohydride (NaBH₃CN) in water. Note: This solution must be prepared fresh before use.
-
Reconstitution solution: 50% (v/v) aqueous DMSO.
Procedure:
-
To the lyophilized disaccharides (estimated 10 nmol), add 5 µL of the 0.1 M AMAC labeling solution.
-
Vortex the mixture for 5 minutes.
-
Add 5 µL of the freshly prepared 1 M NaBH₃CN reducing agent to the reaction mixture.
-
Incubate the reaction mixture at 45°C for 4 hours.
-
After incubation, dilute the AMAC-derivatized disaccharide mixture to the desired concentration with the 50% aqueous DMSO reconstitution solution for CE-LIF analysis.
Capillary Electrophoresis Analysis
This protocol outlines the separation and detection of AMAC-labeled disaccharides.
Materials and Equipment:
-
Capillary electrophoresis system with a laser-induced fluorescence detector
-
Fused-silica capillary
-
1 M Sodium hydroxide (NaOH)
-
HPLC-grade water
-
Running buffer: e.g., 50 mM sodium phosphate buffer, pH 3.3. All buffers must be filtered through a 0.22 µm membrane filter and degassed before use.
Procedure:
-
Capillary Preconditioning: Before each run, precondition the capillary by flushing with 1 M NaOH for 2 minutes, followed by water for 2 minutes, and then the running buffer for 5 minutes.
-
Sample Injection: Inject the sample using the pressure mode (e.g., 50 mbar for 5-10 seconds) at reversed polarity.
-
Separation: Apply a separation voltage of 25-30 kV. The separation is typically performed at 25°C.
-
Detection: Detect the migrating AMAC-labeled disaccharides using a laser-induced fluorescence detector.
-
Data Acquisition and Analysis: Record the electropherogram and integrate the peak areas for quantification. A calibration curve should be generated using a series of disaccharide standards of known concentrations.
Quantitative Data Summary
The CE-LIF method with AMAC labeling demonstrates excellent reproducibility and sensitivity for the analysis of GAG-derived disaccharides.
| Parameter | Heparin/Heparan Sulfate Disaccharides | Chondroitin/Dermatan Sulfate Disaccharides | Reference |
| Migration Time Reproducibility (RSD) | < 2.7% | < 2.7% | |
| Peak Area Reproducibility (RSD) | < 3.2% | < 3.2% | |
| Intra-day Migration Time Reproducibility (RSD) | ≤ 1.03% | ≤ 1.03% | |
| Inter-day Migration Time Reproducibility (RSD) | ≤ 4.4% | ≤ 4.4% | |
| Intra-day Peak Area Reproducibility (RSD) | ≤ 5.6% | ≤ 5.6% | |
| Inter-day Peak Area Reproducibility (RSD) | ≤ 8.69% | ≤ 8.69% | |
| Limit of Detection (LOD) | Attomole level | Attomole level |
Application Example: Analysis of GAGs from Cell Culture
This method can be successfully applied to determine the GAG disaccharide composition from biological samples, such as cultured cells. For instance, in an analysis of Chinese hamster ovary (CHO) cells, the predominant disaccharides identified were 4S-CS (36.5%), 6S-CS (2.3%), NS-HS (15.4%), and 0S-HS (45.8%). This demonstrates the method's capability to provide quantitative compositional data from complex biological matrices.
Conclusion
The use of this compound in the capillary electrophoresis of glycosaminoglycans provides a robust, sensitive, and reproducible method for their detailed structural characterization. The protocols and data presented herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their studies of GAG biology and for the quality control of GAG-based therapeutics.
References
- 1. Analysis of glycosaminoglycan-derived disaccharides by capillary electrophoresis using laser-induced fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of glycosaminoglycan-derived, precolumn, this compound-labeled disaccharides with LC-fluorescence and LC-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of glycosaminoglycan-derived, precolumn, this compound–labeled disaccharides with LC-fluorescence and LC-MS detection | Springer Nature Experiments [experiments.springernature.com]
- 4. Capillary Electrophoresis for the Analysis of Glycosaminoglycan-Derived Disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Glycan Analysis Using 2-Aminoacridone (AMAC) Labeling and Mass Spectrometry
References
- 1. Analysis of glycosaminoglycan-derived, precolumn, this compound-labeled disaccharides with LC-fluorescence and LC-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disaccharide analysis of glycosaminoglycan mixtures by ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Aminoacridone-Based Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoacridone (AMAC) is a highly fluorescent molecule that serves as an excellent leaving group in the design of fluorogenic enzyme substrates. Assays based on this compound offer a sensitive and continuous method for measuring the activity of various enzymes, including proteases, phosphatases, and glycosidases. The core principle of these assays lies in the enzymatic cleavage of a substrate in which a specific recognition moiety is covalently linked to the amino group of this compound. In this conjugated form, the fluorescence of the acridone is minimal. Upon enzymatic hydrolysis, the free this compound is released, resulting in a significant increase in fluorescence intensity that can be monitored in real-time. This "turn-on" fluorescence provides a direct measure of enzyme activity and is amenable to high-throughput screening (HTS) for the identification of enzyme modulators.
The favorable spectral properties of this compound, with excitation typically around 420-428 nm and emission in the green-yellow region of the spectrum (around 525-550 nm), minimize interference from autofluorescence of biological samples.[1][2] Furthermore, the synthesis of this compound-based substrates allows for the creation of diverse substrate panels to profile enzyme specificity and to screen for selective inhibitors.[3][4]
Principle of this compound-Based Enzyme Assays
The fundamental principle of these assays is the enzyme-catalyzed hydrolysis of a non-fluorescent or weakly fluorescent substrate to release the highly fluorescent this compound molecule. The substrate is designed with two key components: a recognition motif specific to the enzyme of interest and the this compound fluorophore. The recognition motif is attached to the amino group of this compound via a labile bond that is targeted by the enzyme.
For example, in an aminopeptidase assay:
-
An amino acid or peptide is conjugated to this compound via an amide bond.
-
The aminopeptidase cleaves this amide bond.
-
The release of free this compound results in a significant increase in fluorescence.
The rate of the increase in fluorescence intensity is directly proportional to the enzyme's activity under initial velocity conditions. This relationship allows for the quantitative determination of enzyme kinetics and the potency of inhibitors.
Principle of this compound-Based Enzyme Assays
Applications
This compound-based assays are versatile and have numerous applications in academic research and drug discovery, including:
-
Enzyme Activity Profiling: Determining the substrate specificity of an enzyme by screening a library of substrates with different recognition motifs.
-
High-Throughput Screening (HTS) for Inhibitors: Screening large compound libraries to identify potential enzyme inhibitors. The simplicity and robustness of the assay make it ideal for automation.
-
Enzyme Kinetics Studies: Determining key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax).
-
Inhibitor Potency Determination: Calculating the half-maximal inhibitory concentration (IC50) of compounds.
-
Mechanism of Inhibition Studies: Investigating the mode of action of enzyme inhibitors.
Data Presentation
Quantitative data from this compound-based enzyme assays can be summarized in structured tables for clear comparison.
Table 1: Illustrative Kinetic Parameters for an Aminopeptidase with a this compound-Based Substrate
| Parameter | Value | Units |
| Substrate | L-Alanyl-2-aminoacridone | - |
| Enzyme | Aminopeptidase X | - |
| Km | 15 | µM |
| Vmax | 120 | RFU/min |
| kcat | 0.8 | s⁻¹ |
| kcat/Km | 5.3 x 10⁴ | M⁻¹s⁻¹ |
Table 2: Illustrative IC50 Values for Aminopeptidase X Inhibitors
| Inhibitor | IC50 (µM) | Inhibition Type |
| Inhibitor A | 2.5 | Competitive |
| Inhibitor B | 15.2 | Non-competitive |
| Inhibitor C | 0.8 | Tight-binding |
Table 3: Illustrative Assay Performance Metrics for HTS
| Parameter | Value | Interpretation |
| Z'-Factor | 0.75 | Excellent assay quality |
| Signal-to-Background | 15 | High assay window |
| CV (%) of Controls | < 5% | Low data variability |
Experimental Protocols
Protocol 1: General Enzyme Activity Assay
This protocol provides a general method for measuring enzyme activity using a this compound-based substrate in a 96-well plate format.
Materials:
-
Enzyme of interest
-
This compound-based substrate
-
Assay buffer (optimized for the specific enzyme)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the this compound substrate in an appropriate solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).
-
Dilute the enzyme to the desired concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 25 µL of the enzyme solution to the appropriate wells. For negative controls, add 25 µL of assay buffer instead of the enzyme solution.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
-
Initiate Reaction:
-
Prepare a working solution of the substrate by diluting the stock solution in the assay buffer. The final substrate concentration should be optimized, typically at or near the Km value for kinetic studies.
-
Add 25 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature.
-
Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 425 nm and an emission wavelength of approximately 532 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
-
Subtract the background fluorescence from the negative control wells.
-
Plot the reaction velocity against the substrate concentration to determine kinetic parameters if a substrate titration was performed.
-
Protocol 2: High-Throughput Screening (HTS) for Enzyme Inhibitors
This protocol is designed for screening a compound library to identify potential inhibitors of a target enzyme.
High-Throughput Screening Workflow for Enzyme Inhibitors
Materials:
-
Enzyme and this compound substrate
-
Assay buffer
-
Compound library (typically in DMSO)
-
Positive control inhibitor
-
384-well black, flat-bottom microplates
-
Automated liquid handling systems
-
Fluorescence microplate reader
Procedure:
-
Plate Preparation:
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of a 384-well plate.
-
Include wells for negative controls (DMSO only) and positive controls (a known inhibitor of the enzyme).
-
-
Reagent Addition:
-
Add the enzyme solution to all wells. The final enzyme concentration should be optimized for a robust signal window.
-
Allow the plate to incubate for a set period (e.g., 15-30 minutes) to allow for the binding of inhibitors to the enzyme.
-
-
Reaction Initiation and Detection:
-
Add the this compound substrate to all wells to start the reaction. The substrate concentration is typically kept at or below the Km value to ensure sensitivity to competitive inhibitors.
-
Read the fluorescence intensity in the microplate reader. This can be a kinetic read over time or an endpoint read after a fixed incubation period.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 x (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
Determine a "hit" threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the DMSO controls).
-
Calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
Protocol 3: Determination of Enzyme Kinetic Parameters (Km and Vmax)
This protocol describes how to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for an enzyme with a this compound-based substrate.
Procedure:
-
Set up reactions as described in Protocol 1, but vary the substrate concentration over a wide range (e.g., 0.1 x Km to 10 x Km). It is recommended to use at least 8 different substrate concentrations.
-
Measure the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration ([S]) .
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the values of Km and Vmax.
V₀ = (Vmax * [S]) / (Km + [S])
Protocol 4: Determination of Inhibitor Potency (IC50)
This protocol is used to determine the concentration of an inhibitor that causes 50% inhibition of the enzyme activity.
Procedure:
-
Set up reactions as described in Protocol 1.
-
Add varying concentrations of the inhibitor to the wells, typically in a serial dilution format. Include a no-inhibitor control.
-
Initiate the reaction by adding the substrate at a fixed concentration (usually at the Km value).
-
Measure the enzyme activity at each inhibitor concentration.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration .
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway Example
While this compound assays directly measure enzyme activity, the enzymes they target are often key components of cellular signaling pathways. For example, a protease like a caspase is a critical effector in the apoptosis pathway. An assay for caspase activity using a this compound substrate can be used to screen for compounds that modulate apoptosis.
Role of a this compound Assay in Studying Apoptosis
References
Application Notes: High-Throughput Screening with 2-Aminoacridone Fluorescent Probes
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for their effects on biological targets.[1][2] Fluorescence-based assays are particularly prevalent in HTS due to their high sensitivity, adaptability to automation, and cost-effectiveness.[3] 2-Aminoacridone and its derivatives are a class of fluorescent molecules that exhibit favorable photophysical properties for HTS applications. This document provides detailed application notes and protocols for the use of this compound-based fluorescent probes in HTS campaigns targeting kinases, phosphatases, and protein aggregation. While traditionally used for glycan analysis, the principles of fluorescence-based assays allow for the adaptation of the this compound scaffold for these other important target classes.[4]
Properties of this compound
This compound is a fluorophore with excitation and emission wavelengths suitable for many standard HTS plate readers. Its chemical structure allows for derivatization, enabling the creation of specific probes for various biological targets.
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~420 nm | |
| Emission Wavelength (λem) | ~542 nm | |
| Molecular Weight | 210.23 g/mol | |
| Appearance | Yellow to dark yellow powder | |
| Solubility | Soluble in DMF |
Application 1: Kinase Activity HTS Assay
Principle
Protein kinases are critical enzymes in cellular signaling and are major targets for drug discovery. Fluorescence-based kinase assays are widely used for HTS to identify novel inhibitors. A hypothetical this compound-based probe can be designed as a substrate for a target kinase. In this assay, the kinase transfers a phosphate group from ATP to the probe. This phosphorylation event leads to a change in the fluorescence properties of the this compound moiety, which can be measured to determine kinase activity.
Signaling Pathway Diagram
Caption: Kinase activity assay principle using a this compound probe.
Experimental Workflow
Caption: HTS workflow for a kinase inhibition assay.
Protocol: Kinase Inhibition HTS Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase Solution: Dilute the target kinase in Assay Buffer to the desired concentration.
-
Probe Solution: Dissolve the this compound peptide substrate in Assay Buffer.
-
ATP Solution: Prepare a stock solution of ATP in Assay Buffer.
-
Test Compounds: Dilute library compounds in DMSO.
-
-
Assay Procedure (384-well plate):
-
Dispense 5 µL of Kinase Solution into each well.
-
Add 50 nL of test compound or DMSO (control) to the appropriate wells.
-
Add 5 µL of the this compound probe solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a suitable stop solution (e.g., 50 mM EDTA).
-
Read the fluorescence intensity on a plate reader (Excitation: 420 nm, Emission: 542 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound.
-
Determine the Z'-factor to assess assay quality. An acceptable Z'-factor is typically > 0.5.
-
For active compounds, perform dose-response experiments to determine the IC50 value.
-
Quantitative Data Example
| Parameter | Value | Description |
| Z'-factor | 0.78 | Indicates a robust and reliable assay. |
| Hit Compound IC50 | 5.2 µM | The concentration at which the hit compound inhibits 50% of the kinase activity. |
| ATP Km (apparent) | 15 µM | The concentration of ATP at which the reaction rate is half of the maximum. |
Application 2: Phosphatase Activity HTS Assay
Principle
Protein phosphatases are enzymes that remove phosphate groups from proteins and are also important drug targets. A this compound-based probe for phosphatase activity can be synthesized with a phosphate group that quenches its fluorescence. When a phosphatase removes this phosphate group, the fluorescence of the this compound is restored, providing a "turn-on" signal that is proportional to the enzyme's activity.
Signaling Pathway Diagram
Caption: Phosphatase activity assay principle.
Experimental Workflow
Caption: HTS workflow for a phosphatase inhibition assay.
Protocol: Phosphatase Inhibition HTS Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.0), 1 mM EDTA, 5 mM DTT, 0.01% Triton X-100.
-
Phosphatase Solution: Dilute the target phosphatase in Assay Buffer.
-
Probe Solution: Dissolve the phosphorylated this compound substrate in Assay Buffer.
-
Test Compounds: Dilute library compounds in DMSO.
-
-
Assay Procedure (384-well plate):
-
Dispense 10 µL of Phosphatase Solution into each well.
-
Add 100 nL of test compound or DMSO (control).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the phosphorylated probe solution.
-
Incubate for 30 minutes at 37°C.
-
Read the fluorescence intensity on a plate reader (Excitation: 420 nm, Emission: 542 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound.
-
Determine the Z'-factor for the assay.
-
Generate dose-response curves for hits to determine their IC50 values.
-
Quantitative Data Example
| Parameter | Value | Description |
| Z'-factor | 0.82 | Indicates excellent assay performance. |
| Hit Compound IC50 | 2.5 µM | The concentration of the inhibitor that reduces phosphatase activity by 50%. |
| Probe Km (apparent) | 5 µM | The substrate concentration at which the reaction velocity is half-maximal. |
Application 3: Protein Aggregation HTS Assay
Principle
Protein aggregation is associated with numerous diseases, and screening for inhibitors of this process is an active area of research. A this compound-based probe can be designed to be a "molecular rotor" that exhibits low fluorescence in solution but becomes highly fluorescent upon binding to the hydrophobic patches exposed on protein aggregates. This increase in fluorescence can be used to quantify the extent of protein aggregation.
Logical Relationship Diagram
Caption: Protein aggregation detection using a this compound probe.
Experimental Workflow
Caption: HTS workflow for a protein aggregation inhibition assay.
Protocol: Protein Aggregation Inhibition HTS Assay
-
Reagent Preparation:
-
Protein Solution: Prepare a solution of the aggregation-prone protein in a suitable buffer (e.g., PBS).
-
Probe Solution: Dissolve the this compound aggregation probe in the same buffer.
-
Test Compounds: Dilute library compounds in DMSO.
-
-
Assay Procedure (384-well plate):
-
Dispense 15 µL of the Protein Solution into each well.
-
Add 150 nL of test compound or DMSO (control).
-
Seal the plate and incubate at a temperature known to induce aggregation (e.g., 55°C) for 2 hours with gentle shaking.
-
Cool the plate to room temperature for 15 minutes.
-
Add 5 µL of the this compound aggregation probe solution.
-
Incubate for 10 minutes at room temperature.
-
Read the fluorescence intensity on a plate reader (Excitation: 420 nm, Emission: 542 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition of aggregation for each compound.
-
Determine the Z'-factor for the assay.
-
For active compounds, perform dose-response experiments to determine their IC50 values.
-
Quantitative Data Example
| Parameter | Value | Description |
| Z'-factor | 0.65 | Indicates a good quality assay for HTS. |
| Hit Compound IC50 | 12.8 µM | The concentration of the inhibitor that prevents 50% of protein aggregation. |
| Signal-to-Background | 8.5 | Ratio of the fluorescence signal of aggregated protein to monomeric protein with the probe. |
References
- 1. 16 High Throughput Screening with Fluorescent Probe [protocols.io]
- 2. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of glycosaminoglycan-derived, precolumn, this compound-labeled disaccharides with LC-fluorescence and LC-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Reductive Amination of 2-Aminoacridone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Aminoacridone is an aromatic compound known for its highly fluorescent properties.[1] It is widely utilized in biochemical and analytical applications as a fluorescent label, particularly for the derivatization and sensitive detection of glycans, saccharides, and oligosaccharides.[1][2][3] The primary amine group on the acridone scaffold serves as a reactive handle for chemical modification.[1]
Reductive amination, also known as reductive alkylation, is a robust and versatile chemical method used to form carbon-nitrogen bonds by converting a carbonyl group and an amine into a more substituted amine. This reaction is a cornerstone in medicinal chemistry for the synthesis of amine derivatives. The process typically occurs in a one-pot fashion, proceeding through the formation of an intermediate imine or iminium ion, which is then reduced in situ to the final amine product.
This document provides a detailed protocol for the N-alkylation of this compound with various aldehydes and ketones via reductive amination, yielding novel fluorescent derivatives for potential use as probes, labels, or intermediates in drug discovery.
Safety Precautions
All experiments should be conducted inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: Considered a hazardous substance. It may cause skin, eye, and respiratory system irritation. Accidental ingestion may be harmful. Avoid inhalation of dust and direct contact with skin and eyes.
-
Reducing Agents (e.g., Sodium Triacetoxyborohydride): These reagents are water-reactive and should be handled in a dry environment. They can release flammable gases upon contact with water or acids.
-
Solvents (e.g., Dichloromethane, 1,2-Dichloroethane): These are volatile and potentially carcinogenic solvents. Handle with care to avoid inhalation and skin contact.
-
Aldehydes/Ketones: Many are volatile, flammable, and can be irritants or toxic. Consult the specific Safety Data Sheet (SDS) for each carbonyl compound used.
Experimental Protocol: General Procedure for Reductive Amination
This protocol describes a general method for the reductive amination of this compound using sodium triacetoxyborohydride, a mild and selective reducing agent that tolerates a wide range of functional groups.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1 - 1.5 eq)
-
Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 - 2.0 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the selected aldehyde or ketone (1.2 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve or suspend the reagents (concentration typically 0.1 M). Stir the mixture at room temperature for 20-30 minutes.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion. For reactive aldehydes, addition at 0 °C may be preferred to control the reaction rate.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting this compound spot is consumed (typically 4-24 hours).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-substituted this compound product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Data Presentation
The following table summarizes representative, hypothetical outcomes for the reductive amination of this compound with various carbonyl compounds under standardized conditions.
| Entry | Carbonyl Substrate | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 6 | 92 |
| 2 | Cyclohexanone | NaBH(OAc)₃ | DCE | 12 | 85 |
| 3 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCM | 5 | 95 |
| 4 | Acetone | NaBH(OAc)₃ | DCE | 24 | 78 |
| 5 | Butyraldehyde | NaBH(OAc)₃ | DCM | 8 | 88 |
| 6 | Benzaldehyde | NaBH₃CN / AcOH (cat.) | MeOH | 10 | 89 |
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for the reductive amination process.
Caption: General mechanism of reductive amination.
Experimental Workflow
The diagram below outlines the step-by-step laboratory workflow for the synthesis and purification of N-substituted this compound derivatives.
Caption: Laboratory workflow for reductive amination.
References
Application Notes & Protocols: 2-Aminoacridone (2-AMAC) in Glycoproteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Glycosylation is a critical post-translational modification that significantly influences protein folding, stability, function, and immunogenicity. Comprehensive characterization of glycans is therefore essential in biopharmaceutical development and biomedical research. Due to the lack of a native chromophore, glycans require derivatization with a fluorescent label for sensitive detection and quantification.
2-Aminoacridone (2-AMAC) is a highly fluorescent aromatic compound used to tag the reducing end of carbohydrates. The labeling chemistry is based on reductive amination , a robust two-step process. First, the primary amine of 2-AMAC reacts with the aldehyde group of the glycan's open-ring form to create a Schiff base. This intermediate is then stabilized by a reducing agent, such as sodium cyanoborohydride or the less toxic alternative 2-picoline borane, to form a stable, fluorescent secondary amine conjugate.[1][2][3] This 1:1 stoichiometric labeling allows for accurate relative quantification of different glycan species in a mixture.
Applications
2-AMAC labeling is a versatile tool for glycan analysis, enabling:
-
N-Glycan and O-Glycan Profiling: Detailed structural characterization and relative quantification of glycans released from glycoproteins.
-
Biopharmaceutical Quality Control: Monitoring lot-to-lot consistency and manufacturing process stability for therapeutic proteins like monoclonal antibodies.
-
Biomarker Discovery: Comparing glycan profiles between healthy and diseased states to identify potential biomarkers.
-
Analysis of Glycosaminoglycan (GAG) Disaccharides: Compositional mapping of GAGs after enzymatic digestion.
2-AMAC-labeled glycans are compatible with various downstream analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Mass Spectrometry (MS).
Workflow for N-Glycan Analysis using 2-AMAC
The overall process for analyzing N-glycans from a glycoprotein sample involves enzymatic release, fluorescent labeling, purification, and analytical separation.
Quantitative Data and Performance
| Feature / Label | This compound (2-AMAC) | 2-Aminobenzamide (2-AB) | Procainamide (ProA) | RapiFluor-MS (RF-MS) |
| Excitation (λex) | ~425 nm | ~250 nm / 330 nm | ~310 nm | ~265 nm |
| Emission (λem) | ~525 - 542 nm | ~428 nm | ~370 nm | ~425 nm |
| Relative FLR Signal | Data not available | Low | High (15x > 2-AB) | Medium (4x < ProA) |
| Relative ESI-MS Signal | Data not available | Low | Medium (30x > 2-AB) | High (68x > 2-AB) |
| Min. IgG for FLR Quant. | Data not available | 10 µg | 1-5 µg | 1 µg |
| Min. IgG for MS Quant. | Data not available | 10 µg | 1 µg | 0.5 µg |
Note: The relative signal intensities and minimum quantification limits are based on studies of specific glycoproteins (e.g., IgG) and may vary with the sample matrix and instrumentation.
Experimental Protocols
Protocol 1: Enzymatic Release of N-Glycans
This protocol describes the release of N-linked glycans from a glycoprotein sample using PNGase F.
-
Materials:
-
Glycoprotein sample (10-100 µg)
-
Denaturation Solution (e.g., 5% SDS, 1M 2-mercaptoethanol)
-
NP-40 or similar detergent
-
PNGase F enzyme
-
Reaction Buffer (e.g., Sodium Phosphate or TRIS, pH 7.5)
-
Reaction vials (polypropylene)
-
Heating block
-
-
Procedure:
-
Dissolve 10-100 µg of the glycoprotein sample in pure water in a reaction vial.
-
Add denaturation solution, mix, and heat at 95-100°C for 5-10 minutes to denature the protein.
-
Allow the sample to cool to room temperature.
-
Add NP-40 (to counteract SDS inhibition) and the reaction buffer.
-
Add PNGase F (typically 1-5 µL, follow manufacturer's instructions) and incubate at 37°C for 3 to 18 hours (overnight).
-
The released glycans can be purified from the deglycosylated protein using HILIC SPE cartridges before labeling.
-
Protocol 2: 2-AMAC Labeling of Released Glycans
This protocol is adapted from standard reductive amination procedures for fluorescent labeling.
-
Materials:
-
Dried glycan sample
-
This compound (2-AMAC)
-
Dimethyl sulfoxide (DMSO)
-
Glacial acetic acid
-
Reducing agent: 2-picoline borane (recommended) or sodium cyanoborohydride (toxic)
-
Heating block or oven
-
Reaction vials
-
-
Procedure:
-
Ensure the released glycan sample is completely dry. This is typically achieved using a centrifugal vacuum concentrator.
-
Prepare the Labeling Solution:
-
Create a solvent mixture of DMSO and glacial acetic acid (e.g., 70:30 v/v).
-
Dissolve 2-AMAC in the DMSO/acetic acid mixture to a final concentration of approximately 0.1 M.
-
Dissolve the reducing agent (e.g., 2-picoline borane) in the same solvent mixture to a final concentration of approximately 0.5 - 1.0 M.
-
Combine the 2-AMAC solution and the reducing agent solution. This final labeling reagent should be prepared fresh.
-
-
Add 5-10 µL of the freshly prepared 2-AMAC labeling reagent to the dried glycan sample.
-
Ensure the solution is in contact with the sample at the bottom of the vial. Tightly cap the vial.
-
Incubate the reaction at 65°C for 2-3 hours.
-
After incubation, cool the reaction vial to room temperature before proceeding to purification.
-
Protocol 3: Purification of 2-AMAC Labeled Glycans
Purification is critical to remove the large excess of fluorescent dye and reducing agent, which can interfere with subsequent analysis. Hydrophilic Interaction Liquid Chromatography Solid-Phase Extraction (HILIC-SPE) is the most common method.
-
Materials:
-
HILIC SPE cartridge or 96-well plate
-
Acetonitrile (ACN)
-
Pure water (e.g., Milli-Q)
-
Vacuum manifold or centrifuge
-
-
Procedure:
-
Conditioning: Condition the HILIC SPE cartridge by washing with water, followed by equilibration with a high-organic solvent (e.g., 85-95% ACN in water).
-
Sample Loading: Dilute the labeling reaction mixture with ACN to a final concentration of >90% to facilitate binding to the HILIC stationary phase. Load the diluted sample onto the conditioned cartridge.
-
Washing: Wash the cartridge multiple times with a high-organic solvent (e.g., 95% ACN) to remove excess 2-AMAC and other hydrophobic impurities.
-
Elution: Elute the purified, labeled glycans from the cartridge using an aqueous solvent, such as pure water or a low percentage of ACN (e.g., 5-20% ACN in water).
-
Dry the eluted sample in a centrifugal vacuum concentrator.
-
Resuspend the dried, labeled glycans in an appropriate solvent for analysis (e.g., 70% ACN in water for HILIC-UPLC injection).
-
Analytical Methodologies
UPLC-HILIC-FLR Analysis
This is the primary method for separating and quantifying 2-AMAC labeled glycans.
-
Instrumentation & Columns:
-
UPLC system equipped with a fluorescence detector (FLR).
-
HILIC column with an amide-based stationary phase (e.g., Waters ACQUITY UPLC BEH Glycan, 1.7 µm).
-
-
FLR Detector Settings:
-
Excitation Wavelength: 425 nm
-
Emission Wavelength: 525 nm
-
-
Typical Chromatographic Conditions:
-
Mobile Phase A: 50-100 mM Ammonium Formate, pH 4.4
-
Mobile Phase B: Acetonitrile (ACN)
-
Flow Rate: 0.4 - 0.5 mL/min
-
Column Temperature: 60°C
-
Gradient: A linear gradient from high organic content to a lower organic content. For example, a 25-35 minute gradient from ~75% to ~60% ACN. The exact gradient must be optimized for the specific glycan profile.
-
Conclusion
This compound (2-AMAC) is a valuable fluorescent label for the sensitive analysis of glycans in glycoproteomics. Its application via reductive amination provides a robust method for glycan profiling, essential for the characterization and quality control of biopharmaceuticals and for advancing glycobiology research. The protocols and data presented here serve as a comprehensive guide for researchers to implement 2-AMAC-based glycan analysis in their laboratories.
References
Application Note: High-Sensitivity Detection of Clinically Important Microorganisms Using 2-Aminoacridone-Based Fluorogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rapid and accurate detection of pathogenic microorganisms is paramount in clinical diagnostics and drug development. Traditional culture-based methods can be time-consuming, delaying critical treatment decisions. Fluorogenic enzyme substrates offer a sensitive and rapid alternative for identifying bacteria based on their specific enzymatic activities.[1][2][3] This application note describes the use of 2-Aminoacridone (AMAC) as a fluorophore in synthetic enzyme substrates for the detection of clinically important microorganisms.
This compound-based substrates are particularly advantageous due to a significant shift in fluorescence emission wavelength upon enzymatic cleavage.[4][5] The intact substrate exhibits fluorescence at a lower wavelength, while the cleaved this compound fluorophore emits at a higher wavelength, providing a distinct and easily measurable signal with a high signal-to-noise ratio. This note details the application of L-alanyl and β-alanyl derivatives of this compound for the detection of aminopeptidase activity in various bacterial species.
Principle of Detection
The detection method is based on the enzymatic hydrolysis of a non- or weakly-fluorescent substrate conjugated to this compound. Specific enzymes produced by the target microorganism cleave the substrate, releasing the highly fluorescent this compound. The resulting increase in fluorescence intensity, or a shift in the emission wavelength, can be measured to indicate the presence and activity of the microorganism.
For instance, L-alanyl and β-alanyl derivatives of this compound are designed to detect aminopeptidase activity. Many Gram-negative bacteria possess L-alanyl aminopeptidase, while β-alanyl aminopeptidase activity is characteristic of species like Pseudomonas aeruginosa and Serratia marcescens.
Data Presentation
The key to the successful application of these substrates is the distinct fluorescence properties of the substrate and the cleaved product. The following table summarizes the fluorescence characteristics of this compound-based aminopeptidase substrates.
| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Application | Reference |
| This compound (free fluorophore) | 420 nm | 542 nm (in 0.1 M Tris pH 8.0) | The product of enzymatic cleavage, indicating positive detection. | |
| 2-(N-L-alanylamino)-10-benzylacridone | Not specified | 445-450 nm | Substrate for detecting L-alanyl aminopeptidase activity, primarily in Gram-negative bacteria. | |
| 2-(N-β-anylamino)-10-benzylacridone | Not specified | 445-450 nm | Substrate for detecting β-alanyl aminopeptidase activity, particularly in P. aeruginosa and S. marcescens. |
Experimental Protocols
The following protocols are adapted from established methods for fluorogenic enzyme assays and the specific application of this compound derivatives for bacterial detection.
Protocol 1: In-Vitro Enzyme Assay with Bacterial Lysate
This protocol is designed to quantify the enzymatic activity of a specific bacterial strain.
Materials:
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Bacterial cell culture of the microorganism of interest
-
Lysis buffer (e.g., BugBuster® Protein Extraction Reagent)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Bacterial Lysate:
-
Culture the target microorganism in an appropriate liquid medium to the mid-logarithmic growth phase.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Resuspend the cell pellet in lysis buffer according to the manufacturer's instructions.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.
-
Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Set up the Assay:
-
Prepare a working solution of the this compound substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
In a 96-well microplate, add 50 µL of the bacterial lysate (diluted in Assay Buffer to a suitable concentration).
-
Include a negative control well containing only Assay Buffer and a positive control with a purified enzyme if available.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths for the cleaved this compound (e.g., λex = 420 nm, λem = 542 nm).
-
Monitor the fluorescence intensity over time (e.g., every 5 minutes for 1 hour) at a constant temperature.
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence for each sample.
-
Normalize the enzymatic activity to the total protein concentration of the lysate.
-
Protocol 2: Detection of Bacteria on Solid Media
This protocol is suitable for screening and identifying specific bacterial colonies in a mixed culture.
Materials:
-
Standard solid growth medium (e.g., Nutrient Agar)
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Sterile petri dishes
-
Bacterial culture or sample for plating
-
UV transilluminator or fluorescence imaging system
Procedure:
-
Prepare Substrate-Containing Agar:
-
Prepare the agar medium according to the manufacturer's instructions and autoclave.
-
Cool the molten agar to approximately 45-50°C.
-
Aseptically add the this compound substrate from the stock solution to the molten agar to a final concentration of, for example, 50-100 µM. Mix gently but thoroughly.
-
Pour the agar into sterile petri dishes and allow to solidify.
-
-
Inoculation:
-
Inoculate the surface of the substrate-containing agar plates with the bacterial sample using a standard streaking method for colony isolation.
-
-
Incubation:
-
Incubate the plates under conditions appropriate for the growth of the target microorganisms (e.g., 37°C for 24-48 hours).
-
-
Visualization:
-
After incubation, examine the plates under a UV transilluminator.
-
Colonies of bacteria producing the target enzyme will exhibit bright fluorescence at the longer emission wavelength of free this compound, while the surrounding agar and non-producing colonies will show the fluorescence of the intact substrate at the shorter wavelength.
-
Conclusion
This compound-based substrates provide a highly sensitive and specific tool for the detection of clinically important microorganisms. The significant shift in fluorescence emission upon enzymatic cleavage allows for clear differentiation between positive and negative results, making these substrates suitable for both quantitative in-vitro assays and qualitative screening on solid media. The protocols provided herein offer a framework for the application of these novel fluorogenic substrates in research and diagnostic settings.
References
- 1. Modified Enzyme Substrates for the Detection of Bacteria: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of Enzyme Substrates for Detection and Diagnostics: An Introduction | Blog | Biosynth [biosynth.com]
- 3. journals.asm.org [journals.asm.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes: In Vivo Incorporation of 2-Aminoacridone for Advanced Protein Analysis
Introduction
The site-specific incorporation of fluorescent non-canonical amino acids (ncAAs) into proteins in living cells represents a powerful tool for elucidating protein structure, function, and dynamics. 2-Aminoacridone (Acd), a fluorescent amino acid, offers a unique combination of desirable photophysical properties, including a high quantum yield, long fluorescence lifetime, and sensitivity to its local environment.[1][2][3] These characteristics make it an exceptional probe for a variety of biophysical studies, including Förster Resonance Energy Transfer (FRET) and fluorescence lifetime imaging microscopy (FLIM).[1][4] This document provides detailed application notes and protocols for the in vivo incorporation of this compound into target proteins in both prokaryotic (E. coli) and eukaryotic (mammalian) systems.
Principle of Incorporation: Genetic Code Expansion
The incorporation of this compound relies on the expansion of the genetic code. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair, which is engineered to uniquely recognize this compound and the amber stop codon (UAG). The key components of this system are:
-
An Engineered Aminoacyl-tRNA Synthetase (aaRS): This enzyme is evolved to specifically recognize and charge this compound onto its cognate tRNA. Commonly used synthetases are derived from the tyrosyl-tRNA synthetase of Methanocaldococcus jannaschii (MjTyrRS) or the pyrrolysyl-tRNA synthetase of Methanosarcina barkeri (MbPylRS).
-
A Suppressor tRNA: This tRNA is engineered to have an anticodon (CUA) that recognizes the UAG stop codon, which is typically a signal for translation termination.
-
A Modified Gene of Interest: The gene encoding the protein of interest is mutated to introduce a UAG codon at the specific site where this compound is to be incorporated.
When these components are co-expressed in a host cell and this compound is supplied in the growth medium, the engineered aaRS charges the suppressor tRNA with this compound. During translation, the ribosome encounters the UAG codon and, instead of terminating, incorporates this compound into the growing polypeptide chain.
Workflow for In Vivo Incorporation of this compound
Caption: Workflow for site-specific incorporation of this compound.
Applications
The unique photophysical properties of this compound make it a versatile probe for a range of applications:
-
Monitoring Protein Conformational Changes: The fluorescence of this compound is sensitive to its local environment. Changes in protein conformation that alter the polarity or quenching environment around the incorporated probe will result in detectable changes in fluorescence intensity or lifetime.
-
Förster Resonance Energy Transfer (FRET): this compound can serve as an excellent FRET donor or acceptor with various partners. This allows for precise distance measurements between labeled sites on a protein or between interacting proteins.
-
Fluorescence Lifetime Imaging (FLIM): The long fluorescence lifetime of this compound provides a high contrast against the short-lived autofluorescence of cells, making it ideal for FLIM applications to map protein interactions and local environments within living cells.
-
Protein Folding Studies: By incorporating this compound at specific sites, the kinetics and thermodynamics of protein folding can be monitored in real-time.
FRET-Based Assay Using this compound
Caption: Principle of a FRET assay using this compound as a donor.
Quantitative Data
The photophysical properties of this compound and its performance in FRET pairs are summarized below.
| Property | Value | Reference |
| Photophysical Properties of this compound | ||
| Quantum Yield (in water) | ~0.95 | |
| Fluorescence Lifetime | ~15 ns | |
| Excitation Maxima | 385 / 400 nm | |
| Emission Maxima | 420 / 450 nm | |
| Förster Radii (R₀) for FRET Pairs | ||
| Trp / Acd | 23 Å | |
| Mcm / Acd | 25 Å | |
| Acd / Fluorescein | 51 Å | |
| Acd / BODIPY Fl | 49 Å | |
| Acd / Rhodamine 6G | 49 Å | |
| Acd / NBD | 37 Å | |
| Quenching Interactions | ||
| Significant Quenchers | Tryptophan (Trp), Tyrosine (Tyr) |
Experimental Protocols
Protocol 1: Incorporation of this compound in E. coli
Materials:
-
E. coli expression strain (e.g., C321.ΔA)
-
Plasmid encoding the engineered Acd-tRNA synthetase (AcdRS)
-
Plasmid encoding the suppressor tRNA(CUA)
-
Expression plasmid for the target protein with an in-frame amber (UAG) codon
-
Terrific Broth (TB) medium
-
Appropriate antibiotics (e.g., carbenicillin, spectinomycin)
-
This compound (Acd)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the three plasmids (AcdRS, tRNA(CUA), and target protein).
-
Culture Growth: Inoculate a starter culture in TB medium with the appropriate antibiotics and grow overnight at 37°C.
-
Large-Scale Culture: Inoculate 1 L of TB medium with the starter culture and appropriate antibiotics. Grow at 37°C with shaking to an OD₆₀₀ of ~0.4.
-
Addition of this compound: Add this compound to a final concentration of 0.3 mM.
-
Temperature Shift: Reduce the incubator temperature to 18°C.
-
Induction: Once the culture has cooled, induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Continue to shake the culture at 18°C for 20 hours.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can then be used for protein purification.
Protocol 2: Incorporation of this compound in Mammalian Cells
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Plasmid encoding the engineered AcdRS (e.g., a PylRS variant)
-
Plasmid encoding the suppressor tRNA
-
Expression plasmid for the target protein with an in-frame UAG codon
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
Procedure:
-
Cell Seeding: Seed the mammalian cells in a suitable culture vessel (e.g., 6-well plate) to achieve 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the three plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Addition of this compound: Approximately 24 hours post-transfection, replace the culture medium with fresh medium containing this compound at a final concentration of 0.5-1 mM.
-
Expression: Incubate the cells for 48-72 hours to allow for expression of the this compound-containing protein.
-
Analysis: The cells can then be harvested for biochemical analysis (e.g., Western blot, protein purification) or analyzed directly by fluorescence microscopy.
Troubleshooting and Considerations
-
Low Protein Yield: Optimize the concentration of this compound, induction temperature, and induction time. Ensure the orthogonality of the synthetase/tRNA pair in your expression system.
-
Toxicity: High concentrations of this compound or the expressed protein may be toxic to the cells. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound.
-
Fidelity of Incorporation: Verify the site-specific incorporation of this compound using mass spectrometry. The presence of a truncated protein product may indicate inefficient suppression of the UAG codon.
-
Fluorescence Quenching: Be mindful of the local protein environment. The presence of nearby tryptophan or tyrosine residues can quench the fluorescence of this compound.
By following these guidelines and protocols, researchers can successfully incorporate the fluorescent amino acid this compound into proteins of interest in vivo, opening up new avenues for detailed investigation of protein biology.
References
- 1. Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and FRET/LRET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient synthesis and in vivo incorporation of acridon-2-ylalanine, a fluorescent amino acid for lifetime and Förster resonance energy transfer/luminescence resonance energy transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic encoding of a highly photostable, long lifetime fluorescent amino acid for imaging in mammalian cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for FRET and LRET Studies Using 2-Aminoacridone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-aminoacridone derivatives for Förster Resonance Energy Transfer (FRET) and Lanthanide-based Resonance Energy Transfer (LRET) studies. This document includes detailed protocols for protein labeling and experimental setups, quantitative data for common this compound-based FRET pairs, and visualizations of experimental workflows and signaling pathways.
Introduction to this compound Derivatives in FRET and LRET
This compound and its derivatives, such as acridonylalanine (Acd), are valuable fluorescent probes for studying biomolecular interactions and conformational changes. Their desirable photophysical properties, including high quantum yields, long fluorescence lifetimes, and relatively small size, make them excellent candidates for FRET and LRET applications.[1][2] As a donor, the long lifetime of Acd is particularly advantageous for time-resolved FRET (TR-FRET) and LRET measurements, as it allows for the effective separation of the donor and acceptor signals from background fluorescence.
Quantitative Data for this compound FRET Pairs
The selection of an appropriate FRET pair is critical for the success of any FRET experiment. The following table summarizes the photophysical properties and Förster distances (R₀) for FRET pairs involving the this compound derivative, acridonylalanine (Acd). The Förster distance is the distance at which FRET efficiency is 50%, and it is a key parameter for determining the working range of a FRET pair.
| Donor | Acceptor | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) of Donor | Lifetime (τ) of Donor (ns) | Förster Distance (R₀) (Å) | Working Distance (Å) |
| Methoxycoumarin (Mcm) | Acridonylalanine (Acd) | ~330 | ~390 | - | - | ~25 | 15-40[3][4][5] |
| Acridonylalanine (Acd) | BODIPY FL | 385 | 420 | 0.95 | 8-14 | 49 | - |
| Acridonylalanine (Acd) | Rhodamine 6G | 385 | 420 | 0.95 | 8-14 | 49 | - |
| Acridonylalanine (Acd) | Carboxyfluorescein | 385 | 420 | 0.95 | 8-14 | 51 | - |
| Acridonylalanine (Acd) | Nitrobenzodioxazole (NBD) | 385 | 420 | 0.95 | 8-14 | 37 | - |
| Acridonylalanine (Acd) | Copper (II) ion (Cu²⁺) | 385 | 420 | 0.95 | 8-14 | 14.9 | 10-25 |
Note: The working distance for FRET is typically in the range of 0.5 to 2 times the Förster distance.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound Derivatives
This section provides general protocols for labeling proteins with this compound derivatives via common reactive groups: N-hydroxysuccinimidyl (NHS) esters for primary amines (e.g., lysine residues) and maleimides for sulfhydryl groups (e.g., cysteine residues).
A. Labeling of Lysine Residues with this compound-NHS Ester
This protocol is adapted for a generic this compound NHS ester.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)
-
This compound-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the this compound-NHS ester in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: a. Add the dissolved this compound-NHS ester to the protein solution. A molar excess of 10-20 fold of the dye over the protein is a good starting point. b. Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the this compound dye (at its absorbance maximum, typically around 385-425 nm).
B. Labeling of Cysteine Residues with this compound-Maleimide
This protocol is for labeling proteins with a generic this compound maleimide derivative.
Materials:
-
Protein of interest containing a free cysteine residue
-
This compound-maleimide
-
Anhydrous DMF or DMSO
-
Reaction Buffer: PBS, pH 7.0-7.5, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching solution: 1 M β-mercaptoethanol or DTT
-
Size-exclusion chromatography column
Procedure:
-
Protein Preparation: a. Dissolve the protein in the degassed Reaction Buffer to a concentration of 1-10 mg/mL. b. If the protein contains disulfide bonds, add TCEP to a final concentration of 10 mM and incubate for 30-60 minutes at room temperature to reduce them. Remove excess TCEP using a desalting column.
-
Dye Preparation: Dissolve the this compound-maleimide in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: a. Add the dissolved dye to the protein solution at a 10-20 fold molar excess. b. Incubate for 2 hours at room temperature or overnight at 4°C in the dark with gentle stirring.
-
Quenching: Add the quenching solution to a final concentration of 10-50 mM to react with any unreacted maleimide. Incubate for 30 minutes.
-
Purification: Purify the labeled protein using a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling by spectrophotometry.
Protocol 2: In-Solution FRET Assay to Monitor Protein-Protein Interaction
This protocol describes a general method to study the interaction between two proteins, one labeled with a donor (e.g., Methoxycoumarin-maleimide) and the other with an acceptor (e.g., Acridonylalanine incorporated via unnatural amino acid mutagenesis).
Materials:
-
Donor-labeled protein (Protein A-Mcm)
-
Acceptor-labeled protein (Protein B-Acd)
-
Interaction buffer (e.g., PBS or Tris buffer with appropriate additives)
-
Fluorometer with excitation and emission monochromators
Procedure:
-
Sample Preparation: a. Prepare a series of solutions in the interaction buffer containing a fixed concentration of the donor-labeled protein (Protein A-Mcm). b. To these solutions, add increasing concentrations of the acceptor-labeled protein (Protein B-Acd). c. Include control samples with only the donor-labeled protein and only the acceptor-labeled protein.
-
Fluorescence Measurements: a. Excite the donor fluorophore (Mcm) at its excitation maximum (~330 nm). b. Record the emission spectra from ~350 nm to ~550 nm.
-
Data Analysis: a. Observe the quenching of the donor emission peak (~390 nm) and the sensitized emission of the acceptor (Acd) peak (~420 nm) as the concentration of the acceptor-labeled protein increases. b. Calculate the FRET efficiency (E) using the following formula: E = 1 - (F_DA / F_D) where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor. c. Plot the FRET efficiency as a function of the acceptor-labeled protein concentration to determine the binding affinity (Kd).
Protocol 3: Time-Resolved LRET (TR-LRET) for Studying Protein Conformational Change
This protocol outlines a TR-LRET experiment using a terbium chelate as a long-lifetime donor and a this compound derivative as an acceptor to study a conformational change in a protein.
Materials:
-
Protein of interest labeled with a terbium chelate (donor) and a this compound derivative (acceptor) at specific sites.
-
Assay buffer
-
Ligand or stimulus to induce conformational change
-
Time-resolved fluorometer capable of pulsed excitation and time-gated detection
Procedure:
-
Sample Preparation: Prepare the dual-labeled protein in the assay buffer.
-
Baseline Measurement: a. Excite the terbium donor (typically around 340 nm) with a pulsed light source. b. Measure the time-resolved emission of both the donor (at its characteristic emission peaks, e.g., ~490 nm and ~545 nm) and the acceptor (at its emission maximum, e.g., ~530 nm) after a time delay (e.g., 50-100 µs) to eliminate short-lived background fluorescence. c. Record the fluorescence lifetime of the donor.
-
Induce Conformational Change: Add the ligand or stimulus to the sample and incubate for a sufficient time to induce the conformational change.
-
Post-Stimulus Measurement: Repeat the time-resolved fluorescence measurements as in step 2.
-
Data Analysis: a. Compare the donor and acceptor emission intensities before and after the conformational change. An increase in acceptor emission and a decrease in donor emission indicate an increase in LRET efficiency, suggesting the two probes are closer. b. Analyze the change in the donor's fluorescence lifetime. A decrease in the donor's lifetime upon conformational change is a direct measure of the increase in LRET efficiency.
Visualizations of Experimental Workflows and Signaling Pathways
FRET-based Assay for Protein-Protein Interaction
Caption: Workflow for a FRET-based protein-protein interaction assay.
LRET-based Monitoring of GPCR Dimerization
G protein-coupled receptors (GPCRs) can form dimers or higher-order oligomers, a process that can be crucial for their function. LRET can be employed to study this phenomenon in living cells.
Caption: LRET strategy to monitor agonist-induced GPCR dimerization.
Experimental Workflow for Cellular FRET Imaging
Caption: A typical workflow for cellular FRET imaging experiments.
References
- 1. FRETing about the details: Case studies in the use of a genetically encoded fluorescent amino acid for distance‐dependent energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Multicolor protein FRET with tryptophan, selective coumarin-cysteine labeling, and genetic acridonylalanine encoding. | Semantic Scholar [semanticscholar.org]
- 3. Multicolor protein FRET with tryptophan, selective coumarin-cysteine labeling, and genetic acridonylalanine encoding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Multicolor Protein FRET with Tryptophan, Selective Coumarin-Cysteine Labeling, and Genetic Acridonylalanine Encoding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Boronic Acid-Based Recognition of Saccharides using Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boronic acids have emerged as a powerful tool for the recognition of saccharides due to their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are structural motifs abundant in carbohydrates. When a fluorophore is integrated into the structure of a boronic acid-based sensor, this binding event can be transduced into a measurable change in fluorescence. This principle has led to the development of a wide array of fluorescent probes for detecting and quantifying saccharides, with significant applications in biomedical research and diagnostics, particularly in the continuous monitoring of glucose.
These application notes provide an overview of the principles, quantitative data for representative probes, and detailed experimental protocols for the use of boronic acid-based fluorescent probes in saccharide recognition.
Principle of Recognition and Signaling Mechanisms
The fundamental principle behind boronic acid-based saccharide sensing lies in the reversible formation of a cyclic boronate ester between the boronic acid group and the cis-diol of a saccharide. This interaction is pH-dependent, with the affinity generally increasing at higher pH values. The binding event alters the electronic properties of the boronic acid moiety, which in turn modulates the photophysical properties of the appended fluorophore through several common mechanisms:
-
Photoinduced Electron Transfer (PET): In many "turn-on" sensors, a nitrogen atom positioned near the boronic acid quenches the fluorescence of the probe in its unbound state through PET. Upon saccharide binding, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the nitrogen's lone pair of electrons. This interaction suppresses the PET process, resulting in an increase in fluorescence intensity.[1][2]
-
Intramolecular Charge Transfer (ICT): In ICT-based probes, the boronic acid group acts as an electron-withdrawing or -donating group, influencing the charge distribution in the excited state of the fluorophore. The binding of a saccharide alters the electronic nature of the boronic acid, causing a shift in the emission wavelength and/or a change in fluorescence intensity.[3]
-
Förster Resonance Energy Transfer (FRET): FRET-based sensors typically involve two fluorophores, a donor and an acceptor, where the binding of a saccharide induces a conformational change that alters the distance or orientation between them, leading to a change in the FRET efficiency.
Data Presentation
The following tables summarize key quantitative data for a selection of boronic acid-based fluorescent probes for saccharide recognition, facilitating comparison of their performance characteristics.
Table 1: Spectral Properties and Quantum Yields of Selected Probes
| Probe Name/Type | Fluorophore | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Solvent/pH | Reference |
| o-BMOQBA | 6-methoxyquinolinium | ~345 | ~450 | ~0.4 | Water | [4] |
| m-BMOQBA | 6-methoxyquinolinium | ~345 | ~450 | ~0.5 | Water | [4] |
| p-BMOQBA | 6-methoxyquinolinium | ~345 | ~450 | ~0.4 | Water | |
| DSTBA | Stilbene | 350 | 440 | - | Phosphate buffer pH 8.0/MeOH 2:1 (v/v) | |
| Mc-CDBA | Anthracene | 393 | 457 | - | PBS buffer | |
| Ca-CDBA | Anthracene | 382 | 438 | - | PBS buffer |
Table 2: Binding Affinity (Ka or Kd) and Detection Limits (LOD) for Selected Probes
| Probe Name/Type | Saccharide | Binding Constant (Ka, M⁻¹) | Dissociation Constant (Kd, mM) | LOD | Solvent/pH | Reference |
| Phenylboronic Acid | D-Fructose | 4365 | - | - | - | |
| Phenylboronic Acid | D-Glucose | 110 | - | - | - | |
| CSTBA | D-Fructose | - | 3.22 | - | pH 7.0 | |
| CSTBA | D-Fructose | - | 0.65 | - | pH 8.0 | |
| Mc-CDBA | D-Glucose | 7.1 x 10² | - | 1.37 µM | PBS buffer | |
| Ca-CDBA | D-Glucose | 4.5 x 10³ | - | - | PBS buffer | |
| Diboronic Acid Sensor | D-Glucose | 1472 | - | - | Mixed Solvents | |
| Cationic Diboronic Acid | D-Glucose | 2512 | - | - | Physiological pH, Aqueous | |
| CN-Substituted Diboronic Acid | D-Glucose | 6489.5 | - | - | 33% MeOH/PBS |
Experimental Protocols
Protocol 1: General Synthesis of a Boronic Acid-Appended Fluorescent Probe via Suzuki Coupling
This protocol describes a general method for the synthesis of an arylboronic acid fluorescent probe, a common strategy in probe development.
Materials:
-
Aryl halide-functionalized fluorophore
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., potassium acetate)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Acid (for deprotection, e.g., HCl)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Borylation of the Fluorophore: a. In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl halide-functionalized fluorophore (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3 equivalents) in anhydrous dioxane. b. Degas the solution by bubbling with argon for 15-20 minutes. c. Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents) to the reaction mixture. d. Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the resulting boronate ester by column chromatography on silica gel.
-
Deprotection to the Boronic Acid: a. Dissolve the purified boronate ester in a mixture of acetone and 1 M HCl. b. Stir the solution at room temperature for 2-4 hours. c. Remove the acetone under reduced pressure. d. Extract the aqueous solution with an organic solvent (e.g., ethyl acetate). e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final boronic acid-functionalized fluorescent probe.
Protocol 2: Determination of Saccharide Concentration using Fluorescence Spectroscopy
This protocol outlines the general procedure for measuring the fluorescence response of a boronic acid probe to a specific saccharide.
Materials:
-
Boronic acid-based fluorescent probe
-
Saccharide of interest (e.g., D-glucose, D-fructose)
-
Buffer solution (e.g., Phosphate-Buffered Saline - PBS, HEPES) at the desired pH (typically physiological pH 7.4)
-
High-purity water
-
Organic solvent for stock solution of the probe (e.g., DMSO, Methanol)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: a. Prepare a stock solution of the boronic acid probe (e.g., 1 mM) in a minimal amount of a suitable organic solvent (e.g., DMSO or methanol). b. Prepare a stock solution of the saccharide (e.g., 100 mM) in the chosen buffer.
-
Preparation of Working Solutions: a. Dilute the probe stock solution in the buffer to a final working concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the binding properties. b. Prepare a series of saccharide solutions of varying concentrations by serially diluting the saccharide stock solution with the buffer.
-
Fluorescence Measurement: a. Turn on the fluorescence spectrophotometer and allow the lamp to stabilize. b. Set the excitation and emission wavelengths appropriate for the specific probe. Set the excitation and emission slit widths. c. Add a fixed volume of the probe working solution to a quartz cuvette. d. Record the initial fluorescence spectrum (F₀) of the probe solution. e. Add small aliquots of the saccharide solutions of increasing concentration to the cuvette containing the probe solution. Mix thoroughly by gentle inversion or pipetting after each addition. f. Allow the solution to equilibrate for a few minutes after each addition before recording the fluorescence spectrum (F).
Protocol 3: Determination of the Binding Constant (Ka)
This protocol describes how to analyze the data from Protocol 2 to determine the binding constant.
Procedure:
-
Data Analysis: a. Plot the change in fluorescence intensity (F - F₀) or the ratio of fluorescence intensities at two wavelengths (for ratiometric probes) as a function of the saccharide concentration. b. For a 1:1 binding stoichiometry, the binding constant (Ka) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation or by non-linear regression analysis using appropriate software.
-
Non-linear regression fitting to a 1:1 binding model: The following equation can be used: F = F₀ + (F_max - F₀) * (([P] + [S] + 1/Ka) - sqrt(([P] + [S] + 1/Ka)² - 4[P][S])) / (2*[P]) Where:
-
F is the observed fluorescence at a given saccharide concentration.
-
F₀ is the initial fluorescence of the probe.
-
F_max is the fluorescence at saturation.
-
[P] is the total concentration of the probe.
-
[S] is the total concentration of the saccharide.
-
Ka is the association constant.
-
-
Protocol 4: Cellular Imaging of Saccharides
This protocol provides a general workflow for visualizing intracellular saccharide levels using a cell-permeable boronic acid-based fluorescent probe.
Materials:
-
Cell-permeable boronic acid fluorescent probe
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Confocal or fluorescence microscope
Procedure:
-
Cell Culture: a. Culture the cells to an appropriate confluency on glass-bottom dishes or coverslips suitable for microscopy.
-
Probe Loading: a. Prepare a stock solution of the fluorescent probe in DMSO. b. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM). c. Remove the culture medium from the cells and wash once with PBS. d. Add the probe-containing medium to the cells and incubate at 37 °C in a CO₂ incubator for a specified time (e.g., 30-60 minutes) to allow for probe uptake.
-
Washing: a. After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess extracellular probe.
-
Imaging: a. Add fresh culture medium or PBS to the cells. b. Image the cells using a confocal or fluorescence microscope with the appropriate excitation and emission filters for the probe.
-
(Optional) Modulation of Intracellular Saccharide Levels: a. To observe dynamic changes, cells can be treated with reagents that alter intracellular saccharide concentrations (e.g., high glucose medium, glucose uptake inhibitors) before or during imaging.
Visualizations
References
- 1. Boronate‐Based Fluorescence Probes for the Detection of Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronate-based fluorescent probes for imaging cellular hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing 2-Aminoacridone labeling efficiency for complex glycans
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the 2-Aminoacridone (AMAC) labeling of complex glycans. This resource offers detailed experimental protocols, quantitative data comparisons, and visual workflows to help diagnose and resolve common issues, thereby optimizing labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound (AMAC) glycan labeling?
A1: 2-AMAC labeling is based on a chemical reaction called reductive amination.[1][2] In this two-stage process, the primary amine group on the AMAC molecule reacts with the aldehyde group of the glycan's open-ring form at its reducing end. This initially forms an unstable intermediate called a Schiff base. A reducing agent, typically sodium cyanoborohydride (NaCNBH₃), is then used to reduce the imine group to a stable secondary amine, creating a fluorescently tagged glycan.[3]
Q2: Why is sample purity crucial before starting the AMAC labeling reaction?
A2: Sample purity is critical because contaminants like proteins, peptides, salts, and detergents can significantly interfere with the reductive amination reaction, leading to low labeling efficiency. It is essential to purify the released glycans before labeling. A common and effective purification method is Solid-Phase Extraction (SPE) using a Hydrophilic Interaction Liquid Chromatography (HILIC) stationary phase, which retains the hydrophilic glycans while salts and other hydrophobic contaminants are washed away.
Q3: Can AMAC be used for all types of glycans?
A3: AMAC is a versatile fluorescent tag suitable for a wide range of glycans, including both neutral and sialylated N-linked and O-linked oligosaccharides. The label attaches to the reducing end of the glycan, which must be available for the reaction to occur. Therefore, it is not suitable for glycans released via methods like reductive β-elimination, which modifies the reducing end.
Q4: How does AMAC compare to other common fluorescent labels like 2-AB or APTS?
A4: AMAC (this compound) is valued for its use in HPLC, capillary electrophoresis (CE), and mass spectrometry (MS) analyses. Unlike the neutral 2-aminobenzamide (2-AB) label, AMAC carries a negative charge, which can be advantageous for electrophoretic separations. 8-aminopyrene-1,3,6-trisulfonic acid (APTS) has three negative charges and is excellent for CE, but can be challenging for MALDI-MS analysis. The choice of label often depends on the downstream analytical method.
Troubleshooting Guide
This guide addresses common problems encountered during 2-AMAC labeling experiments.
Problem: Weak or No Fluorescent Signal
A weak or absent signal is one of the most common issues and can arise from multiple factors in the workflow.
| Possible Cause | Recommended Solution & Explanation |
| Inefficient Labeling Reaction | Optimize Reaction Conditions: The reaction is highly sensitive to temperature, time, and reagent concentrations. Ensure the incubation is performed at the optimal temperature, typically 65°C, for 2-3 hours. Lower temperatures reduce the reaction rate, while higher temperatures can cause degradation of sensitive structures like sialic acids. |
| Degraded Reagents | Use Fresh Reagents: The labeling solution, containing AMAC and the reducing agent (sodium cyanoborohydride), should be prepared fresh and ideally used within an hour. Sodium cyanoborohydride is moisture-sensitive. |
| Sample Contamination | Purify Glycans: Ensure that proteins, salts, and detergents are removed from the glycan sample prior to labeling using a validated method like HILIC SPE. |
| Incomplete Sample Drying | Ensure Complete Dryness: Excess moisture in the glycan sample can inhibit the labeling reaction. Lyophilize or speed-vac samples until they are completely dry before adding the labeling reagent. |
| Loss of Sialic Acids (for sialylated glycans) | Check Reaction pH and Temperature: Acid-catalyzed loss of sialic acid can occur. While the reaction requires a slightly acidic environment (provided by acetic acid in the solvent), excessively harsh conditions or high temperatures can promote desialylation. Stick to the recommended 65°C incubation temperature. |
Problem: Broad or Multiple Peaks in Chromatography/Electrophoresis
The appearance of unexpected peaks or broad peak shapes can complicate data analysis.
| Possible Cause | Recommended Solution & Explanation |
| Excess Labeling Reagent | Perform Post-Labeling Cleanup: An excess of AMAC reagent is necessary to drive the reaction to completion, but this excess must be removed before analysis as it can obscure true glycan peaks. Use HILIC SPE to remove the unbound, hydrophobic AMAC dye from the labeled hydrophilic glycans. |
| Side Reactions or Impurities | Use High-Purity Reagents: Impurities in the AMAC reagent itself can sometimes appear as contaminant peaks in the chromatogram. If possible, use a high-purity grade of this compound. |
| Glycan Degradation | Avoid Harsh Conditions: Overly long incubation times or excessively high temperatures can lead to the degradation of the glycans themselves, resulting in multiple peaks. Adhere to established protocols to minimize degradation. |
| Incomplete Desalting | Improve Sample Purification: Residual salts from buffers used during glycan release or purification can interfere with chromatographic separation and mass spectrometry ionization, leading to broad peaks or signal suppression. Ensure the desalting step is thorough. |
Quantitative Data & Reaction Conditions
Optimizing the molar ratios and reaction environment is key to achieving high labeling efficiency. The following tables summarize recommended conditions based on established protocols.
Table 1: Optimized Reaction Parameters for AMAC Labeling
| Parameter | Recommended Value | Notes |
| Incubation Temperature | 60 - 65°C | Optimal for balancing reaction speed and minimizing glycan degradation (e.g., desialylation). |
| Incubation Time | 2 - 4 hours | Sufficient for driving the reaction to completion. Longer times do not significantly increase yield and may promote degradation. |
| AMAC Concentration | ~0.25 M | A high concentration of the labeling agent is required to ensure efficient derivatization. |
| Reducing Agent (NaCNBH₃) | >1.0 M | The reducing agent must be in significant excess to efficiently reduce the Schiff base intermediate. |
| Solvent System | DMSO with Acetic Acid | A common solvent system is Dimethyl sulfoxide (DMSO) containing ~30% (v/v) glacial acetic acid. |
Table 2: Typical Reagent Preparation for a 5 µL Reaction
| Component | Amount | Purpose |
| Dried Glycan Sample | 100 pmol - 50 nmol | The amount of starting material can vary based on the sample source and purity. |
| Labeling Solution | 5 - 10 µL | This is the master mix containing the AMAC dye and the reducing agent in the appropriate solvent. |
| 2-AMAC in Solution | ~5 mg | Dissolved in the acetic acid/DMSO mix. |
| Sodium Cyanoborohydride | ~6 mg | Added to the AMAC/solvent solution to complete the labeling reagent. |
Visual Diagrams & Workflows
AMAC Labeling Reaction Mechanism
The diagram below illustrates the two-stage reductive amination process.
References
- 1. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycan Labeling [sigmaaldrich.com]
- 3. Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Fluorescence Signal with 2-Aminoacridone
Welcome to the technical support center for 2-Aminoacridone (2-AMAC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments involving this versatile fluorescent probe. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you diagnose and resolve issues related to low fluorescence signals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
The optimal excitation and emission wavelengths for this compound can vary slightly depending on the solvent and local environment. However, a generally accepted range is:
It is always recommended to perform a preliminary scan with your specific instrumentation and buffer system to determine the precise maxima for your experimental conditions.
Q2: How does pH affect the fluorescence of this compound?
The fluorescence of many dyes, including those with amine groups like 2-AMAC, can be pH-sensitive. While 2-AMAC is reported to be stable over a wide pH range, significant deviations from neutral or slightly basic conditions can lead to protonation or deprotonation of the fluorophore, altering its electronic structure and, consequently, its fluorescence intensity. For instance, in some acridine derivatives, fluorescence can decrease with increasing pH. It is crucial to maintain a consistent and optimal pH throughout your experiment.
Q3: Is this compound susceptible to photobleaching?
Yes, like most fluorophores, this compound is susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon prolonged exposure to excitation light. To minimize photobleaching, it is advisable to:
-
Reduce the exposure time to the excitation light source.
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Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.
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In microscopy applications, consider using an anti-fade mounting medium.
Troubleshooting Guide: Low Fluorescence Signal
A weak or absent fluorescence signal is a common issue that can arise at various stages of an experiment. This guide provides a systematic approach to identifying and resolving the root cause of low signal intensity when using this compound, particularly in its common application of glycan labeling via reductive amination.
Problem Area 1: Labeling Reaction Inefficiency
The most frequent source of a poor signal is an inefficient labeling reaction, where an insufficient amount of the target molecule is successfully conjugated with 2-AMAC.
Q4: My fluorescence signal is very low after labeling my glycans with 2-AMAC. What could be wrong with my labeling reaction?
Several factors can lead to poor labeling efficiency. Below is a checklist of potential causes and their solutions.
Possible Causes and Solutions for Inefficient Labeling
| Possible Cause | Explanation | Recommended Solution |
| Suboptimal Temperature | The reductive amination reaction is temperature-dependent. For similar glycan labeling reactions (e.g., with 2-AB), the optimal temperature is around 65°C. Lower temperatures will slow the reaction, while significantly higher temperatures can lead to the degradation of sensitive samples, such as the loss of sialic acids from glycans. | Ensure your heating block or oven is accurately calibrated and maintains a stable temperature of 65°C throughout the incubation period. |
| Incorrect Incubation Time | An incubation time that is too short will result in an incomplete reaction. Conversely, excessively long incubation times do not necessarily improve the yield and may increase the risk of sample degradation. A typical incubation time is 2-3 hours. | Adhere to the recommended 2-3 hour incubation time. If you suspect low efficiency, ensure you are incubating for at least 2 hours. |
| Degraded Reagents | The 2-AMAC labeling reagent, once prepared (especially after the addition of the reducing agent), has a limited lifespan. The reducing agent, sodium cyanoborohydride (NaBH₃CN), is moisture-sensitive. | Prepare the labeling solution fresh, immediately before use, and use it within an hour for best results. Store 2-AMAC powder and the reducing agent in a desiccator to protect them from moisture. |
| Presence of Water | Excess moisture in the glycan sample before adding the labeling reagent can interfere with the reaction. | Ensure your glycan samples are completely dry before adding the labeling solution. Using a centrifugal evaporator is a reliable method for this. |
| Suboptimal Reagent Concentrations | The concentrations of 2-AMAC and the reducing agent are critical. Insufficient amounts of either will lead to a low yield of labeled product. | Follow a validated protocol for reagent concentrations. For similar labeling procedures, a 2-AA or 2-AB concentration of around 0.25 M or higher, and a reducing agent concentration of over 1 M have been recommended. |
| Sample Contamination | Contaminants such as proteins, peptides, salts, and detergents can interfere with the reductive amination process. | Purify your glycan samples thoroughly before labeling. Methods like HILIC (Hydrophilic Interaction Liquid Chromatography) can be effective. |
Experimental Protocol: Reductive Amination of Glycans with this compound
This protocol is a general guideline for the reductive amination of glycans. Optimal conditions may vary depending on the specific glycans and experimental setup.
Materials:
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Purified, lyophilized glycan sample (5 pmol to 50 nmol)
-
This compound (2-AMAC)
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Dimethyl sulfoxide (DMSO)
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Glacial Acetic Acid
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Sodium cyanoborohydride (NaBH₃CN)
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Reaction vials (e.g., polypropylene microcentrifuge tubes)
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Heating block or oven set to 65°C
Procedure:
-
Sample Preparation: Ensure the glycan sample is completely dry at the bottom of a reaction vial. This is typically achieved using a centrifugal evaporator.
-
Labeling Reagent Preparation:
-
Prepare a stock solution of 2-AMAC in a mixture of DMSO and glacial acetic acid (e.g., 70:30 v/v). The final concentration of 2-AMAC should be approximately 0.25 M.
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Prepare a stock solution of sodium cyanoborohydride in the same DMSO/acetic acid mixture (or as recommended by your specific protocol) to a final concentration of about 1 M.
-
Note: Always prepare these solutions fresh and use them within one hour.
-
-
Labeling Reaction:
-
Add the 2-AMAC solution to the dried glycan sample.
-
Add the sodium cyanoborohydride solution to the mixture.
-
Vortex thoroughly to ensure the glycan sample is completely dissolved.
-
Centrifuge briefly to collect the reaction mixture at the bottom of the vial.
-
-
Incubation: Place the vials in a pre-heated heating block or oven at 65°C for 2-3 hours. Ensure the environment is dry; do not use a water bath.
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Post-Labeling Cleanup: After incubation, the sample is ready for cleanup to remove excess 2-AMAC and other reaction components. HILIC-based solid-phase extraction (SPE) is a common and effective method.
Logical Workflow for Troubleshooting Inefficient Labeling
Caption: Troubleshooting workflow for low fluorescence due to labeling issues.
Problem Area 2: Sample Loss and Quenching
Even with a successful labeling reaction, the signal can be compromised by sample loss during cleanup or by fluorescence quenching.
Q5: I believe my labeling reaction worked, but my signal is still low. What else could be the problem?
If the labeling reaction is not the issue, consider the following possibilities related to sample handling and the chemical environment.
Potential Causes of Signal Loss Post-Labeling
| Possible Cause | Explanation | Recommended Solution |
| Sample Loss During Cleanup | Labeled glycans can be lost during the cleanup step if the protocol is not optimized. For example, in HILIC SPE, improper solvent composition can lead to the sample not binding to the column or eluting prematurely. | Follow the cleanup protocol carefully. For HILIC, ensure the sample is diluted in a high percentage of organic solvent (e.g., 90% acetonitrile) to promote binding. |
| Fluorescence Quenching | Quenching is a process that decreases fluorescence intensity. It can be caused by a variety of factors, including the presence of excess unlabeled 2-AMAC (self-quenching or inner filter effect), impurities from the reaction mixture, or components in your final analysis buffer. Some amino acids, if present as contaminants, can also quench fluorescence. | Efficiently remove all excess dye and reaction components during the cleanup step. Ensure your final analysis buffer is free of quenching agents. Consider testing the fluorescence of your buffer components individually. |
| pH of Final Solution | As mentioned, the pH of the final solution can impact the fluorescence of 2-AMAC. A suboptimal pH in your analysis buffer can lead to a reduced signal. | Check and adjust the pH of your final sample solution to be within the optimal range for 2-AMAC fluorescence (typically around neutral to slightly basic, e.g., pH 8.0). |
| Aggregation | At high concentrations, some fluorescent dyes can form aggregates, which often leads to self-quenching and a decrease in the overall fluorescence signal. | While less common with labeled glycans, ensure that your final sample is fully solubilized and not overly concentrated. |
Experimental Workflow: 2-AMAC Labeling and Cleanup
Caption: General experimental workflow for 2-AMAC glycan labeling and cleanup.
Problem Area 3: Instrumentation and Data Acquisition
Sometimes, the issue lies not with the sample but with the instrument settings used for detection.
Q6: My samples are correctly prepared, but I'm still getting a low signal on my HPLC with a fluorescence detector (or plate reader). What should I check?
Incorrect instrument settings are a common and easily correctable cause of low fluorescence signals.
Instrument Settings Checklist
| Setting | Common Issue | Recommended Action |
| Excitation/Emission Wavelengths | The detector is not set to the optimal wavelengths for 2-AMAC (~425 nm excitation, ~530 nm emission). | Verify that the excitation and emission wavelengths on your instrument match the spectral properties of 2-AMAC. |
| Filter Sets (Microscopy/Plate Readers) | The installed filter sets (excitation filter, dichroic mirror, emission filter) are not appropriate for 2-AMAC, leading to inefficient excitation or poor collection of emitted light. | Ensure your filter set is compatible with the excitation and emission spectra of 2-AMAC. The emission filter should effectively block scattered excitation light while transmitting the fluorescence emission. |
| Detector Gain/Sensitivity | The gain setting on the photomultiplier tube (PMT) or detector is too low. | Increase the gain setting to amplify the signal. Be cautious not to increase it so much that you saturate the detector or significantly increase background noise. |
| Slit Widths (Spectrofluorometer) | The excitation and emission slit widths are too narrow, reducing the amount of light reaching the sample and the detector. | Widen the slit widths to increase the signal. Note that this may decrease spectral resolution. |
| HPLC Mobile Phase | Components of the HPLC mobile phase are quenching the fluorescence of 2-AMAC. | If possible, test the fluorescence of your labeled sample in different mobile phase compositions. Ensure the pH of the mobile phase is compatible with 2-AMAC fluorescence. |
| Autofluorescence/High Background | The signal from your sample is being obscured by high background fluorescence from your sample matrix, buffer, or microplate. | Use black, opaque microplates for fluorescence readings to minimize background. Run a blank sample (containing everything except the 2-AMAC labeled molecule) to determine the level of background fluorescence. |
References
Reducing background noise in 2-Aminoacridone fluorescence experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in 2-Aminoacridone (2-AA) fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background fluorescence in my this compound experiments?
High background fluorescence in this compound experiments can originate from several sources. These can be broadly categorized as issues related to the sample, the reagents, and the instrumentation.[1][2][3] Common culprits include:
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Autofluorescence: Endogenous fluorescence from the biological sample itself (e.g., from collagen, elastin, NADH, and flavins) or from the culture media and plates.[1][4]
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Non-specific Binding: The this compound probe may bind to components in the sample other than the target molecule.
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Excess Fluorophore: Residual, unbound this compound that was not removed during washing steps.
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Contaminated Reagents: Solvents, buffers, or other reagents may contain fluorescent impurities.
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Instrument Settings: Incorrectly configured instrument settings, such as high detector gain or inappropriate filter selection, can increase background noise.
Q2: My blank samples (containing no analyte) show a high fluorescence signal. What should I investigate first?
If your blank samples exhibit high fluorescence, the issue likely lies with your reagents or labware. Here’s a step-by-step approach to troubleshooting:
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Check Your Solvents and Buffers: Prepare a fresh set of blanks using high-purity solvents and freshly prepared buffers. Some organic solvents can have intrinsic fluorescence.
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Evaluate Your Labware: Plastic labware can be a source of autofluorescence. Whenever possible, use quartz or glass cuvettes and plates designed for fluorescence applications.
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Test for Contamination: Run a blank that contains only the buffer or solvent to check for contamination.
Q3: How can I reduce autofluorescence from my biological samples?
Autofluorescence from biological samples is a common challenge. Here are several strategies to mitigate it:
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Use a Quenching Agent: Commercially available autofluorescence quenching reagents can be applied to your sample.
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Optimize Fixation: If you are fixing your samples, be aware that some fixatives like glutaraldehyde can increase autofluorescence. Consider alternative fixation methods or reduce the fixation time.
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Spectral Unmixing: If your imaging system supports it, you can use spectral unmixing algorithms to computationally separate the 2-AA signal from the autofluorescence spectrum.
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Choose the Right Fluorophore: While you are using 2-AA, for future experiments, consider if a fluorophore with excitation and emission wavelengths further in the red region of the spectrum would be suitable, as autofluorescence is often weaker at longer wavelengths.
Q4: What is photobleaching and how can I minimize its impact on my 2-AA experiments?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of signal. To minimize photobleaching of this compound:
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Minimize Exposure Time: Only expose your sample to the excitation light when acquiring data. Use the lowest possible excitation intensity that provides an adequate signal.
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Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium. These reagents often contain oxygen scavengers that reduce photobleaching.
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Image Quickly: Acquire your images as efficiently as possible to reduce the total light exposure.
Q5: Can the choice of solvent affect my this compound fluorescence signal and background?
Yes, the solvent can significantly impact the fluorescence properties of this compound. The polarity of the solvent can influence the emission spectrum and quantum yield. For instance, the fluorescence intensity of some fluorophores increases in non-polar environments. It is crucial to use high-purity, spectroscopy-grade solvents to avoid fluorescent contaminants. When developing an assay, it is advisable to test a few different solvent systems to find the one that provides the best signal-to-noise ratio.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving sources of background noise in your this compound experiments.
Caption: Troubleshooting workflow for high background noise.
Data Presentation
| Source of Background Noise | Potential Solution | Expected Improvement in S/N Ratio |
| Autofluorescence | Use of an autofluorescence quenching reagent | 1.5x - 3x |
| Change to a red-shifted fluorophore | 2x - 5x | |
| Non-specific Binding | Addition of a blocking step (e.g., 1% BSA) | 1.2x - 2x |
| Increase number of wash steps from 2 to 4 | 1.5x - 2.5x | |
| Excess Fluorophore | Optimization of 2-AA concentration | 1.5x - 4x |
| Solvent Contamination | Switch to spectroscopy-grade solvents | 2x - 10x |
| Photobleaching | Use of an antifade mounting medium | 1.2x - 2x |
Note: The expected improvement in Signal-to-Noise (S/N) ratio is illustrative and can vary significantly depending on the specific experimental conditions.
Experimental Protocols
Protocol: this compound Labeling of Glycans with Background Reduction
This protocol provides a general workflow for labeling glycans with this compound, incorporating steps to minimize background fluorescence.
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Sample Preparation:
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Lyophilize the purified glycan sample to dryness in a microcentrifuge tube.
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Prepare a negative control tube with no glycans.
-
-
Labeling Reaction:
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Prepare the labeling solution: Dissolve this compound in a solution of dimethyl sulfoxide (DMSO) and acetic acid (typically a 70:30 v/v ratio). The final concentration of 2-AA should be optimized (start with ~50 mM).
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Prepare the reducing agent solution: Dissolve sodium cyanoborohydride in the same DMSO/acetic acid solvent (start with ~1 M).
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Add the 2-AA labeling solution to the dried glycan sample and the negative control.
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Add the reducing agent solution.
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Vortex briefly and centrifuge.
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Incubate the reaction at 65°C for 2 hours.
-
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Purification to Remove Excess Dye (Crucial for Background Reduction):
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After incubation, cool the samples to room temperature.
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Use a cleanup method suitable for your downstream application. Options include:
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Solid-Phase Extraction (SPE): Use a graphitized carbon or other suitable SPE cartridge. Condition the cartridge according to the manufacturer's instructions. Apply the sample, wash extensively with a low organic solvent concentration (e.g., 5% acetonitrile) to remove excess dye, and then elute the labeled glycans with a higher concentration (e.g., 50% acetonitrile).
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Size-Exclusion Chromatography: Use a column that separates molecules based on size to remove the small, unbound 2-AA molecules.
-
-
-
Fluorescence Detection:
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Reconstitute the purified, labeled glycans in a suitable buffer (e.g., 0.1 M Tris, pH 8.0).
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Transfer the sample to a low-fluorescence plate or cuvette.
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Measure the fluorescence using an appropriate instrument with excitation set to ~425 nm and emission detection at ~532 nm.
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Use the negative control sample to determine the background fluorescence.
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Caption: Experimental workflow for 2-AA labeling.
Signaling Pathways and Logical Relationships
Jablonski Diagram and Photobleaching
The following diagram illustrates the electronic states of a fluorophore like this compound and the process of photobleaching. Understanding these transitions is key to minimizing signal loss.
Caption: Jablonski diagram illustrating photobleaching.
References
- 1. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 2. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. microscopyfocus.com [microscopyfocus.com]
Technical Support Center: Improving the Photostability of 2-Aminoacridone in Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of photostability when using 2-Aminoacridone in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a significant issue for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like this compound, upon exposure to light. This process leads to a permanent loss of fluorescence, causing the signal to fade during imaging.[1] For sensitive applications requiring long-term or repeated imaging, such as time-lapse microscopy or 3D reconstructions, photobleaching can severely limit data quality and quantitative analysis. The primary cause is the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that chemically degrade the dye.[2][3]
Q2: How can I determine if the signal loss in my experiment is due to photobleaching or a biological event?
A2: To differentiate between photobleaching and a genuine biological phenomenon, you can perform a control experiment. Image a fixed sample stained with this compound under the same illumination conditions you would use for your experiment. If the fluorescence intensity diminishes over time in this static sample, photobleaching is the culprit. A rapid, exposure-dependent decay of the signal is a hallmark of photobleaching.[4]
Q3: What are antifade reagents and how do they enhance the photostability of this compound?
A3: Antifade reagents are chemical compounds added to the mounting medium or live-cell imaging buffer to reduce photobleaching. They primarily act as scavengers of reactive oxygen species (ROS), thereby protecting the fluorophore from oxidative damage.[3] Some antifade agents can also quench the triplet state of the fluorophore, a long-lived excited state that is particularly susceptible to reacting with oxygen. Common antifade reagents include n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and Trolox.
Q4: Are there commercially available antifade mounting media suitable for use with this compound?
A4: Yes, several commercial antifade mounting media are available that are broadly compatible with a wide range of fluorophores, including those with spectral properties similar to this compound. Popular choices include the ProLong™ series (e.g., ProLong™ Gold, ProLong™ Diamond) and VECTASHIELD®. For live-cell imaging, reagents like ProLong™ Live Antifade Reagent are designed to be effective while having minimal impact on cell viability. It is always recommended to test a few different options to find the most effective one for your specific experimental setup.
Q5: Can I prepare my own antifade mounting medium?
A5: Absolutely. Preparing your own antifade medium can be a cost-effective alternative. Detailed protocols for preparing mounting media containing n-propyl gallate (NPG) or DABCO are provided in the "Experimental Protocols" section of this guide. These recipes are well-established and widely used in the research community.
Troubleshooting Guide
This troubleshooting guide is designed to help you identify and resolve common issues related to the photostability of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid fading of fluorescence signal | High excitation light intensity: The most common cause of photobleaching. | Reduce illumination intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio. Employ neutral density filters to attenuate the light. |
| Prolonged exposure time: Keeping the shutter open for extended periods increases photon-induced damage. | Minimize exposure time: Use the shortest camera exposure time possible. For time-lapse studies, increase the interval between acquisitions. | |
| Absence of antifade reagent: The local chemical environment lacks protection against ROS. | Use an antifade reagent: Incorporate an antifade reagent into your mounting medium or imaging buffer. Refer to the "Experimental Protocols" section for recipes. | |
| Weak initial fluorescence signal | Suboptimal filter set: Mismatched excitation and emission filters can lead to inefficient signal detection. | Optimize filter selection: Ensure your microscope's filter cubes are matched to the excitation and emission spectra of this compound (λex ~425 nm, λem ~532 nm). |
| Low fluorophore concentration: Insufficient labeling can result in a weak signal. | Optimize staining protocol: Titrate the concentration of this compound to achieve optimal labeling without introducing background fluorescence. | |
| Inconsistent fluorescence intensity across the field of view or between samples | Uneven illumination: The light source may not be uniformly illuminating the sample. | Perform flat-field correction: Most imaging software has tools to correct for uneven illumination. |
| Variable levels of photobleaching: Inconsistent imaging parameters between samples. | Standardize imaging protocol: Ensure all samples are imaged with the exact same settings (light intensity, exposure time, etc.) for accurate comparison. |
Quantitative Data on Antifade Reagents
While specific quantitative photostability data for this compound is limited in the literature, the following table provides a general comparison of the effectiveness of common antifade reagents with other fluorophores. This can serve as a starting point for selecting an appropriate antifade agent for your experiments. The efficacy of these reagents should be empirically validated for this compound in your specific application.
| Antifade Reagent | Typical Concentration | Relative Photostability Improvement (vs. no antifade) | Key Characteristics |
| n-Propyl Gallate (NPG) | 2% (w/v) in glycerol/PBS | High | Very effective, but can be difficult to dissolve and may reduce initial fluorescence intensity. |
| DABCO | 1-2.5% (w/v) in glycerol/PBS | Moderate to High | Good antifade properties and readily soluble. |
| Trolox | 0.1 - 1 mM in imaging buffer | Moderate (especially for live cells) | Low cytotoxicity, making it suitable for live-cell imaging. |
| p-Phenylenediamine (PPD) | 0.1% (w/v) in glycerol/PBS | Very High | Highly effective but can be toxic and may cause some dyes to fade. |
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol is adapted from widely used laboratory recipes.
Materials:
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n-Propyl gallate (NPG)
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Glycerol (ACS grade, 99-100% purity)
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10X Phosphate-Buffered Saline (PBS)
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Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
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Stir plate and stir bar
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Light-blocking storage tubes
Procedure:
-
Prepare a 20% (w/v) NPG stock solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF. NPG does not dissolve well in aqueous solutions.
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Prepare the mounting medium base: In a beaker, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol (e.g., 1 mL of 10X PBS and 9 mL of glycerol).
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Add the antifade agent: While vigorously stirring the glycerol/PBS mixture on a stir plate, slowly add 0.1 parts of the 20% NPG stock solution dropwise (e.g., 100 µL for 10 mL of base).
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Store properly: Aliquot the final mounting medium into light-protected tubes and store at -20°C for long-term use. A working aliquot can be kept at 4°C for several weeks.
Protocol 2: Preparation of DABCO Antifade Mounting Medium
This protocol provides a simple method for preparing a DABCO-based antifade medium.
Materials:
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1,4-Diazabicyclo[2.2.2]octane (DABCO)
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Glycerol
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1X Phosphate-Buffered Saline (PBS)
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Hydrochloric acid (HCl) for pH adjustment
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pH meter or pH strips
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Light-blocking storage tubes
Procedure:
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Prepare the mounting medium: To make a 2.5% (w/v) solution, dissolve 2.5 g of DABCO in 10 mL of 1X PBS. Then add 90 mL of glycerol.
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Mix thoroughly: Gently heat and stir the mixture until the DABCO is completely dissolved.
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Adjust the pH: Check the pH of the solution and adjust to approximately 8.6 with diluted HCl. This is important as the fluorescence of many dyes is pH-sensitive.
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Store properly: Store the final solution in light-protected tubes at -20°C.
Protocol 3: Using Trolox for Live-Cell Imaging
This protocol outlines the use of Trolox as an antifade reagent in live-cell imaging experiments.
Materials:
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Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
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Ethanol
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Live-cell imaging medium or buffer (e.g., HBSS, phenol red-free medium)
Procedure:
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Prepare a 100 mM Trolox stock solution: Dissolve Trolox in ethanol to a final concentration of 100 mM. Store this stock solution at -20°C.
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Prepare the working solution: On the day of the experiment, dilute the Trolox stock solution into your live-cell imaging medium to a final working concentration of 0.1 mM to 1 mM. The optimal concentration may vary depending on the cell type and experimental duration and should be determined empirically.
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Image the cells: Replace the normal cell culture medium with the Trolox-containing imaging medium just before you begin your imaging session.
Visualizations
Photobleaching and Antifade Mechanism
The following diagram illustrates the general mechanism of fluorophore photobleaching and the protective role of antifade reagents.
Caption: Mechanism of photobleaching and the protective action of antifade reagents.
Troubleshooting Workflow for Photobleaching
This workflow provides a logical sequence of steps to diagnose and mitigate photobleaching of this compound.
Caption: A step-by-step workflow for troubleshooting this compound photobleaching.
References
Technical Support Center: Overcoming Challenges in 2-Aminoacridone-Based Assay Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminoacridone-based assays. The content is structured in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in biochemical assays?
This compound (AMAC) is a highly fluorescent aromatic compound.[1][2] Its primary application is as a labeling agent for carbohydrates, such as glycans and saccharides.[1] The primary amine group on this compound reacts with the aldehyde group at the reducing end of a carbohydrate, which is then stabilized by reduction to form a stable, fluorescently tagged carbohydrate. This allows for the sensitive detection of glycans in subsequent analytical steps like high-performance liquid chromatography (HPLC), capillary electrophoresis, or mass spectrometry.
Q2: What are the excitation and emission wavelengths for this compound?
The typical excitation wavelength (λex) for this compound is around 420-428 nm, and its emission wavelength (λem) is around 525-542 nm.
Q3: My this compound labeling reaction is inefficient. What are the common causes?
Inefficient labeling can be due to several factors:
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Suboptimal pH: The labeling reaction is pH-dependent. Ensure the reaction buffer is within the optimal pH range.
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Reagent Quality: The purity of this compound and the reducing agent (e.g., sodium cyanoborohydride) is crucial. Use high-quality reagents and prepare fresh solutions.
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Reaction Time and Temperature: The labeling reaction may require optimization of incubation time and temperature.
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Contaminants in the Sample: Impurities in the glycan sample can interfere with the labeling reaction. Ensure proper sample cleanup before labeling.
Q4: I am observing high background fluorescence in my assay. What are the potential sources?
High background fluorescence can stem from:
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Autofluorescence of Assay Components: Test compounds, buffers, or other reagents may exhibit intrinsic fluorescence at the excitation and emission wavelengths of this compound.
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Unreacted this compound: Incomplete removal of unreacted this compound after the labeling step is a common cause of high background. Optimize the purification step (e.g., SPE, gel filtration) to remove excess label.
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Contaminants: Fluorescent contaminants in your sample or reagents can contribute to the background signal.
Q5: What are the key assay quality control parameters I should monitor?
For high-throughput screening (HTS) assays, it is critical to monitor the following parameters to ensure data quality and reliability:
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Signal-to-Background Ratio (S/B): This ratio indicates the dynamic range of the assay. An acceptable S/B ratio is generally greater than 2.
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Signal-to-Noise Ratio (S/N): This metric assesses the signal strength relative to the background noise. An S/N ratio greater than 10 is typically considered acceptable.
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Z'-Factor: This statistical parameter evaluates the separation between positive and negative controls, taking into account both the dynamic range and data variability. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate. |
| Incomplete Mixing | Mix all solutions thoroughly before and after each addition. Ensure uniform mixing in each well of the microplate. |
| Edge Effects | Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature fluctuations. If their use is necessary, ensure proper plate sealing. |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously for all wells. |
Issue 2: Low Signal or Poor Sensitivity
| Potential Cause | Troubleshooting Step |
| Suboptimal Reagent Concentrations | Titrate the concentrations of the enzyme, substrate, and this compound to find the optimal conditions for your specific assay. |
| Fluorescence Quenching | Test compounds or buffer components may quench the fluorescence of this compound. Perform a control experiment with the fluorophore and potential quencher in the absence of the enzyme. |
| Incorrect Filter Sets in Plate Reader | Verify that the excitation and emission filters in the fluorescence plate reader are appropriate for this compound's spectral properties (λex ~425 nm, λem ~530 nm). |
| Photobleaching | Minimize the exposure of this compound-labeled samples to light. Use a plate reader with a light source that minimizes photobleaching. |
Issue 3: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Step |
| Compound Solubility Issues | Visually inspect for compound precipitation in the assay buffer. Determine the solubility of the test compounds under the final assay conditions. |
| Compound Instability | Ensure that the test compounds are stable in the assay buffer over the course of the experiment by pre-incubating the compound in the buffer and measuring its effect at different time points. |
| Inappropriate Curve Fitting Model | Use a four-parameter logistic regression model for sigmoidal dose-response curves. Ensure you have a sufficient number of data points spanning the linear range of the curve. |
| Assay Drift | Monitor for any systematic drift in the signal over the time it takes to read a full plate. Implement appropriate controls to correct for this if necessary. |
Quantitative Data Tables
Table 1: General Assay Performance Metrics for High-Throughput Screening (HTS)
| Parameter | Formula | Acceptable Value | Excellent Value |
| Signal-to-Background (S/B) | Mean(Signal) / Mean(Background) | > 2 | > 10 |
| Signal-to-Noise (S/N) | (Mean(Signal) - Mean(Background)) / SD(Background) | > 10 | > 20 |
| Z'-Factor | 1 - [ (3 * (SD(Signal) + SD(Background))) / |Mean(Signal) - Mean(Background)| ] | 0.5 - 1.0 | > 0.7 |
Table 2: Example Data from a this compound-Based Glycan Analysis
The following is hypothetical data for illustrative purposes, representing relative fluorescence units (RFU) from an HPLC analysis of this compound labeled N-glycans released from a glycoprotein.
| Glycan Structure | Retention Time (min) | Relative Fluorescence Units (RFU) | % of Total |
| High Mannose (Man5) | 15.2 | 12,345 | 25.0 |
| High Mannose (Man6) | 18.9 | 8,910 | 18.0 |
| Biantennary, agalactosyl (A2) | 22.5 | 15,876 | 32.1 |
| Biantennary, monogalactosyl (A2G1) | 25.1 | 7,425 | 15.0 |
| Biantennary, digalactosyl (A2G2) | 28.3 | 4,950 | 10.0 |
Experimental Protocols
Detailed Methodology: Enzymatic Digestion of Glycosaminoglycans (GAGs) and this compound (AMAC) Labeling for HPLC Analysis
This protocol describes a common application of this compound for the analysis of GAGs, which are important in many signaling pathways.
1. Materials and Reagents:
-
Purified GAG sample (e.g., from cell culture or tissue extract)
-
Enzymes for digestion (e.g., Chondroitinase ABC, Heparinase I, II, III)
-
Digestion Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, 4 mM CaCl2, pH 8.0)
-
This compound (AMAC) solution (0.1 M in DMSO/acetic acid 85:15 v/v)
-
Sodium cyanoborohydride solution (1 M in DMSO)
-
HPLC system with a fluorescence detector (λex = 425 nm, λem = 530 nm)
-
Reversed-phase C18 HPLC column
2. Enzymatic Digestion:
-
To 20 µg of purified GAG sample, add 10 µL of digestion buffer.
-
Add a mixture of GAG-degrading enzymes (e.g., 10 mU each of Chondroitinase ABC, Heparinase I, II, and III).
-
Incubate the reaction mixture at 37°C for 16-24 hours.
-
Terminate the reaction by boiling for 5 minutes.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet any precipitate.
-
Collect the supernatant containing the disaccharide products.
3. This compound (AMAC) Labeling:
-
Dry the collected supernatant in a vacuum centrifuge.
-
To the dried sample, add 5 µL of the 0.1 M this compound solution.
-
Add 5 µL of the 1 M sodium cyanoborohydride solution.
-
Vortex briefly to mix and incubate at 45°C for 4 hours in the dark.
-
After incubation, dilute the sample with 90 µL of water.
4. HPLC Analysis:
-
Inject 20 µL of the diluted, AMAC-labeled sample onto the C18 HPLC column.
-
Elute the labeled disaccharides using a gradient of solvent A (e.g., 0.1 M ammonium acetate) and solvent B (e.g., acetonitrile).
-
Monitor the fluorescence signal at an excitation of 425 nm and an emission of 530 nm.
-
Identify and quantify the disaccharide peaks by comparing their retention times and fluorescence intensities to known standards.
Mandatory Visualizations
Caption: Experimental workflow for the analysis of glycosaminoglycans (GAGs) using this compound labeling.
Caption: Troubleshooting decision tree for low fluorescence signal in this compound-based assays.
Caption: Role of Heparan Sulfate Proteoglycans (HSPGs) in the FGF signaling pathway.
References
Technical Support Center: Optimizing Rhodamine Dye Quantum Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the quantum yield of rhodamine dyes in their experiments.
Frequently Asked Questions (FAQs)
Q1: My rhodamine dye solution has a lower-than-expected fluorescence signal. What are the common causes?
A low fluorescence signal can stem from several factors that reduce the quantum yield of the dye. The most common culprits include:
-
Concentration-dependent self-quenching: At high concentrations, rhodamine dyes tend to form non-fluorescent or weakly fluorescent aggregates (dimers and higher-order aggregates), which significantly quenches the overall fluorescence.[1][2][3][4][5]
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Inappropriate solvent choice: The photophysical properties of rhodamine dyes, including their quantum yield, are highly dependent on the solvent environment. Solvents that are protonated can lead to shorter fluorescence lifetimes and lower quantum yields.
-
Elevated temperature: Increasing the temperature of the dye solution can lead to a decrease in fluorescence quantum yield due to dynamic quenching. At higher temperatures, increased molecular motion and collisions lead to greater non-radiative energy dissipation.
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Photobleaching: Prolonged exposure to high-intensity excitation light can cause irreversible photodegradation of the dye molecules, leading to a loss of fluorescence.
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Presence of quenching agents: Contaminants in the solvent or other molecules in the sample can act as quenchers, deactivating the excited state of the rhodamine dye without light emission.
Q2: How can I prevent the formation of rhodamine dye aggregates?
Preventing aggregation is crucial for maintaining a high quantum yield. Here are some effective strategies:
-
Optimize Dye Concentration: Work with dilute solutions. The ideal concentration will depend on the specific rhodamine derivative and solvent, but generally, keeping the concentration in the micromolar range or lower is recommended to minimize aggregation.
-
Choose an Appropriate Solvent: Solvents like ethanol and ethylene glycol are known to yield higher quantum efficiencies for rhodamine dyes compared to water, in part by reducing aggregation.
-
Use Surfactants: In aqueous solutions where aggregation is more pronounced, adding a surfactant such as sodium dodecyl sulfate (SDS) or Triton X-100 can help to break up aggregates and enhance the fluorescence quantum yield.
-
Sonication: Briefly sonicating the dye solution can help to disperse pre-formed aggregates.
Q3: Which solvents are recommended for achieving high quantum yields with rhodamine dyes?
The choice of solvent has a significant impact on the fluorescence quantum yield. For Rhodamine 6G, for example, ethylene glycol has been shown to provide a higher quantum yield compared to methanol or water. Generally, polar, aprotic solvents are good choices. Along the alcohol series from methanol to octanol, Rhodamine 6G exhibits an increasing radiative rate.
Q4: How does temperature affect the quantum yield, and how can I control it?
The fluorescence quantum yield of rhodamine dyes, such as Rhodamine B, is inversely proportional to temperature. As temperature increases, the fluorescence intensity and lifetime decrease due to an increase in non-radiative decay pathways. For applications requiring stable and high fluorescence output, it is important to control the temperature of the experimental setup. This can be achieved using a temperature-controlled sample holder or a circulating water bath. For some applications, cooling the dye solution below room temperature has been shown to significantly improve performance.
Q5: What is photobleaching and how can I minimize it?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. To minimize photobleaching and maintain a stable fluorescence signal:
-
Reduce Excitation Intensity: Use the lowest possible laser power or excitation light intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of light exposure by using shutters and acquiring data efficiently.
-
Use Anti-fade Reagents: Incorporate commercially available anti-fade reagents, which typically work by scavenging reactive oxygen species that contribute to photobleaching. An oxygen scavenger system (OSS) can significantly extend the photobleaching lifetimes of rhodamine molecules.
Troubleshooting Guides
Problem: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Incorrect filter set or imaging settings | Verify that the excitation and emission filters are appropriate for the specific rhodamine derivative being used. |
| Fluorophore concentration is too low | Increase the concentration of the fluorophore. |
| Significant photobleaching has occurred | Reduce excitation intensity and exposure time. Use an anti-fade reagent. |
| The solvent is quenching the fluorescence | Test a different solvent. For example, if using water, try ethanol or ethylene glycol. |
| pH of the medium is sub-optimal | Adjust the pH of the solution. The fluorescence of some rhodamines is pH-dependent. |
Problem: Fluorescence Signal Decreases Rapidly
| Possible Cause | Troubleshooting Steps |
| Photobleaching due to high excitation intensity | Reduce excitation intensity and exposure time. Use an anti-fade reagent. |
| Quenching due to high concentration (self-quenching) | Dilute the sample to a lower concentration. |
| Presence of a quenching agent in the sample | Identify and remove the source of quenching if possible. Ensure high-purity solvents and reagents are used. |
Problem: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variations in sample preparation | Standardize all steps of the experimental protocol, including dye concentration, solvent, and temperature. |
| Inconsistent instrument settings | Ensure consistent settings for the light source, detectors, and acquisition parameters. |
| Degradation of the stock solution over time | Prepare fresh stock solutions regularly and store them protected from light at the recommended temperature. |
Quantitative Data
Table 1: Fluorescence Quantum Yield of Rhodamine 6G in Different Solvents
| Solvent | Refractive Index | Quantum Yield (Φ) |
| Methanol | 1.329 | ~0.88 |
| Ethanol | 1.361 | 0.950 ± 0.015 |
| Ethylene Glycol | 1.431 | > 0.9 |
| Water | 1.333 | Lower than in alcohols |
Note: The quantum yield values can vary slightly depending on the measurement technique and experimental conditions.
Table 2: Effect of Temperature on Rhodamine B Fluorescence
| Temperature | Effect on Fluorescence |
| Decrease | Increased fluorescence intensity and lifetime |
| Increase | Decreased fluorescence intensity and lifetime due to dynamic quenching |
Experimental Protocols
Protocol 1: Preparation and Measurement of Rhodamine Dye Solutions to Minimize Aggregation
-
Stock Solution Preparation:
-
Accurately weigh a small amount of high-purity rhodamine dye powder.
-
Dissolve the powder in a suitable solvent (e.g., ethanol or methanol) to create a concentrated stock solution (e.g., 1 mM).
-
Store the stock solution in a dark, airtight container at 4°C to prevent degradation.
-
-
Working Solution Preparation:
-
Dilute the stock solution with the desired experimental solvent to the final working concentration (typically in the µM range).
-
For aqueous solutions, consider adding a surfactant (e.g., 1-2% v/v Triton X-100) and briefly sonicating to disrupt aggregates.
-
-
Fluorescence Measurement:
-
Use a calibrated spectrofluorometer.
-
Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Acquire the emission spectrum using the appropriate excitation and emission wavelengths for the specific rhodamine derivative.
-
To determine the relative quantum yield, compare the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., Rhodamine 101 or Fluorescein) under identical experimental conditions.
-
Protocol 2: Measuring Relative Fluorescence Quantum Yield
The relative quantum yield (Φx) of an unknown sample can be calculated using the following equation, by comparing it to a standard with a known quantum yield (Φst):
Φx = Φst * (Ast / Ax) * (Fx / Fst) * (nx2 / nst2)
Where:
-
A is the absorbance at the excitation wavelength.
-
F is the integrated area under the corrected emission spectrum.
-
n is the refractive index of the solvent.
-
The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.
Visualizations
Caption: Key factors influencing the quantum yield of rhodamine dyes.
Caption: Troubleshooting workflow for low fluorescence signals.
References
Enhancing the signal-to-noise ratio in 2-Aminoacridone detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio in experiments utilizing 2-Aminoacridone (2-AMAC) for fluorescent labeling and detection of carbohydrates.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-AMAC) and what is it used for?
A1: this compound (2-AMAC) is a highly fluorescent aromatic molecule. It contains a primary amine group that can react with the aldehyde group at the reducing end of a carbohydrate.[1] This process, called reductive amination, attaches the fluorescent 2-AMAC label to the glycan, allowing for sensitive detection in subsequent analysis.[1][2] It is commonly used for the analysis of complex oligosaccharides and monosaccharides by techniques such as High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Mass Spectrometry (MS).[3][4]
Q2: What are the optimal excitation and emission wavelengths for 2-AMAC?
A2: The optimal excitation and emission wavelengths for 2-AMAC can vary slightly depending on the solvent and pH. A common set of wavelengths is an excitation maximum (λex) of approximately 420-425 nm and an emission maximum (λem) of around 532-542 nm. It is always recommended to perform a spectrum scan with your specific instrumentation and buffer system to determine the optimal settings for your experiment.
Q3: How does the reductive amination process for 2-AMAC labeling work?
A3: 2-AMAC labeling is a two-stage reductive amination process. First, the primary amine of 2-AMAC reacts with the open-ring aldehyde form of a reducing saccharide to form an unstable Schiff base (an imine). In the second step, a reducing agent, such as sodium cyanoborohydride (NaCNBH₃), is used to reduce the imine bond, creating a stable secondary amine linkage between the fluorophore and the glycan.
Q4: Can 2-AMAC be used for both neutral and acidic glycans?
A4: Yes, 2-AMAC is a versatile label suitable for both neutral and sialylated (acidic) glycan species. This versatility allows it to be used in various separation techniques, including HPLC and CE, as well as for detection in both positive and negative-ion mode mass spectrometry.
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
This guide addresses specific issues that can lead to a poor signal-to-noise ratio during 2-AMAC detection experiments.
Category 1: Low or No Fluorescent Signal
Q5: I am observing a very weak or no fluorescent signal. What are the potential causes and solutions?
A5: A weak signal is typically due to inefficient labeling or degradation of the labeled product.
-
Cause 1: Suboptimal Labeling Reaction Conditions. The efficiency of the reductive amination reaction is highly dependent on reagent concentrations, temperature, and pH.
-
Solution: Ensure your reaction conditions are optimized. For N-glycans, a 2-AMAC concentration of at least 60 mM (with 100 mM often used for standard conditions) is recommended for maximum derivatization. The reaction is enhanced by the addition of glacial acetic acid and a reaction temperature of around 60°C. Refer to the optimized conditions in the table below.
-
-
Cause 2: Inactive Reagents. The reducing agent, sodium cyanoborohydride (NaCNBH₃), is moisture-sensitive and can lose activity over time. The 2-AMAC reagent can degrade if not stored properly, protected from light.
-
Solution: Use fresh or properly stored reagents. Prepare the labeling solution fresh before each use. Store 2-AMAC and NaCNBH₃ in a desiccator, protected from light.
-
-
Cause 3: Sample Loss During Cleanup. Post-labeling cleanup steps, such as using solid-phase extraction (SPE) cartridges, are necessary to remove excess dye but can lead to sample loss if not performed correctly.
-
Solution: Optimize your cleanup protocol. Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. Use appropriate wash and elution solvents to maximize the recovery of labeled glycans while removing excess 2-AMAC.
-
-
Cause 4: Incorrect Instrument Settings. The detector settings on your HPLC or CE system may not be optimized for 2-AMAC.
-
Solution: Verify the excitation and emission wavelengths are set correctly for 2-AMAC (λex ~425 nm; λem ~532 nm). Check the detector gain settings; while increasing the gain can amplify the signal, it can also increase noise, so find a balance that maximizes the signal-to-noise ratio.
-
Optimized Labeling Reaction Parameters
| Parameter | Recommended Value | Notes |
|---|---|---|
| 2-AMAC Concentration | ≥ 0.25 M for N-glycans | For maximum derivatization, concentrations of at least 60 mM are required. |
| Reducing Agent (NaCNBH₃) | > 1.0 M | Ensure the reagent is fresh and active. |
| Solvent/Acid | Dimethyl sulfoxide (DMSO) with 30% (v/v) glacial acetic acid | The acid catalyzes the formation of the Schiff base. |
| Temperature | 60 °C | Balances reaction speed against potential glycan degradation. |
| Reaction Time | 2 hours | Sufficient time for derivatization while minimizing acid-catalyzed loss of sialic acid. |
Caption: A typical experimental workflow for labeling glycans with 2-AMAC.
Category 2: High Background or Noisy Baseline
Q6: My chromatogram shows a high or noisy baseline. What could be causing this?
A6: High background noise can obscure true peaks and interfere with accurate quantification. The source can be chemical or instrumental.
-
Cause 1: Incomplete Removal of Excess 2-AMAC. Free 2-AMAC is highly fluorescent and if not completely removed, it will create a very high background signal, especially in the early part of a reversed-phase chromatogram.
-
Solution: Improve the post-labeling cleanup procedure. Consider adding a second cleanup step or optimizing the wash steps of your SPE protocol to ensure all unbound dye is removed.
-
-
Cause 2: Contaminated Reagents or Solvents. Impurities in your mobile phase, buffers, or sample diluents can fluoresce, contributing to a noisy baseline. This is especially problematic in gradient elution where impurities can accumulate on the column and elute as the organic solvent concentration increases.
-
Solution: Use high-purity, HPLC-grade solvents and fresh, filtered buffers. Degas the mobile phase to prevent air bubbles, which can cause noise in the detector flow cell.
-
-
Cause 3: Fluorescence Quenching or Enhancement. The pH of the mobile phase can significantly impact the fluorescence intensity of 2-AMAC. Inconsistent pH or the presence of quenching agents (e.g., certain metal ions, halides) in the sample or buffer can lead to signal instability and noise.
-
Solution: Maintain a constant and optimal pH for your mobile phase. 2-AMAC is stable over a wide pH range, but consistency is key. If quenching is suspected, consider sample purification steps like chelation or dialysis to remove interfering substances.
-
-
Cause 4: Instrumental Issues. A dirty flow cell in the fluorescence detector, detector lamp degradation, or leaks in the HPLC system can all contribute to a noisy baseline.
-
Solution: Perform routine instrument maintenance. Flush the system and clean the detector flow cell according to the manufacturer's instructions. Check for leaks at all fittings.
-
Caption: A decision-making workflow for troubleshooting high background noise.
Category 3: Poor Chromatographic Resolution
Q7: My HPLC peaks are broad, tailing, or splitting. How can I improve my separation?
A7: Poor peak shape often points to issues with the column, mobile phase, or sample injection.
-
Cause 1: Column Contamination or Degradation. The column can become contaminated with strongly retained components from the sample matrix, or the stationary phase can degrade over time, especially if used with mobile phases of extreme pH.
-
Solution: Use a guard column to protect the analytical column from contaminants. If the column is contaminated, flush it with a strong solvent. If performance does not improve, the column may need to be replaced.
-
-
Cause 2: Inappropriate Sample Solvent. Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion and broadening.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used for solubility, keep the injection volume as small as possible.
-
-
Cause 3: Secondary Interactions (Peak Tailing). Peak tailing can occur if the 2-AMAC-labeled glycans interact with active sites (e.g., free silanols) on the silica-based column packing.
-
Solution: Modify the mobile phase. Adding a small amount of a competing base (e.g., triethylamine) or adjusting the pH can help to mask these active sites. Using a different stationary phase column may also resolve the issue.
-
-
Cause 4: Column Overload. Injecting too much sample can lead to broad, asymmetrical peaks.
-
Solution: Reduce the amount of sample injected onto the column. Dilute the sample and re-inject.
-
Troubleshooting Poor Peak Shape in HPLC
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Broad Peaks | Column contamination; Mobile phase flow rate too low; Column overloading. | Replace guard column; Adjust flow rate; Decrease injection volume. |
| Peak Tailing | Secondary interactions with stationary phase; Blocked column frit. | Modify mobile phase composition (e.g., adjust pH); Reverse flush column. |
| Split Peaks | Contamination on column inlet; Sample solvent too strong; Worn injector seal. | Replace guard column; Dilute sample in mobile phase; Replace rotor seal. |
| Retention Time Drift | Poor temperature control; Incorrect mobile phase composition; Poor column equilibration. | Use a column oven; Prepare fresh mobile phase; Increase equilibration time. |
Detailed Experimental Protocol
Protocol: Reductive Amination of N-Glycans with this compound
This protocol is a general guideline. Optimization may be required for specific glycan samples.
Materials:
-
Released N-glycan sample (dried)
-
This compound (2-AMAC)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Glacial Acetic Acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., HILIC or graphitized carbon)
-
Heating block or oven set to 65°C
Procedure:
-
Prepare Labeling Reagent:
-
In a microcentrifuge tube, prepare a solution of 0.35 M 2-AMAC and 1.0 M NaCNBH₃ in a solvent mixture of DMSO and glacial acetic acid (70:30 v/v).
-
Note: Prepare this solution fresh immediately before use, as NaCNBH₃ is moisture sensitive.
-
-
Reconstitute Glycan Sample:
-
Add 10 µL of the freshly prepared labeling reagent to the dried glycan sample.
-
Vortex thoroughly to ensure the sample is fully dissolved.
-
-
Incubation:
-
Centrifuge the tube briefly to collect the contents at the bottom.
-
Incubate the reaction mixture at 65°C for 2 hours.
-
-
Post-Labeling Cleanup (HILIC SPE):
-
Conditioning: Condition a HILIC SPE cartridge by washing with 1 mL of water followed by 1 mL of 85% acetonitrile (ACN).
-
Sample Loading: Dilute the labeling reaction mixture with ACN to a final concentration of ~85% ACN. Load the diluted sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 85% ACN / 1% trifluoroacetic acid (TFA) to remove the excess 2-AMAC dye. Repeat this wash step two more times.
-
Elution: Elute the labeled glycans from the cartridge with 1 mL of water or a suitable aqueous buffer.
-
-
Sample Analysis:
-
Dry the eluted sample using a vacuum centrifuge.
-
Reconstitute the labeled glycans in the appropriate solvent for HPLC or CE analysis.
-
Caption: The chemical principle of labeling a glycan with 2-AMAC.
References
- 1. 2-アミノアクリドン BioReagent, suitable for fluorescence, ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Glycan Labeling [sigmaaldrich.com]
- 3. Analysis of Monosaccharides Derivatized with this compound by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct structural analysis of this compound derivatized oligosaccharides by high-performance liquid chromatography/mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing photobleaching of 2-Aminoacridone during microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the photobleaching of 2-Aminoacridone during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern when using this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, such as this compound, upon exposure to excitation light. This process leads to a loss of the fluorescent signal, which can compromise image quality, limit the duration of time-lapse imaging, and introduce inaccuracies in quantitative fluorescence measurements.
Q2: What are the primary factors that contribute to the photobleaching of this compound?
A2: The primary cause of photobleaching is the interaction of the excited-state fluorophore with molecular oxygen, which generates reactive oxygen species (ROS). These highly reactive molecules can then chemically modify and destroy the this compound molecule, rendering it non-fluorescent. The rate of photobleaching is influenced by several factors, including the intensity and duration of the excitation light, the concentration of oxygen in the sample's microenvironment, and the local chemical environment of the dye.
Q3: How can I minimize the photobleaching of this compound in my experiments?
A3: There are several strategies to minimize photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of exposure to the excitation light by using sensitive detectors and optimal camera settings. Use a shutter to block the light path when not actively acquiring images.
-
Use Antifade Reagents: Incorporate an antifade reagent into your mounting medium to quench reactive oxygen species and protect the fluorophore.
-
Choose the Right Imaging System: For live-cell imaging, newer microscopy techniques and more sensitive detectors can reduce the required excitation light and overall exposure.
Q4: What are antifade reagents and how do they protect this compound?
A4: Antifade reagents are chemical compounds added to the mounting medium to reduce photobleaching. They primarily act as scavengers for reactive oxygen species (ROS) generated during fluorescence excitation, thus protecting the fluorophore from photo-oxidation. Some antifade agents may also work by quenching the triplet state of the fluorophore, a long-lived excited state that is particularly susceptible to reacting with oxygen.
Troubleshooting Guide: Rapid Photobleaching of this compound
If you are experiencing rapid signal loss with this compound, follow this troubleshooting guide to identify and resolve the issue.
Problem: The fluorescent signal from this compound fades quickly during image acquisition.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Excessive Excitation Light | Reduce the laser power or lamp intensity to the minimum level required for a clear image. Use neutral density filters if necessary. |
| Prolonged Exposure Time | Decrease the camera exposure time. If the signal is too weak, consider increasing the gain, but be mindful of introducing noise. |
| Absence or Ineffective Antifade Reagent | Ensure you are using a fresh, high-quality antifade mounting medium. For fixed cells, consider commercially available options like ProLong™ Gold or VECTASHIELD®. For live cells, reagents containing Trolox or other antioxidants may be suitable. |
| High Oxygen Concentration | For live-cell imaging, consider using an oxygen scavenging system in your imaging medium. |
| Suboptimal Imaging Protocol | Plan your imaging session to minimize light exposure. Locate the region of interest using transmitted light before switching to fluorescence. |
| Incorrect Filter Sets | Ensure your microscope's excitation and emission filters are appropriate for this compound (λex ~428 nm, λem ~525 nm) to maximize signal detection and minimize unnecessary light exposure. |
Quantitative Data on Photostability and Antifade Reagents
While extensive quantitative data specifically for this compound is limited in the literature, a derivative, Acridon-2-ylalanine (Acd), has shown high photostability with less than 5% degradation after 3 hours of irradiation. The following table summarizes common antifade reagents that are effective for related acridine dyes and are likely to improve the photostability of this compound. The optimal choice should be determined empirically for your specific application.
| Antifade Reagent | Type | Key Features & Considerations |
| ProLong™ Series (e.g., Gold, Diamond) | Commercial | Hard-setting and non-hardening formulations available. Some versions contain DAPI for nuclear counterstaining. Designed for long-term sample preservation. |
| VECTASHIELD® | Commercial | Available with and without DAPI. HardSet™ formulations are also available. Widely used for a variety of fluorophores and effective for acridine dyes. May cause some initial quenching of fluorescence. |
| p-Phenylenediamine (PPD) | Component | A highly effective antifade agent, but it can increase background fluorescence and may not be compatible with all fluorophores. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Component | A commonly used free radical scavenger. |
| n-Propyl gallate (NPG) | Component | An effective antioxidant for reducing photobleaching. |
| Trolox | Component | A vitamin E analog that acts as an antioxidant, suitable for reducing photobleaching and blinking in live-cell imaging. |
Experimental Protocols
Protocol 1: Mounting Fixed Cells with a Commercial Antifade Reagent (e.g., ProLong™ Gold)
-
Final Wash: After the final staining step with this compound, gently wash the coverslips with Phosphate-Buffered Saline (PBS) to remove any unbound dye.
-
Remove Excess Buffer: Carefully aspirate the excess PBS from the coverslip. You can also gently touch the edge of the coverslip to a lint-free wipe to wick away the liquid.
-
Apply Antifade Medium: Place a small drop (approximately 10-20 µL) of the ProLong™ Gold antifade mounting medium onto a clean microscope slide.
-
Mount Coverslip: Invert the coverslip (cell-side down) and gently lower it onto the drop of mounting medium, avoiding the introduction of air bubbles.
-
Curing: Allow the mounting medium to cure for 24 hours at room temperature in the dark. This is crucial for optimal refractive index and antifade performance.
-
Sealing (Optional for Long-Term Storage): To prevent evaporation and secure the coverslip, you can seal the edges with nail polish or a commercial sealant after curing.
-
Imaging: Before imaging, allow the slide to equilibrate to room temperature.
Protocol 2: Preparing a Homemade Antifade Mounting Medium with DABCO
-
Prepare a 10X PBS Stock Solution: Dissolve 80 g NaCl, 2 g KCl, 14.4 g Na₂HPO₄, and 2.4 g KH₂PO₄ in 800 mL of distilled water. Adjust the pH to 7.4 and bring the final volume to 1 L.
-
Prepare the Mounting Medium:
-
Dissolve 2.5 g of 1,4-Diazabicyclo[2.2.2]octane (DABCO) in 10 mL of 1X PBS.
-
Add 90 mL of glycerol to the DABCO solution.
-
Mix thoroughly until the DABCO is completely dissolved.
-
-
Storage: Store the antifade mounting medium in small aliquots at -20°C, protected from light.
-
Application: Use in the same manner as a commercial mounting medium for fixed samples.
Visualizations
Caption: Mechanism of this compound photobleaching and the protective role of antifade reagents.
Caption: Troubleshooting workflow for addressing rapid photobleaching of this compound.
Solving solubility issues with 2-Aminoacridone in aqueous buffers
Welcome to the technical support center for 2-Aminoacridone (AMAC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to the solubility of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a versatile fluorescent molecule.[1] It is widely used as a derivatizing agent to label glycans, saccharides, and oligosaccharides for analysis by techniques like HPLC and capillary electrophoresis.[2][3] Its primary amine group reacts with the reducing end of a carbohydrate, which is then stabilized to form a fluorescently tagged molecule, allowing for detection at picomolar levels.
Q2: What are the basic solubility properties of this compound?
A2: this compound is a hydrophobic compound characterized by poor solubility in water. It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Due to its instability in solution, it is highly recommended to use freshly prepared solutions for experiments.
Solubility Data
The following table summarizes the known solubility data for this compound. Note that quantitative data in aqueous buffers is limited, and solubility can be significantly influenced by experimental conditions.
| Solvent | Concentration | Method | Source |
| DMSO | 2.94 mg/mL (13.98 mM) | Requires sonication, warming, and heating to 60°C. Use of newly opened (non-hygroscopic) DMSO is critical. | |
| DMF | Soluble (qualitative) | - | |
| Water | Practically Insoluble | - |
Troubleshooting Solubility Issues
This section provides a step-by-step guide to troubleshoot and solve common solubility problems encountered when preparing this compound solutions in aqueous buffers for your experiments.
Caption: Troubleshooting workflow for dissolving this compound.
Q3: I dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What should I do?
A3: This is a common issue when the final concentration of the organic solvent (DMSO) is too low to maintain the solubility of a hydrophobic compound. If precipitation occurs, consider the following strategies.
Strategy 1: pH Adjustment
The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution. While the specific pKa of this compound is not readily published, its amino group suggests its solubility may increase in acidic conditions due to protonation.
Experimental Protocol: pH Optimization
-
Preparation : Prepare a series of your aqueous buffer at different pH values (e.g., from pH 4.0 to pH 8.0 in 0.5 unit increments).
-
Stock Solution : Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilution : Add small aliquots of the DMSO stock solution to each buffer to reach your desired final concentration. Ensure the final DMSO concentration is kept constant across all samples (e.g., <1%).
-
Observation : Vortex each solution and observe for any precipitation immediately and after a set incubation period (e.g., 30 minutes) at room temperature.
-
Quantification (Optional) : Centrifuge the samples. Measure the absorbance or fluorescence of the supernatant to determine the concentration of soluble this compound.
-
Selection : Choose the pH that provides the highest solubility without compromising the stability of your experimental system.
Caution : Ensure that the selected pH is compatible with your biological assay and the stability of other components.
Strategy 2: Using Co-solvents
A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of hydrophobic compounds.
Experimental Protocol: Co-solvent Screening
-
Co-solvent Selection : Choose pharmaceutically acceptable co-solvents such as ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).
-
Stock Solution : Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Buffer Preparation : Prepare your aqueous buffer containing various percentages of the chosen co-solvent (e.g., 5%, 10%, 20% v/v).
-
Dilution : Add the DMSO stock solution to each co-solvent buffer to achieve the target concentration of this compound.
-
Observation : Mix thoroughly and visually inspect for precipitation.
-
Analysis : Determine the optimal co-solvent and its concentration that maintains solubility.
Note : High concentrations of organic co-solvents may interfere with biological experiments (e.g., enzyme activity, cell viability). Always run appropriate vehicle controls.
Strategy 3: Employing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like acridone derivatives, forming inclusion complexes that have significantly enhanced aqueous solubility.
Caption: Mechanism of solubility enhancement by β-cyclodextrin.
Experimental Protocol: Solubilization with β-Cyclodextrins
-
Cyclodextrin Selection : Start with β-Cyclodextrin (β-CD) or, for potentially better performance, a chemically modified derivative like Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
-
Buffer Preparation : Prepare aqueous solutions of the cyclodextrin in your experimental buffer at various concentrations (e.g., 0 mM, 2 mM, 5 mM, 10 mM).
-
Equilibration : Add an excess amount of solid this compound to each cyclodextrin solution.
-
Shaking : Agitate the mixtures in a rotary shaker at a constant temperature for 24-48 hours to allow the system to reach equilibrium.
-
Filtration : Filter the solutions through a 0.22 µm filter to remove the undissolved solid.
-
Analysis : Measure the concentration of the solubilized this compound in the filtrate using UV-Vis spectrophotometry or fluorescence spectroscopy to determine the most effective cyclodextrin concentration. Studies show that a 1:1 molar ratio between the acridone derivative and β-cyclodextrin is often effective.
Application Workflow: Glycan Labeling
The primary use of this compound is as a fluorescent label for carbohydrates. The workflow below outlines the key steps in this process.
Caption: Experimental workflow for fluorescent labeling of glycans with AMAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-氨基吖啶酮 BioReagent, suitable for fluorescence, ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Analysis of glycosaminoglycan-derived, precolumn, this compound-labeled disaccharides with LC-fluorescence and LC-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing non-specific binding of 2-Aminoacridone probes
Welcome to the technical support center for 2-Aminoacridone (AMAC) fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize non-specific binding during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered when using this compound probes, with a focus on mitigating high background signal and non-specific binding.
Q1: What are the primary causes of high background fluorescence and non-specific binding with this compound probes?
High background fluorescence is a common issue that can obscure specific signals. The primary causes can be categorized as follows:
-
Probe-Related Issues:
-
Hydrophobicity of this compound: this compound is an intensely fluorescent, hydrophobic probe.[1] Hydrophobic interactions are a major driver of non-specific binding to surfaces and other molecules in the assay system.[2]
-
Excess Probe Concentration: Using a higher concentration of the this compound probe than necessary can lead to increased non-specific binding and background signal.[3]
-
-
Assay Condition Issues:
-
Insufficient Blocking: Failure to adequately block non-specific binding sites on the assay surface (e.g., microplate wells, membranes) is a frequent cause of high background.[4]
-
Inadequate Washing: Insufficient washing after the probe incubation step can leave unbound probe molecules in the system, contributing to background fluorescence.[3]
-
Inappropriate Buffer Composition: The pH and salt concentration of the assay buffer can influence non-specific binding. Electrostatic interactions can contribute to non-specific binding, and these are sensitive to buffer conditions.
-
-
Sample-Related Issues:
-
Autofluorescence: Some biological samples naturally fluoresce at wavelengths that can interfere with the this compound signal.
-
Q2: How can I systematically troubleshoot high background signals in my assay?
A systematic approach is key to identifying and resolving the source of high background. The following flowchart outlines a recommended troubleshooting workflow.
Caption: Troubleshooting workflow for high background fluorescence.
Q3: Which blocking agents are most effective, and what are their recommended concentrations?
The choice of blocking agent is critical for minimizing non-specific binding. Both protein-based and non-protein blockers can be effective. The optimal agent and concentration should be determined empirically for your specific assay.
| Blocking Agent | Type | Typical Starting Concentration | Notes |
| Bovine Serum Albumin (BSA) | Protein | 0.5 - 2 mg/mL or 1% (w/v) | A commonly used protein blocker. It can help shield charged surfaces and reduce non-specific protein-protein interactions. |
| Normal Serum | Protein | 5-10% (v/v) | Use serum from the species in which the secondary antibody (if any) was raised. |
| Casein/Non-fat Dry Milk | Protein | 1-5% (w/v) | Generally very effective, but may interfere with certain antibody-antigen interactions or biotin-avidin systems. |
| Tween-20 | Non-ionic Surfactant | 0.005 - 0.1% (v/v) | Useful for disrupting hydrophobic interactions. Can be added to wash buffers and/or the assay buffer. |
| Polyethylene Glycol (PEG) | Polymer | 1 mg/mL | Can be effective in reducing non-specific binding to surfaces. |
Note: It's recommended to test at least two different types of blocking agents to determine the most effective one for your specific experiment.
Q4: How do buffer conditions like pH and salt concentration affect non-specific binding?
Buffer composition plays a significant role in controlling both hydrophobic and electrostatic interactions that lead to non-specific binding.
-
pH: The pH of your buffer affects the overall charge of both your analyte and the surfaces in your assay. Adjusting the pH can help to minimize charge-based non-specific interactions. A good starting point is a physiological pH (e.g., 7.4), but optimization may be required.
-
Salt Concentration: Increasing the ionic strength of your buffer by adding salt (e.g., NaCl up to 500 mM) can help to reduce non-specific binding. The salt ions create a shielding effect that disrupts electrostatic interactions between charged molecules and surfaces.
Experimental Protocols
Protocol 1: General Assay Workflow for this compound Probes
This protocol provides a generalized workflow. Specific incubation times, temperatures, and concentrations should be optimized for your particular application.
Caption: General experimental workflow for this compound probe assays.
Protocol 2: Optimizing Blocking Conditions
-
Prepare Surfaces: Prepare your assay surface (e.g., 96-well plate) with your immobilized target molecule as per your standard protocol. Include negative control wells with no target molecule.
-
Test Different Blockers: Prepare solutions of at least two different blocking agents (e.g., 1% BSA in PBS and 5% non-fat dry milk in PBS).
-
Blocking Incubation: Add the different blocking solutions to the wells and incubate for at least 1 hour at room temperature.
-
Washing: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Probe Incubation: Add your this compound probe at your standard concentration to all wells.
-
Final Washes: Wash the wells thoroughly (e.g., 5 times with wash buffer).
-
Read Fluorescence: Measure the fluorescence signal.
-
Analysis: Compare the signal in the negative control wells for each blocking condition. The condition that yields the lowest background signal is the most effective.
Protocol 3: Optimizing Wash Steps
-
Perform Assay: Run your assay up to the final wash step using your optimized blocking protocol.
-
Vary Wash Conditions:
-
Number of Washes: In separate sets of wells, perform 3, 4, 5, and 6 washes.
-
Duration of Washes: For a set number of washes (e.g., 4), vary the incubation time for each wash (e.g., 2 minutes, 5 minutes, 10 minutes).
-
Detergent Concentration: Keep the number and duration of washes constant and vary the concentration of Tween-20 in the wash buffer (e.g., 0.05%, 0.1%, 0.2%).
-
-
Read Fluorescence: Measure the signal in both positive (with target) and negative (without target) wells for each condition.
-
Analysis: Calculate the signal-to-noise ratio for each condition. Select the wash protocol that provides the highest signal-to-noise ratio without significantly diminishing the specific signal.
References
Dealing with quenching effects on 2-Aminoacridone fluorescence
Welcome to the technical support center for 2-Aminoacridone (2-AA), a versatile fluorescent probe. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to quenching effects and other experimental artifacts.
Troubleshooting Guides & FAQs
This section addresses frequently encountered problems during experiments using this compound, providing specific solutions and preventative measures.
FAQs
Q1: My this compound fluorescence signal is significantly lower than expected. What are the potential causes?
A1: A weak or quenched fluorescence signal can stem from several factors. The most common culprits include:
-
Presence of Quenchers: Certain molecules in your sample or buffer can decrease the fluorescence intensity of this compound. Common quenchers include molecular oxygen, iodide ions, and specific amino acids like tryptophan, tyrosine, and methionine.[1][2]
-
Photobleaching: Prolonged exposure to the excitation light source can lead to the irreversible destruction of the this compound fluorophore, resulting in signal loss.
-
Incorrect Buffer Conditions: The pH and composition of your buffer can influence the fluorescence quantum yield of this compound.
-
High Concentration (Self-Quenching): At very high concentrations, this compound molecules can interact with each other, leading to a decrease in fluorescence intensity.
-
Solvent Effects: The polarity of the solvent can affect the fluorescence properties of this compound.
Q2: How can I identify the cause of fluorescence quenching in my experiment?
A2: To diagnose the cause of quenching, you can perform a series of systematic checks:
-
Control Experiments: Run a control sample with this compound in a simple, well-defined buffer to establish a baseline fluorescence intensity.
-
Component Analysis: If your sample is a complex mixture, test the effect of individual components on this compound fluorescence.
-
Stern-Volmer Analysis: To distinguish between static and dynamic quenching, you can perform a Stern-Volmer analysis by titrating your sample with a known quencher and measuring the changes in fluorescence intensity and lifetime.[3][4][5] An upward curvature in the Stern-Volmer plot often indicates a combination of both static and dynamic quenching.
-
Lifetime Measurements: Fluorescence lifetime measurements can help differentiate between static and dynamic quenching. In dynamic quenching, the fluorescence lifetime decreases in the presence of the quencher, whereas in static quenching, it remains unchanged.
Q3: What is photobleaching, and how can I minimize it for this compound?
A3: Photobleaching is the photochemical destruction of a fluorophore upon exposure to light. To minimize photobleaching of this compound:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times and keeping the shutter closed when not acquiring images.
-
Use Antifade Reagents: For fixed samples, use a commercially available antifade mounting medium to reduce photobleaching.
-
Deoxygenate Solutions: Molecular oxygen is a common quencher and contributes to photobleaching. Deoxygenating your solutions can help preserve the fluorescence signal.
Troubleshooting Workflow for Signal Loss
If you are experiencing a loss of this compound fluorescence, follow this logical workflow to identify and resolve the issue.
Quantitative Data on Quenching
Understanding the efficiency of different quenchers is crucial for experimental design. The quenching efficiency is often quantified by the Stern-Volmer constant (KSV), where a higher value indicates a more effective quencher. While specific KSV values for this compound are not extensively documented in publicly available literature, data from analogous fluorescent compounds can provide valuable insights.
| Quencher Type | Example Quenchers | Typical Quenching Mechanism | Relative Quenching Efficiency (General) |
| Halide Ions | Iodide (I⁻) | Collisional (Dynamic) | High |
| Amino Acids | Tryptophan, Tyrosine, Methionine | Collisional (Dynamic) & Static | Moderate to High |
| Small Molecules | Acrylamide | Collisional (Dynamic) | Moderate |
| Heavy Metals | Copper (Cu²⁺), Iron (Fe³⁺) | Static and/or Dynamic | High |
| Molecular Oxygen | O₂ | Collisional (Dynamic) | Moderate |
Experimental Protocols
Protocol 1: Determination of Stern-Volmer Quenching Constant (KSV)
This protocol outlines the steps to determine the KSV for a potential quencher of this compound fluorescence.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Buffer of choice (ensure it does not intrinsically quench 2-AA)
-
Quencher stock solution of known concentration
-
Fluorometer with excitation and emission monochromators
-
Quartz cuvettes
Procedure:
-
Prepare a working solution of this compound: Dilute the stock solution to a final concentration that gives a strong, stable fluorescence signal (e.g., 1-10 µM) in your chosen buffer.
-
Measure the initial fluorescence (F0): Transfer the this compound working solution to a quartz cuvette and measure the fluorescence intensity at the emission maximum (typically around 525-542 nm) while exciting at the excitation maximum (around 420-428 nm). This is your F0 value.
-
Titrate with the quencher: Add small aliquots of the concentrated quencher stock solution to the cuvette containing the this compound solution.
-
Measure fluorescence (F) after each addition: After each addition of the quencher, mix the solution thoroughly and allow it to equilibrate for a few minutes before measuring the fluorescence intensity (F).
-
Correct for dilution: The addition of the quencher will slightly dilute the this compound solution. Correct the measured fluorescence intensity at each step for this dilution effect.
-
Construct the Stern-Volmer plot: Plot F0/F versus the concentration of the quencher [Q].
-
Determine KSV: The data should fit the Stern-Volmer equation: F0/F = 1 + KSV[Q]. The slope of the linear regression of your plot will be the Stern-Volmer constant (KSV).
Protocol 2: Assessing Photostability of this compound
This protocol provides a method to evaluate the photostability of this compound under your specific experimental conditions.
Materials:
-
This compound labeled sample (e.g., cells or purified protein)
-
Fluorescence microscope with a time-lapse imaging capability
-
Image analysis software
Procedure:
-
Prepare your sample: Prepare your this compound labeled sample as you would for your experiment.
-
Define imaging parameters: Set the excitation intensity, exposure time, and imaging interval on the microscope.
-
Acquire a time-lapse series: Continuously acquire images of the same field of view over an extended period (e.g., 5-10 minutes or longer, depending on your experimental needs).
-
Analyze the data: Measure the mean fluorescence intensity of a region of interest in the images over time.
-
Plot intensity vs. time: Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the photostability of this compound under those conditions. A slower decay indicates higher photostability.
Signaling Pathway and Workflow Diagrams
This compound in FRET-Based Protein Binding Assays
This compound and its derivatives can be used as a donor or acceptor in Förster Resonance Energy Transfer (FRET) based assays to study protein-protein interactions or conformational changes.
Workflow for Glycan Analysis using this compound Labeling
This compound is widely used for the fluorescent labeling of glycans for subsequent analysis by techniques like HPLC or capillary electrophoresis.
References
Technical Support Center: Purification of 2-Aminoacridone (2-AMAC) Labeled Glycans
Welcome to the technical support center for the purification of 2-Aminoacridone (2-AMAC) labeled glycans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to purify glycans after 2-AMAC labeling?
It is essential to purify glycans after labeling to remove excess this compound (2-AMAC) and other reaction components like the reducing agent.[1][2] The labeling reaction requires a significant surplus of the dye to ensure complete derivatization of the glycans.[1] If not removed, this excess dye can interfere with downstream analytical techniques such as HPLC, capillary electrophoresis, and mass spectrometry, leading to high background signals, reduced sensitivity, and potential ion suppression in MS analysis.[1][3]
Q2: What is the most common method for purifying 2-AMAC labeled glycans?
Hydrophilic Interaction Liquid Chromatography (HILIC) based Solid-Phase Extraction (SPE) is the most widely used and effective method for the purification of fluorescently labeled glycans. This technique separates molecules based on their polarity. The highly polar glycans are retained on the HILIC sorbent, while the less polar, more hydrophobic excess 2-AMAC dye is washed away.
Q3: Can I use other purification methods for 2-AMAC labeled glycans?
Yes, other methods can be employed, although they are less common for routine N-glycan analysis. These include:
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique has been shown to be effective for the analysis of 2-AMAC labeled glycosaminoglycan (GAG) disaccharides. In some applications, the excess 2-AMAC is strongly retained on the C18 column, which may eliminate the need for a separate pre-purification step.
-
Porous Graphitized Carbon (PGC) SPE: PGC is highly specific for glycans and can be used for cleanup. However, the cost of PGC cartridges is relatively high.
-
Size-Exclusion Chromatography: This method separates molecules based on size, but it may not be as efficient at separating the labeled glycans from the free dye.
Q4: How does the hydrophobicity of 2-AMAC compare to other common glycan labels like 2-AB and 2-AA?
This compound (2-AMAC) is more hydrophobic than 2-aminobenzamide (2-AB) and 2-aminobenzoic acid (2-AA) due to its larger aromatic acridone structure. In HILIC, more hydrophobic labels tend to have shorter retention times. This property is important when optimizing the wash steps during HILIC SPE, as a slightly lower concentration of organic solvent might be needed to effectively wash away the excess 2-AMAC without prematurely eluting the labeled glycans.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 2-AMAC labeled glycans.
Issue 1: Low or No Recovery of Labeled Glycans After HILIC SPE
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Incomplete Glycan Binding to the HILIC Sorbent | Ensure the acetonitrile (ACN) concentration in your sample is high enough for binding (typically 85-95%). Dilute your labeled glycan sample accordingly before loading it onto the equilibrated SPE cartridge. |
| Premature Elution of Labeled Glycans | The wash solvent may be too strong (i.e., contains too much water). Increase the ACN concentration in your wash buffer. For the more hydrophobic 2-AMAC, a wash with 90-95% ACN is a good starting point. |
| Inefficient Elution of Labeled Glycans | The elution solvent may be too weak. Ensure your elution buffer has a sufficiently high aqueous content (e.g., 20-50% ACN or pure aqueous buffer). For highly charged or larger glycans, using a buffered, slightly basic elution solvent (e.g., 25-100 mM ammonium acetate or ammonium formate) can improve recovery. |
| Sample Overload | Exceeding the binding capacity of the SPE cartridge can lead to loss of sample in the flow-through. If you are working with large amounts of glycans, consider using a larger capacity cartridge or splitting the sample. |
| Improper SPE Cartridge Conditioning | Failure to properly condition and equilibrate the SPE cartridge can result in poor glycan binding. Always follow the manufacturer's protocol, which typically involves a wash with water followed by equilibration with a high-ACN buffer. |
Issue 2: High Background Signal or Presence of Excess Dye in the Final Sample
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Inefficient Washing | The volume or strength of the wash solvent may be insufficient to remove all the excess 2-AMAC. Increase the volume of the wash step or the number of wash steps. Ensure the ACN concentration is optimized to remove the dye without eluting the glycans. |
| Co-elution of Dye with Labeled Glycans | If the excess dye is not sufficiently removed during the wash steps, it may elute with the labeled glycans. Re-optimize the wash and elution conditions. A step-wise elution with increasing water content might help to separate the labeled glycans from the remaining free dye. |
| Degraded Labeling Reagent | The prepared labeling solution can degrade over time. It is recommended to use it within an hour of preparation for optimal results. Degraded reagent byproducts might be more difficult to remove. |
Issue 3: Poor Reproducibility Between Samples
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Inconsistent Sample Drying | Ensure that the glycan samples are completely dry before adding the labeling reagent. Any residual water can negatively impact the labeling efficiency. Use a centrifugal evaporator for consistent drying. |
| Variable Pipetting | Inaccurate or inconsistent pipetting of reagents, especially the labeling solution and solvents for SPE, can lead to significant variability. Ensure your pipettes are calibrated and use careful pipetting techniques. |
| Inconsistent Incubation Times and Temperatures | The labeling reaction is sensitive to time and temperature. Use a calibrated heating block and a precise timer to ensure all samples are treated identically. The optimal temperature for the reductive amination reaction is typically around 65°C for 2-3 hours. |
| SPE Cartridge Variability | Ensure you are using high-quality SPE cartridges from a reputable supplier. Inconsistent packing can lead to variable performance. |
Quantitative Data Summary
While specific quantitative recovery data for 2-AMAC is not extensively published, the recovery for the structurally similar 2-AB provides a good benchmark. High recovery and reproducibility are achievable with optimized HILIC SPE protocols.
Table 1: Example Recovery of 2-AB Labeled N-Glycans using HILIC µElution Plate
| Glycan Type | Amount Loaded | Average Recovery (%) | Reproducibility (RSD, %) |
| Neutral (e.g., from RNase B) | ~0.3 nmol | >90% | <5% |
| Neutral (e.g., from RNase B) | ~2.3 nmol | >90% | <5% |
| Acidic (Sialylated) | 30 pmol | ~85-95% | <10% |
Data adapted from publicly available application notes for 2-AB labeled glycans. Researchers working with 2-AMAC should aim for similar performance.
Experimental Protocols
Protocol 1: HILIC SPE Purification of 2-AMAC Labeled Glycans
This protocol is a general guideline and may require optimization based on the specific glycans and analytical system used. It is adapted from standard protocols for 2-AB labeled glycans.
Materials:
-
2-AMAC labeled glycan sample, dried and reconstituted in a small volume of water.
-
HILIC SPE cartridge (e.g., aminopropyl silica).
-
Acetonitrile (ACN), HPLC grade.
-
Ultrapure water.
-
Wash Buffer: 95% ACN in water.
-
Elution Buffer: 100 mM ammonium acetate in 5% ACN.
-
Vacuum manifold or centrifuge with SPE plate adapter.
Procedure:
-
Conditioning: Pass 1 mL of ultrapure water through the HILIC SPE cartridge.
-
Equilibration: Pass 2 x 1 mL of 95% ACN through the cartridge.
-
Sample Loading:
-
Dilute the reconstituted 2-AMAC labeled glycan sample with ACN to a final concentration of approximately 90-95% ACN.
-
Load the diluted sample onto the conditioned SPE cartridge. Pass the sample through the sorbent slowly to ensure efficient binding.
-
-
Washing:
-
Wash the cartridge with 3 x 1 mL of Wash Buffer (95% ACN in water). This step is critical for removing the excess, more hydrophobic 2-AMAC dye.
-
-
Elution:
-
Elute the purified 2-AMAC labeled glycans with 2 x 200 µL of Elution Buffer. Collect the eluate.
-
-
Post-Elution:
-
The eluted sample can be dried down in a centrifugal evaporator and reconstituted in the appropriate solvent for downstream analysis (e.g., HPLC or MS).
-
Visualizations
Caption: Workflow for labeling and purification of 2-AMAC glycans.
Caption: Troubleshooting logic for low glycan recovery after HILIC SPE.
References
Validation & Comparative
A Head-to-Head Comparison of Fluorescent Labels for Glycan Analysis: 2-Aminoacridone (AMAC) vs. The Field
For researchers, scientists, and drug development professionals navigating the complex world of glycan analysis, the choice of a fluorescent label is a critical decision that significantly impacts experimental outcomes. This guide provides an objective comparison of 2-Aminoacridone (AMAC) with other commonly used fluorescent labels for glycans, including 2-aminobenzamide (2-AB), procainamide (ProcA), and 8-aminopyrene-1,3,6-trisulfonate (APTS). The information presented is supported by experimental data to aid in the selection of the most appropriate label for specific research needs.
Glycans, or complex carbohydrates, play crucial roles in a myriad of biological processes, from cell signaling and adhesion to immune responses. However, their inherent lack of a chromophore makes their detection and quantification challenging. Fluorescent labeling of glycans at their reducing end via reductive amination is a widely adopted strategy to overcome this limitation, enabling sensitive analysis by techniques such as high-performance liquid chromatography (HPLC), capillary electrophoresis with laser-induced fluorescence detection (CE-LIF), and mass spectrometry (MS).
Performance Comparison of Fluorescent Labels
The selection of a fluorescent label is often a trade-off between factors like fluorescence intensity, labeling efficiency, stability, and compatibility with downstream analytical methods. The following table summarizes the key quantitative performance characteristics of AMAC, 2-AB, ProcA, and APTS.
| Feature | This compound (AMAC) | 2-Aminobenzamide (2-AB) | Procainamide (ProcA) | 8-Aminopyrene-1,3,6-trisulfonate (APTS) |
| Excitation Wavelength (λex) | ~425 nm | ~330 nm[1] | ~310 nm[2] | ~428 nm[3] |
| Emission Wavelength (λem) | ~525-542 nm | ~420 nm | ~370 nm | ~500-520 nm |
| Relative Fluorescence Intensity | High | Moderate | High (reportedly higher than 2-AB) | High |
| Mass Spectrometry (MS) Signal | Good | Poor ionization efficiency | Excellent (up to 30-50 times higher than 2-AB) | Analysis can be challenging |
| Labeling Chemistry | Reductive Amination | Reductive Amination | Reductive Amination | Reductive Amination |
| Labeling Efficiency | High | High (>85%) | High (similar to 2-AB) | High |
| Stability of Labeled Glycan | Stable over a wide pH range | Stable under acidic and alkaline conditions and to freeze-thawing | Stable | Stable under acidic and alkaline conditions and for at least 5 years when stored properly |
| Primary Analytical Platforms | HPLC, CE-LIF, MS | HPLC, CE, MS | HPLC, CE, MS | CE-LIF |
Experimental Workflows and Signaling Pathways
The general workflow for fluorescent labeling of glycans is a multi-step process that begins with the release of glycans from the glycoprotein, followed by labeling and subsequent purification before analysis.
Caption: General workflow for fluorescent labeling and analysis of glycans.
The core of the labeling process for AMAC, 2-AB, ProcA, and APTS is the reductive amination reaction. This chemical pathway involves the formation of a Schiff base between the aldehyde group of the glycan's open-ring form and the primary amine of the fluorescent label, followed by reduction to a stable secondary amine.
Caption: The reductive amination pathway for fluorescent labeling of glycans.
Detailed Experimental Protocols
Detailed and optimized protocols are essential for achieving high labeling efficiency and reproducible results. Below are generalized protocols for labeling glycans with AMAC, 2-AB, ProcA, and APTS.
Protocol 1: this compound (AMAC) Labeling of Glycans
This protocol is adapted from methods used for labeling glycosaminoglycan (GAG) disaccharides and can be generalized for other glycans.
Materials:
-
Dried glycan sample (10-100 ng)
-
AMAC labeling solution: 12.5 mM this compound (AMAC) in DMSO/acetic acid (85:15, v/v)
-
Reducing agent: 1 M sodium cyanoborohydride (NaBH₃CN) in water
-
DMSO (dimethyl sulfoxide)
-
Glacial acetic acid
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) for purification
Procedure:
-
Reconstitute Glycans: Dissolve the dried glycan sample in 5 µL of the AMAC labeling solution.
-
Add Reducing Agent: Add 5 µL of 1 M NaBH₃CN to the glycan/AMAC mixture.
-
Incubation: Incubate the reaction mixture at 45°C for 4 hours.
-
Purification:
-
Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with a high organic solvent (e.g., 95% acetonitrile) to remove excess AMAC.
-
Elute the labeled glycans with water or a low percentage of acetonitrile.
-
-
Analysis: The purified AMAC-labeled glycans are ready for analysis by HPLC, CE-LIF, or MS.
Protocol 2: 2-Aminobenzamide (2-AB) Labeling of N-Glycans
This is a widely used protocol for N-glycan analysis.
Materials:
-
Dried N-glycan sample (100 pmol to 50 nmol)
-
2-AB labeling solution: Dissolve 5 mg of 2-AB in 100 µL of a 30:70 (v/v) mixture of glacial acetic acid and DMSO.
-
Reducing agent: 6 mg of sodium cyanoborohydride.
-
DMSO
-
Glacial acetic acid
-
HILIC SPE cartridges for purification
Procedure:
-
Prepare Labeling Reagent: Add the 2-AB solution to the sodium cyanoborohydride and mix until dissolved. This final labeling solution should be used immediately.
-
Labeling Reaction: Add 5-10 µL of the freshly prepared labeling solution to the dried glycan sample.
-
Incubation: Incubate the sealed vial at 65°C for 3 hours.
-
Purification:
-
Dilute the reaction mixture with acetonitrile to achieve a high organic content (e.g., 90%).
-
Purify the labeled glycans using a HILIC SPE cartridge to remove excess 2-AB.
-
-
Analysis: The eluted 2-AB-labeled glycans can be analyzed by HPLC or MS.
Protocol 3: Procainamide (ProcA) Labeling of N-Glycans
This protocol is similar to 2-AB labeling but offers enhanced MS sensitivity.
Materials:
-
Dried N-glycan sample (e.g., 2 µg of human IgG library standards)
-
Procainamide labeling solution: Dissolve 11 mg of procainamide in 100 µL of a 30:70 (v/v) mixture of glacial acetic acid and DMSO.
-
Reducing agent: 6 mg of sodium cyanoborohydride.
-
DMSO
-
Glacial acetic acid
-
Acetonitrile/water (1:1) for reconstitution
Procedure:
-
Prepare Labeling Reagent: Add the procainamide solution to the sodium cyanoborohydride and mix until dissolved.
-
Labeling Reaction: Add the labeling reagent to the dried glycan sample.
-
Incubation: Heat the mixture for 4 hours at 65°C.
-
Reconstitution: After incubation, reconstitute the sample in acetonitrile/water (1:1) before injection for analysis. Purification to remove excess label is recommended for optimal results.
-
Analysis: Analyze the procainamide-labeled glycans by UPLC-FLR/MS.
Protocol 4: 8-Aminopyrene-1,3,6-trisulfonate (APTS) Labeling of N-Glycans
APTS is a highly charged label, making it ideal for CE-LIF analysis.
Materials:
-
Dried N-glycan sample
-
APTS Labeling Solution (commercially available kits often provide this pre-made or as separate components to be mixed)
-
APTS Catalyst
-
Reductant Solution
-
Purification cartridges or plates
Procedure:
-
Prepare Labeling Reagent: Mix the APTS solution, APTS catalyst, and reductant solution immediately before use.
-
Labeling Reaction: Add the freshly prepared APTS labeling reagent to the dried glycan sample.
-
Incubation: Incubate the reaction at 50-55°C for 60 minutes.
-
Purification: Purify the labeled glycans to remove excess APTS using a method compatible with the highly charged nature of the label, such as specific cleanup plates or cartridges.
-
Analysis: The purified APTS-labeled glycans are ready for analysis, primarily by CE-LIF.
Conclusion
The choice of a fluorescent label for glycan analysis is a multifaceted decision that depends on the specific requirements of the experiment.
-
This compound (AMAC) emerges as a strong candidate for applications requiring high fluorescence sensitivity and compatibility with both HPLC and mass spectrometry. Its stability over a wide pH range is an added advantage.
-
2-Aminobenzamide (2-AB) remains a workhorse in many laboratories due to its well-established protocols and extensive databases for glycan identification. However, its relatively lower fluorescence and poor MS ionization efficiency can be limiting factors.
-
Procainamide (ProcA) offers a significant advantage in studies where mass spectrometric identification and quantification are paramount, providing substantially higher MS signal intensity compared to 2-AB, along with excellent fluorescence.
-
8-Aminopyrene-1,3,6-trisulfonate (APTS) is the label of choice for high-resolution separation of glycans by capillary electrophoresis, owing to the high charge it imparts on the labeled molecules.
Ultimately, researchers should carefully consider the analytical platform to be used, the required sensitivity, and the need for mass spectrometric data when selecting the optimal fluorescent label for their glycan analysis workflow. This guide provides a foundational comparison to aid in making an informed decision.
References
A Head-to-Head Comparison: 2-Aminoacridone (AMAC) vs. 2-Aminobenzamide (2-AB) for Glycan Analysis
For researchers, scientists, and drug development professionals navigating the complexities of glycan analysis, the choice of fluorescent label is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of two commonly used labeling reagents: 2-Aminoacridone (AMAC) and 2-aminobenzamide (2-AB). We present a comprehensive overview of their performance, supported by experimental data and detailed protocols, to facilitate an informed selection for your specific analytical needs.
Glycosylation, the enzymatic attachment of carbohydrates (glycans) to proteins and lipids, is a critical post-translational modification that influences a vast array of biological processes. Consequently, detailed characterization of glycan structures is paramount in biomedical research and the development of therapeutic glycoproteins. Fluorescent labeling of glycans, followed by separation and detection, is a cornerstone of glycan analysis. Both this compound (AMAC) and 2-aminobenzamide (2-AB) are widely employed for this purpose, each presenting a unique set of advantages and disadvantages.
Performance at a Glance: A Quantitative Comparison
The selection between AMAC and 2-AB is often dictated by the specific requirements of the downstream analytical methodology, be it high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), or mass spectrometry (MS). The following tables summarize key quantitative data for each label.
| Parameter | This compound (AMAC) | 2-Aminobenzamide (2-AB) | References |
| Molar Mass | 210.23 g/mol | 136.15 g/mol | [1][2] |
| Excitation Wavelength (λex) | ~420-428 nm | ~320-330 nm | [2][3] |
| Emission Wavelength (λem) | ~525-542 nm | ~420-428 nm | [3] |
| Primary Application | Reversed-Phase HPLC, Capillary Electrophoresis (especially for acidic glycans) | Hydrophilic Interaction Liquid Chromatography (HILIC) | |
| MS Sensitivity | Generally considered to provide good sensitivity in positive-ion electrospray MS. | Poor ionization efficiency, leading to lower MS signal intensity. | |
| Labeling Efficiency | High, but can be influenced by glycan structure. | Typically >85%, with non-selective labeling of diverse glycan structures. |
In-Depth Analysis: Key Performance Characteristics
Sensitivity and Detection
Both AMAC and 2-AB enable the detection of picomolar levels of glycans. However, their differing fluorescence properties and compatibility with various analytical platforms can influence overall sensitivity. 2-AB is a well-established "gold standard" for HILIC-based separations with fluorescence detection, benefiting from extensive databases for structural assignment based on retention times. In contrast, AMAC's fluorescence profile is shifted to longer wavelengths, which can be advantageous in minimizing background interference from certain sample matrices.
A significant differentiator lies in their performance with mass spectrometry. 2-AB is known for its poor ionization efficiency, which can hinder MS-based glycan identification and quantification. AMAC, on the other hand, is reported to perform well with positive-ion electrospray MS, making it a more suitable choice when MS detection is a primary component of the analytical workflow.
Chromatographic and Electrophoretic Separation
The choice between AMAC and 2-AB is heavily influenced by the desired separation mechanism. 2-AB is the label of choice for HILIC, a technique that separates glycans based on their hydrophilicity. This method is particularly effective for profiling N-glycans released from glycoproteins.
AMAC, being more hydrophobic, is well-suited for reversed-phase HPLC (RP-HPLC). This can provide higher resolution for certain glycan mixtures. Furthermore, AMAC has been successfully employed for the analysis of acidic glycans and glycosaminoglycan (GAG) disaccharides by both RP-HPLC and capillary electrophoresis. While one source has noted that AMAC may not be suitable for the electrophoresis of some oligosaccharides, numerous studies have demonstrated its utility in capillary electrophoresis for fingerprinting complex glycan mixtures.
Labeling Chemistry and Stability
Both AMAC and 2-AB are conjugated to the reducing end of glycans via reductive amination. This process involves the formation of a Schiff base between the primary amine of the label and the open-ring aldehyde form of the glycan, followed by reduction to a stable secondary amine. The resulting labeled glycans are stable, allowing for robust and reproducible analysis. Studies have shown that under optimized conditions, labeling with 2-AB results in negligible loss of sialic acids.
Experimental Protocols
Detailed methodologies for glycan labeling with AMAC and 2-AB are provided below. These protocols are generalized, and optimization may be required for specific sample types and applications.
This compound (AMAC) Labeling Protocol
This protocol is adapted for the labeling of glycosaminoglycan-derived disaccharides.
Materials:
-
Dried glycan sample
-
This compound (AMAC) solution (e.g., 12.5 mM in DMSO/acetic acid 17:3 v/v)
-
Sodium cyanoborohydride (NaBH₃CN) solution (e.g., 1 M in water)
-
Heating block or oven
-
Microcentrifuge tubes
Procedure:
-
To the dried glycan sample, add 10 µL of the AMAC solution.
-
Add 10 µL of the 1 M NaBH₃CN solution to the mixture.
-
Incubate the reaction mixture at 45°C for 4 hours.
-
Following incubation, the AMAC-labeled glycans can be diluted for direct analysis by RP-HPLC-MS or purified to remove excess reagents.
2-Aminobenzamide (2-AB) Labeling Protocol
This is a standard protocol for labeling N-glycans released from glycoproteins.
Materials:
-
Dried glycan sample
-
2-AB labeling solution (freshly prepared by dissolving 2-AB in a mixture of DMSO and glacial acetic acid, typically 70:30 v/v, to a final concentration of about 0.35 M)
-
Sodium cyanoborohydride (NaBH₃CN) reducing agent solution (freshly prepared by dissolving NaBH₃CN in the 2-AB labeling solution to a final concentration of about 1 M)
-
Heating block or oven set to 65°C
-
Microcentrifuge tubes
Procedure:
-
Add approximately 5 µL of the 2-AB labeling/reducing agent solution to the dried glycan sample.
-
Ensure the sample is fully dissolved, vortexing gently if necessary.
-
Incubate the reaction vial at 65°C for 2-3 hours.
-
After incubation, the sample can be cooled to room temperature.
-
Excess labeling reagents must be removed prior to analysis, typically by solid-phase extraction (SPE) using HILIC cartridges.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the typical workflows for glycan analysis using AMAC and 2-AB.
Caption: Experimental workflow for glycan analysis using this compound (AMAC).
Caption: Experimental workflow for glycan analysis using 2-aminobenzamide (2-AB).
Conclusion: Making the Right Choice
Both this compound and 2-aminobenzamide are powerful tools for fluorescent labeling in glycan analysis. The optimal choice is contingent on the specific analytical goals and available instrumentation.
-
Choose 2-aminobenzamide (2-AB) when:
-
The primary analytical technique is HILIC-HPLC with fluorescence detection.
-
Access to extensive glycan libraries for structural assignment by retention time is important.
-
Mass spectrometry is not the primary detection method.
-
-
Choose this compound (AMAC) when:
-
Reversed-phase HPLC or capillary electrophoresis is the preferred separation method.
-
High-resolution separation of specific, often acidic, glycan mixtures is required.
-
Downstream analysis heavily relies on sensitive mass spectrometric detection.
-
By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers can confidently select the most appropriate fluorescent label to achieve high-quality, reproducible results in their glycan analysis endeavors.
References
A Comparative Guide to Fluorescent Labeling: 2-Aminoacridone vs. Fluorescein
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular analysis, fluorescent labeling is an indispensable tool for the detection and quantification of biomolecules. The choice of a fluorescent label is critical and depends on the target molecule, the desired sensitivity, and the analytical platform. This guide provides an objective comparison between two commonly used fluorescent dyes: 2-Aminoacridone (AMAC) and Fluorescein, with a focus on their application in labeling amino acids and other relevant biomolecules. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate labeling reagent for your research needs.
Executive Summary
While both this compound and Fluorescein are potent fluorophores, their primary applications in biomolecule labeling are fundamentally different due to their distinct reactive chemistries. Fluorescein, typically in the form of Fluorescein isothiocyanate (FITC), is a gold standard for labeling primary amines, making it highly suitable for amino acids, peptides, and proteins. In contrast, this compound is the reagent of choice for labeling carbohydrates, such as glycans and saccharides, through a process called reductive amination which targets aldehyde groups. A direct comparison for amino acid labeling reveals that FITC is the appropriate tool, whereas this compound is not utilized for this purpose.
Performance Characteristics at a Glance
| Feature | This compound (AMAC) | Fluorescein (as FITC) |
| Primary Target | Aldehyde groups (reducing sugars) | Primary amine groups |
| Suitability for Amino Acids | Not a standard method | High |
| Labeling Chemistry | Reductive Amination | Isothiocyanate-amine reaction |
| Excitation Wavelength | ~420-428 nm[1][2][3][4] | ~495 nm[5] |
| Emission Wavelength | ~525-542 nm | ~519-525 nm |
| Labeled Conjugate Stability | Stable amine linkage | Stable thiourea linkage |
| pH Sensitivity of Fluorescence | Stable over a wide pH range | Highly pH-dependent |
| Common Applications | Glycan analysis, saccharide profiling | Protein and peptide labeling, flow cytometry, immunofluorescence |
| Detection Sensitivity | Picomolar levels for glycans | Femtomolar to picomolar levels for amino acids |
Chemical Labeling Principles
The divergent applications of this compound and Fluorescein stem from their different reactive groups, which dictate their target specificity.
Fluorescein Isothiocyanate (FITC) Labeling of Amino Acids
Fluorescein isothiocyanate reacts with the primary amine group of an amino acid to form a stable thiourea bond. This reaction is typically carried out under alkaline conditions (pH ~9.0) to ensure the amino group is deprotonated and thus nucleophilic.
This compound (AMAC) Labeling of Reducing Sugars
This compound's primary amine reacts with the aldehyde group of a reducing sugar in a process called reductive amination. This two-step reaction first forms a Schiff base, which is then reduced to a stable secondary amine linkage using a reducing agent like sodium cyanoborohydride.
Experimental Protocols
Protocol 1: Labeling of Amino Acids with Fluorescein Isothiocyanate (FITC)
This protocol is adapted for the labeling of free amino acids for subsequent analysis by techniques such as HPLC or capillary electrophoresis.
Materials:
-
Amino acid standard or sample
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 9.0
-
0.1 M Tris buffer, pH 8.0
-
HPLC or CE system with fluorescence detector
Procedure:
-
Prepare FITC Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.
-
Prepare Amino Acid Solution: Dissolve the amino acid sample in 0.1 M sodium bicarbonate buffer (pH 9.0). The concentration will depend on the sensitivity of the detection method.
-
Labeling Reaction: Add the FITC solution to the amino acid solution at a molar ratio of approximately 5:1 (FITC:amino acid). Mix gently and incubate in the dark at room temperature for 2-4 hours.
-
Quench Reaction: (Optional) Add Tris buffer to a final concentration of 10-50 mM to quench the reaction by consuming excess FITC.
-
Analysis: The reaction mixture can be directly diluted and injected into an HPLC or CE system. Alternatively, for cleaner samples, excess FITC can be removed by solid-phase extraction.
-
Detection: Monitor the fluorescence of the FITC-labeled amino acids with excitation at ~495 nm and emission at ~520 nm.
Protocol 2: Labeling of Glycans with this compound (AMAC)
This protocol outlines the general procedure for labeling glycans with AMAC for analysis by HPLC, CE, or mass spectrometry.
Materials:
-
Purified glycan sample
-
This compound (AMAC)
-
DMSO/Acetic Acid solution (e.g., 85:15 v/v)
-
Sodium cyanoborohydride (reducing agent)
-
HPLC or CE system with fluorescence detector
Procedure:
-
Dry the Sample: Lyophilize the purified glycan sample to dryness in a microcentrifuge tube.
-
Prepare Labeling Reagent: Dissolve AMAC in the DMSO/Acetic Acid solution. Then, add the sodium cyanoborohydride to this solution. This final labeling reagent should be prepared fresh.
-
Labeling Reaction: Add the labeling reagent to the dried glycan sample. Mix thoroughly to dissolve the glycans and incubate at a specific temperature (e.g., 65°C) for a set time (e.g., 2-3 hours).
-
Cleanup: After the reaction, the labeled glycans need to be purified from excess AMAC and reducing agent. This can be achieved using methods like solid-phase extraction (e.g., on a graphitized carbon column).
-
Analysis: The purified AMAC-labeled glycans can be analyzed by HPLC, CE, or mass spectrometry.
-
Detection: Monitor the fluorescence of the AMAC-labeled glycans with excitation at ~425 nm and emission at ~530 nm.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of fluorescently labeled biomolecules.
Conclusion
The selection of a fluorescent label is a critical decision in experimental design. For the specific task of labeling amino acids, Fluorescein isothiocyanate (FITC) is a well-established and highly effective reagent due to its specific reactivity with primary amines. This compound, while an excellent fluorophore, is not suitable for this application as its labeling chemistry is directed towards aldehyde groups, making it a powerful tool for the analysis of carbohydrates. Understanding these fundamental differences in reactivity is key to successful biomolecule labeling and analysis. This guide provides the necessary information for researchers to make an informed choice between these two valuable fluorescent probes.
References
- 1. 2-氨基吖啶酮 BioReagent, suitable for fluorescence, ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, FOR FLUORESCENCE [chembk.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of 2-Aminoacridone labeling with other analytical techniques
For researchers, scientists, and drug development professionals engaged in glycan analysis, the choice of labeling agent is a critical determinant of experimental success. This guide provides a comprehensive cross-validation of 2-Aminoacridone (2-AMAC) labeling with other widely used analytical techniques, offering an objective comparison of its performance. Supported by experimental data, this document will aid in the selection of the most appropriate method for your specific research needs.
Performance Metrics: A Quantitative Comparison
The selection of a fluorescent label for glycan analysis significantly impacts the sensitivity and reliability of both fluorescence and mass spectrometry (MS) detection. 2-AMAC is a well-established labeling reagent, and its performance is best understood in comparison to other common labels such as 2-aminobenzamide (2-AB) and procainamide. The following tables summarize key quantitative performance indicators.
| Label | Relative Fluorescence Intensity (vs. 2-AB) | Relative MS Intensity (vs. 2-AB) | Key Advantages | Common Applications |
| This compound (2-AMAC) | High | Moderate | Good fluorescence, stable label | HPLC/UPLC with fluorescence detection, LC-MS |
| 2-Aminobenzamide (2-AB) | 1x (Baseline) | 1x (Baseline) | Well-characterized, extensive literature | HPLC/UPLC with fluorescence detection |
| Procainamide | ~3-15x[1][2] | ~30x[3][4] | High fluorescence and MS signal | High-sensitivity HPLC/UPLC-FLR-MS |
| RapiFluor-MS (RF-MS) | ~4x (vs. 2-AB)[1] | ~68x (vs. 2-AB) | Excellent MS ionization, rapid labeling | High-throughput UPLC-FLR-MS |
| 2-Aminobenzoic acid (2-AA) | Higher than 2-AB | Improved ionization over 2-AB | Good for electrophoretic methods | CE, HPLC/UPLC with fluorescence and MS detection |
Experimental Workflows and Logical Relationships
The general workflow for glycan analysis using fluorescent labeling involves several key steps, from glycan release to data analysis. The choice of labeling agent occurs after the release of glycans from the glycoprotein.
Caption: General workflow for fluorescent labeling and analysis of N-glycans.
The decision to use 2-AMAC or an alternative label is often guided by the primary analytical objective and the available instrumentation.
Caption: Decision tree for selecting a glycan labeling agent.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for glycan release, labeling, and analysis.
N-Glycan Release from IgG
-
Denaturation: To 10 µg of a glycoprotein sample (e.g., IgG), add a denaturing buffer (e.g., 1% SDS) and incubate at 95°C for 5 minutes.
-
Enzymatic Release: After cooling, add a reaction buffer containing a non-ionic detergent (e.g., Triton X-100 or NP-40) and PNGase F enzyme.
-
Incubation: Incubate the mixture at 37°C for a minimum of 3 hours, or overnight, to ensure complete release of N-glycans.
This compound (2-AMAC) Labeling of Released N-Glycans
-
Labeling Solution Preparation: Prepare a solution of 0.1 M 2-AMAC in a mixture of glacial acetic acid and dimethyl sulfoxide (DMSO) (e.g., 15:85 v/v).
-
Reducing Agent: Prepare a fresh solution of 1 M sodium cyanoborohydride (NaCNBH₃) in the same acetic acid/DMSO solvent.
-
Labeling Reaction: To the dried, released glycan sample, add the 2-AMAC labeling solution followed by the NaCNBH₃ reducing agent solution.
-
Incubation: Incubate the reaction mixture at 65°C for 2 hours.
-
Purification: After incubation, purify the labeled glycans from excess reagents using a solid-phase extraction (SPE) cartridge suitable for glycan cleanup (e.g., HILIC-based).
-
Elution and Drying: Elute the labeled glycans from the SPE cartridge and dry them completely using a vacuum centrifuge. The sample is now ready for analysis.
HILIC-UPLC-FLR-MS Analysis
-
Sample Reconstitution: Reconstitute the dried, labeled glycans in an appropriate solvent, typically a mixture of acetonitrile and water.
-
Chromatographic System: Use a UPLC system equipped with a HILIC column (e.g., an amide-based stationary phase).
-
Mobile Phases:
-
Mobile Phase A: A volatile salt buffer, such as 50 mM ammonium formate (pH 4.4).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Program a gradient to decrease the concentration of Mobile Phase B over time, allowing for the separation of glycans based on their hydrophilicity.
-
Fluorescence Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for 2-AMAC (e.g., λex = 425 nm, λem = 520 nm).
-
Mass Spectrometry Detection: Couple the UPLC system to an electrospray ionization mass spectrometer (ESI-MS) for mass identification of the eluted glycan peaks. The MS is typically operated in positive ion mode.
Cross-Validation with Alternative Analytical Techniques
While 2-AMAC labeling followed by LC-FLR-MS is a powerful technique for glycan profiling, it is essential to consider its performance in the context of other available methods.
-
Comparison with other Fluorescent Labels: As the quantitative data indicates, while 2-AMAC provides good fluorescence signal, labels like procainamide and RapiFluor-MS offer significantly enhanced sensitivity, especially for MS detection. This makes them more suitable for applications where sample amounts are limited or where the detection of low-abundance glycan species is critical. The choice between these labels often comes down to a trade-off between cost, protocol complexity, and the required level of sensitivity.
-
Orthogonal Methods (Label-Free Approaches): For structural confirmation and to avoid potential biases introduced by the labeling process, orthogonal methods can be employed.
-
HPAEC-PAD (High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection): This method separates unlabeled glycans based on charge and provides quantitative information without the need for derivatization. It is particularly useful for the analysis of acidic and sialylated glycans.
-
Direct Infusion Mass Spectrometry: Techniques like MALDI-TOF-MS or ESI-MS can be used to analyze released, unlabeled glycans. While this approach is rapid and provides mass information, it does not offer the isomeric separation achieved with chromatography.
-
References
- 1. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 3. ludger.com [ludger.com]
- 4. Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The New 2-Aminoacridone-Based HPLC Assay versus the Traditional DMB Method for Glycosaminoglycan Quantification in Diagnostic Applications
For researchers, scientists, and drug development professionals at the forefront of lysosomal storage disorder research, the accurate quantification of glycosaminoglycans (GAGs) is paramount for early diagnosis, patient monitoring, and evaluating therapeutic efficacy. This guide provides an objective comparison of a modern 2-Aminoacridone (AMAC)-based HPLC assay and the conventional Dimethylmethylene Blue (DMB) dye-binding method for the quantification of GAGs, critical biomarkers for mucopolysaccharidoses (MPS).
The accumulation of GAGs in tissues and biological fluids is a hallmark of MPS, a group of rare genetic disorders. Therefore, robust and reliable GAG quantification is essential for clinical diagnostics and therapeutic development. While the DMB assay has been a longstanding method due to its simplicity and low cost, it suffers from limitations in specificity and sensitivity. The this compound-based HPLC assay presents a more sophisticated approach, offering enhanced sensitivity and the ability to differentiate between various GAG species. This guide will delve into the performance characteristics of both assays, supported by experimental data, and provide detailed protocols to aid in the selection of the most appropriate method for your research needs.
Performance Under the Microscope: A Quantitative Comparison
The selection of a diagnostic assay hinges on its performance metrics. Below is a summary of the key quantitative data comparing the this compound-based HPLC assay with the Dimethylmethylene Blue (DMB) assay for the diagnosis of Mucopolysaccharidoses (MPS). The data for the chromatography-based assay is derived from a study utilizing a similar principle of enzymatic digestion followed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which provides a strong proxy for the performance of the AMAC-HPLC method.
| Performance Metric | This compound (AMAC)-Based HPLC Assay | Dimethylmethylene Blue (DMB) Assay | Key Advantages of AMAC-HPLC |
| Sensitivity | 100% for detection of MPS cases[1] | 90% for detection of MPS cases[1] | Superior detection of all MPS subtypes, minimizing false negatives.[1] |
| Specificity | 92% in a cohort of patients suspected of metabolic disorders[1] | 97% in a cohort of patients suspected of metabolic disorders[1] | While slightly lower in this study, the ability to identify specific GAG patterns aids in differential diagnosis. |
| Limit of Detection (LOD) | ~100 pg (~10⁻¹³ mol) for an individual disaccharide | 0.71 mg/L for total GAGs | Exceptionally low detection limits allow for analysis of small sample volumes. |
| Linearity | Wide linear range, specific to each disaccharide standard | Up to 100 mg/L of GAG concentration | Provides accurate quantification over a broad range of GAG concentrations. |
| Precision (Repeatability) | High reproducibility with low coefficients of variation (CV%) | Within-run CV: 1.98% (high conc.) - 9.10% (low conc.) | Consistent and reliable results for longitudinal studies and patient monitoring. |
| Qualitative Information | Provides detailed structural information and relative quantification of different GAGs (e.g., heparan sulfate, dermatan sulfate) | Measures only total sulfated GAGs | Enables differential diagnosis of MPS subtypes based on specific GAG accumulation patterns. |
| Interferences | Less susceptible to interference from other biological molecules | Can be affected by proteins and DNA, leading to inaccurate results | More robust and reliable results from complex biological matrices. |
In-Depth Look: Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and validity of experimental results. Below are the methodologies for both the this compound-based HPLC assay and the Dimethylmethylene Blue (DMB) assay.
Experimental Protocol for this compound (AMAC)-Based HPLC Assay for Urinary GAGs
This protocol outlines the enzymatic digestion of GAGs from urine, fluorescent labeling with this compound, and subsequent analysis by HPLC.
1. Sample Preparation and Enzymatic Digestion:
-
Collect a random urine sample.
-
Centrifuge the urine to remove any cellular debris.
-
To an aliquot of the urine supernatant, add a mixture of chondroitinase ABC and heparitinase I, II, and III in a suitable buffer (e.g., ammonium acetate buffer, pH 7.0).
-
Incubate the mixture at 37°C for at least 4 hours to overnight to ensure complete digestion of GAGs into disaccharides.
-
Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 5 minutes).
-
Lyophilize the digested sample to dryness.
2. Fluorescent Labeling with this compound (AMAC):
-
Reconstitute the dried, digested sample in a solution of 0.1 M this compound in a mixture of dimethyl sulfoxide (DMSO) and acetic acid (e.g., 85:15 v/v).
-
Add a freshly prepared solution of 1 M sodium cyanoborohydride (NaBH₃CN).
-
Incubate the reaction mixture at 45°C for 1-2 hours.
-
Centrifuge the labeled sample to pellet any precipitate.
3. HPLC Analysis:
-
Analyze the supernatant containing the AMAC-labeled disaccharides using a reverse-phase HPLC system equipped with a fluorescence detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM ammonium acetate buffer.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time course to separate the different disaccharide species.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: Set the fluorescence detector to an excitation wavelength of approximately 425 nm and an emission wavelength of approximately 520 nm.
-
Quantification: Identify and quantify the individual disaccharide peaks by comparing their retention times and peak areas to those of known standards.
Experimental Protocol for Dimethylmethylene Blue (DMB) Assay for Urinary GAGs
This protocol describes a simple colorimetric method for the quantification of total sulfated GAGs in urine.
1. Reagent Preparation:
-
DMB Reagent: Prepare a solution containing 16 mg of 1,9-dimethylmethylene blue, 3.04 g of glycine, and 2.1 g of NaCl in 1 L of deionized water. Adjust the pH to 3.0 with HCl. This solution should be stable for several months when stored in a dark bottle at room temperature.
-
Standard Solution: Prepare a stock solution of chondroitin sulfate (e.g., 1 mg/mL) in deionized water. Create a series of dilutions from this stock to generate a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 mg/L).
2. Assay Procedure:
-
Pipette 20 µL of each standard, urine sample, and a blank (deionized water) into individual wells of a 96-well microplate.
-
Add 200 µL of the DMB reagent to each well.
-
Mix the contents of the wells thoroughly for a few seconds using a microplate shaker.
-
Immediately measure the absorbance at 525 nm using a microplate reader. The color complex is not stable, so readings should be taken within a few minutes of adding the DMB reagent.
3. Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of all standards and samples.
-
Plot a standard curve of absorbance versus the concentration of the chondroitin sulfate standards.
-
Determine the concentration of GAGs in the urine samples by interpolating their absorbance values on the standard curve.
-
It is recommended to normalize the GAG concentration to the creatinine concentration of the urine sample to account for variations in urine dilution.
Visualizing the Process: Workflows and Pathways
To better understand the experimental procedures, the following diagrams illustrate the workflows for both the this compound-based HPLC assay and the DMB assay.
Caption: Comparative workflows of the AMAC-HPLC and DMB assays for GAG analysis.
The Underlying Chemistry: Reductive Amination
The this compound-based assay relies on the chemical principle of reductive amination to attach the fluorescent AMAC molecule to the reducing end of the GAG disaccharides. This process creates a stable, fluorescently tagged molecule that can be readily detected and quantified.
Caption: The reductive amination process for labeling GAGs with this compound.
Conclusion: Choosing the Right Tool for the Job
The choice between the this compound-based HPLC assay and the DMB assay depends on the specific requirements of the study.
-
For high-sensitivity screening, differential diagnosis of MPS subtypes, and detailed structural analysis of GAGs, the this compound-based HPLC assay is the superior choice. Its ability to provide qualitative and quantitative data on specific GAGs offers invaluable insights for both clinical diagnostics and research.
-
The Dimethylmethylene Blue (DMB) assay remains a viable option for rapid, high-throughput screening for total GAGs, particularly in resource-limited settings. Its simplicity and low cost are significant advantages, but its lower sensitivity and lack of specificity should be taken into consideration, and results should be confirmed with a more specific method when necessary.
In the pursuit of precision medicine for lysosomal storage disorders, the adoption of more advanced and specific diagnostic tools like the this compound-based HPLC assay is a critical step forward. This guide provides the foundational information for researchers and clinicians to make informed decisions about the most appropriate GAG quantification method to advance their work in this important field.
References
Evaluating the Specificity of 2-Aminoacridone Enzyme Substrates: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme substrate is critical for accurate and sensitive assessment of enzyme activity. This guide provides a comprehensive comparison of 2-aminoacridone (AMAC)-based fluorogenic substrates with other common alternatives, offering insights into their performance, supported by experimental data, and detailing methodologies for their evaluation.
Introduction to this compound as a Fluorogenic Reporter
This compound is a fluorescent compound that can be conjugated to peptides to create fluorogenic enzyme substrates. A key application has been in the development of substrates for caspases, a family of proteases central to the process of apoptosis. The substrate Ac-DEVD-AMAC, for instance, has been synthesized and investigated as a substrate for caspase-3. A notable characteristic of AMAC-based substrates is that the intact peptide is highly fluorescent, and upon enzymatic cleavage, the fluorescence of the sample can decrease, providing a measure of enzyme activity. This contrasts with many other fluorogenic substrates where cleavage leads to an increase in fluorescence.
Performance Comparison of Fluorogenic Substrates
The choice of a fluorogenic leaving group significantly impacts the sensitivity and kinetic properties of an enzyme assay. While this compound has been explored, other fluorophores such as 7-amino-4-methylcoumarin (AMC), 7-amino-4-trifluoromethylcoumarin (AFC), and Rhodamine 110 (R110) are more commonly employed.
A critical aspect of substrate performance is its specificity for the target enzyme. For caspases, a significant challenge is the overlapping substrate specificity among different family members. Studies have shown that even substrates designed to be specific for a particular caspase can be cleaved by other caspases, with caspase-3 often exhibiting broad promiscuity.
Quantitative Data Summary
The following table summarizes available kinetic parameters for a this compound-based caspase-3 substrate and provides a comparison with other commonly used fluorogenic and chromogenic substrates. A higher kcat/Km value indicates greater catalytic efficiency and preference of the enzyme for that substrate.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reporter Group |
| Ac-DEVD-AMAC | Caspase-3 | ~23 | - | - | This compound |
| Ac-DEVD-AMC | Caspase-3 | 10 | - | - | AMC |
| Ac-DEVD-pNA | Caspase-3 | 9.7-11 | - | - | pNA |
| Ac-VDVAD-ACC | Caspase-2 | 11 | - | - | ACC |
| Ac-DEVD-ACC | Caspase-3 | 21 | - | - | ACC |
| Ac-DEVD-ACC | Caspase-6 | 468 | - | - | ACC |
| Ac-DEVD-ACC | Caspase-7 | 57 | - | - | ACC |
| Ac-LEHD-ACC | Caspase-8 | 15 | - | - | ACC |
| Ac-LEHD-ACC | Caspase-9 | 106 | - | - | ACC |
Note: Kinetic data can vary depending on experimental conditions. The data for Ac-DEVD-AMAC is based on a reported affinity constant.[1] Kinetic parameters for ACC substrates are also presented for comparison.[2]
Alternative Fluorogenic and Chromogenic Substrates
A variety of reporter groups are available for designing enzyme substrates, each with distinct advantages and disadvantages.
-
7-amino-4-methylcoumarin (AMC): A widely used fluorophore that provides good sensitivity in the blue fluorescence range.[3]
-
7-amino-4-trifluoromethylcoumarin (AFC): Offers red-shifted excitation and emission spectra compared to AMC, which can reduce background fluorescence from biological samples.
-
p-Nitroanilide (pNA): A chromogenic reporter group that allows for colorimetric detection of enzyme activity. While generally less sensitive than fluorogenic substrates, pNA-based assays are simple and do not require a fluorometer.[4]
-
Rhodamine 110 (R110): A highly sensitive fluorophore with excitation and emission in the green/yellow range, making it less susceptible to interference from colored compounds.[5] However, symmetric bis-amide R110 substrates undergo a two-step cleavage process, which can complicate kinetic analysis. Asymmetric R110 substrates have been developed to overcome this limitation.
-
7-amino-4-carbamoylmethylcoumarin (ACC): A fluorophore with an approximately three-fold higher quantum yield than AMC, leading to increased assay sensitivity. This allows for the use of lower enzyme and substrate concentrations. The kinetic profiles of ACC and AMC substrates are generally comparable.
Experimental Protocols
Determining Enzyme Substrate Specificity
This protocol outlines a general workflow for evaluating the specificity of a novel fluorogenic substrate, such as a this compound derivative, against a panel of proteases using a fluorescence microplate reader.
Materials:
-
Purified enzymes (e.g., a panel of caspases, trypsin, chymotrypsin)
-
Fluorogenic peptide substrate library (including the this compound substrate and other comparators)
-
Appropriate assay buffers for each enzyme
-
96-well or 384-well black microplates
-
Fluorescence microplate reader with appropriate excitation and emission filters
Procedure:
-
Reagent Preparation:
-
Reconstitute purified enzymes to a known concentration in their respective recommended storage buffers.
-
Prepare stock solutions of all fluorogenic substrates (e.g., 10 mM in DMSO).
-
Prepare working solutions of each substrate in the appropriate assay buffer. The final substrate concentration should be at or below the Km value if known, or a range of concentrations should be tested.
-
Prepare serial dilutions of each enzyme in the corresponding assay buffer.
-
-
Assay Setup:
-
Add a fixed volume of each enzyme dilution to the wells of the microplate. Include a "no enzyme" control for each substrate to measure background fluorescence.
-
To initiate the reaction, add a fixed volume of the substrate working solution to each well.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals over a set period. For this compound substrates, a decrease in fluorescence is expected, while for most other fluorogenic substrates, an increase will be observed.
-
-
Data Analysis:
-
For each enzyme-substrate pair, plot fluorescence intensity versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
To determine kinetic parameters (Km and Vmax), perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation.
-
The specificity constant (kcat/Km) can then be calculated to compare the efficiency of the enzyme for different substrates.
-
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using the DOT language.
Caption: Intrinsic and extrinsic apoptosis signaling pathways converging on caspase-3.
Caption: Experimental workflow for determining enzyme substrate specificity.
Conclusion
This compound presents an alternative fluorophore for the design of enzyme substrates, particularly for proteases like caspases and aminopeptidases. Its unique property of fluorescence decrease upon cleavage offers a different mode of detection compared to more common fluorophores. However, researchers should be aware of the potential for overlapping substrate specificity, a common challenge in protease research. When evaluating a new substrate, it is crucial to perform a thorough kinetic analysis against a panel of relevant enzymes to determine its specificity profile. The choice of the optimal substrate will ultimately depend on the specific application, the required sensitivity, and the instrumentation available. While this compound-based substrates have shown utility, alternatives such as AMC, AFC, R110, and ACC offer a broader range of options with well-characterized properties for sensitive and specific enzyme activity assays. To date, the application of this compound as a reporter for protein kinase substrates does not appear to be a common practice.
References
A Comparative Guide to 2-Aminoacridone in Inter-laboratory Glycan Analysis
For researchers, scientists, and drug development professionals, the accurate and reproducible analysis of glycans is critical for understanding protein function and ensuring the quality of biotherapeutics. This guide provides an objective comparison of 2-Aminoacridone (2-AMAC) as a fluorescent labeling agent for glycan analysis, contextualized with other common labeling alternatives. The information presented is supported by experimental data and detailed methodologies to assist in the selection of the most appropriate analytical strategy.
Quantitative Data Presentation
The selection of a fluorescent label for glycan analysis can significantly impact sensitivity, throughput, and the type of data that can be obtained. Below is a summary of performance characteristics for 2-AMAC and other widely used labeling reagents.
| Feature | This compound (2-AMAC) | 2-Aminobenzamide (2-AB) | Procainamide (ProA) | RapiFluor-MS (RFMS) |
| Primary Use | High-sensitivity fluorescence detection[1] | "Gold standard" for HILIC-FLD quantification[2] | High fluorescence and MS signal[2] | High MS signal for neutral glycans[2][3] |
| Sample Throughput | Preparation: 1-2 days; Analysis: 1-2 hours | Traditional: Days; Rapid methods: ~2-5 hours | Comparable to 2-AB | Rapid labeling protocols available |
| Detection Method | LC-Fluorescence, LC-MS | HILIC-FLD, LC-MS | HILIC-FLD, ESI-MS | LC-MS |
| Ionization Efficiency (MS) | Moderate | Limited | Superior to 2-AB | Highest for neutral glycans |
| Sialic Acid Stability | Generally stable | Prone to some desialylation | Generally stable | Can distort sialylated glycan quantitation |
Experimental Protocols
The general workflow for N-glycan analysis involves enzymatic release, fluorescent labeling, cleanup, and subsequent analysis. While specific protocols may vary between laboratories, the fundamental steps are conserved.
1. N-Glycan Release: N-glycans are typically released from the glycoprotein by enzymatic digestion with Peptide-N-Glycosidase F (PNGase F). The protein is often denatured to ensure complete deglycosylation.
2. Fluorescent Labeling via Reductive Amination: The released glycans, which have a free reducing end, are labeled with a fluorescent tag such as 2-AMAC or 2-AB. This is a two-step process:
-
Formation of a Schiff base between the primary amine of the label and the aldehyde group of the open-ring form of the glycan.
-
Reduction of the Schiff base to a stable secondary amine using a reducing agent like sodium cyanoborohydride.
A typical labeling protocol for 2-AB involves incubating the dried glycans with the labeling solution (containing 2-AB and the reducing agent in a solvent like DMSO and acetic acid) for 2-3 hours at 65°C. For 2-AMAC, the preparation and labeling of GAG-derived disaccharides can be performed in approximately 1-2 days.
3. Labeled Glycan Cleanup: Excess fluorescent label and reducing agent must be removed prior to analysis. This is commonly achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE). The labeled glycans are retained by the HILIC sorbent while the more hydrophobic excess label is washed away. The purified glycans are then eluted.
4. Glycan Analysis: The purified, labeled glycans are then separated and detected.
-
Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection (HILIC-FLD): This is a robust and widely used method for quantitative analysis of labeled glycans. Separation is based on the hydrophilicity of the glycans.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides structural information in addition to quantification. The choice of label can significantly impact MS sensitivity.
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the key stages of glycan analysis.
References
- 1. Analysis of glycosaminoglycan-derived, precolumn, this compound-labeled disaccharides with LC-fluorescence and LC-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct comparison of derivatization strategies for LC-MS/MS analysis of N-glycans - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Quantification of Fluorescently Labeled Glycans
For researchers, scientists, and drug development professionals, the accurate and precise quantification of glycans is critical for understanding protein function, ensuring biotherapeutic efficacy and safety, and identifying disease biomarkers. A common strategy for glycan analysis involves derivatization with a fluorescent label to enhance detection sensitivity in methods such as high-performance liquid chromatography with fluorescence detection (HPLC-FLD) and liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative assessment of 2-Aminoacridone (AMAC) and other common fluorescent labels used for glycan quantification.
Overview of Fluorescent Labeling
Fluorescent labeling of glycans is a widely adopted method that allows for the stoichiometric attachment of one label per glycan molecule. This enables the relative quantification of different glycan species based on fluorescence intensity. The choice of label can significantly impact the sensitivity, accuracy, and precision of the quantification. This guide focuses on this compound and provides a comparison with two other prevalent labels: 2-aminobenzamide (2-AB) and procainamide (ProA).
Quantitative Performance Comparison
While this compound (AMAC) is a highly fluorescent probe capable of detecting picomolar levels of glycans, comprehensive quantitative validation data in recent comparative studies is less prevalent than for other labels. The following tables summarize the performance characteristics of the more commonly benchmarked 2-aminobenzamide (2-AB) and procainamide (ProA) labels, which serve as a reference for assessing glycan quantification methods.
Table 1: Performance Characteristics of Fluorescent Labels for Glycan Quantification
| Parameter | This compound (AMAC) | 2-aminobenzamide (2-AB) | Procainamide (ProA) |
| Primary Application | High-sensitivity fluorescence detection of carbohydrates and glycans by CE and HPLC.[1][2][3] | Routine HPLC-FLD and LC-MS analysis of N-glycans. | High-sensitivity HPLC-FLD and enhanced ESI-MS detection of N-glycans. |
| Fluorescence Signal | Intense fluorescence. | Standard fluorescence signal. | High fluorescence intensity (approx. 15-fold higher than 2-AB). |
| Mass Spectrometry Signal (ESI+) | Suitable for positive-ion electrospray MS. | Poor ionization efficiency. | Significantly improved ionization efficiency (up to 30-50 times that of 2-AB). |
| Quantitative Data Availability | Limited published validation data. | Extensive validation data available. | Growing body of validation data. |
Table 2: Reported Quantitative Method Validation Data for 2-AB and Procainamide Labeled Glycans
| Parameter | 2-aminobenzamide (2-AB) | Procainamide (ProA) |
| Linearity (R²) | > 0.99 | Not explicitly found, but quantitative methods are established. |
| Precision (Repeatability, %RSD) | Area: 0.92%, < 4% | Not explicitly found, but described as having good reproducibility. |
| Limit of Detection (LOD) | Subpicomolar quantities detectable. | Not explicitly found, but noted for high sensitivity. |
| Limit of Quantification (LOQ) | Not explicitly found. | Not explicitly found, but allows for quantification of minor glycan species. |
| Accuracy (Recovery / % Bias) | Excellent correlation with certified values (Avg. bias ± 3%). | Not explicitly found, but enables accurate relative quantification. |
Experimental Methodologies
The general workflow for glycan analysis using fluorescent labeling involves glycan release from the glycoprotein, labeling with the fluorescent dye, purification, and subsequent analysis by HPLC or LC-MS.
1. Glycan Release: N-glycans are typically released from glycoproteins enzymatically using Peptide-N-Glycosidase F (PNGase F).
2. Fluorescent Labeling (Derivatization): The released glycans, which have a reducing end, are labeled with a fluorescent tag via reductive amination.
-
This compound (AMAC) Labeling: The primary amine group of AMAC reacts with the aldehyde group of the glycan, and the resulting Schiff base is reduced to a stable secondary amine, often using sodium cyanoborohydride.
-
2-aminobenzamide (2-AB) Labeling: A solution of 2-AB and a reducing agent (e.g., 2-picoline borane or sodium cyanoborohydride) in a mixture of DMSO and glacial acetic acid is added to the dried glycans. The reaction is typically carried out at 65°C for 2 hours.
-
Procainamide (ProA) Labeling: The procedure is similar to 2-AB labeling, using an equimolar concentration of procainamide.
3. Sample Purification: After labeling, the excess dye and reducing agent must be removed to prevent interference with the analysis. This is commonly achieved using hydrophilic interaction liquid chromatography solid-phase extraction (HILIC-SPE).
4. HPLC-FLD Analysis: The purified, labeled glycans are separated by HILIC on a UHPLC or HPLC system.
-
Column: A column with an amide-based stationary phase is typically used for HILIC separation of glycans (e.g., Waters ACQUITY UPLC BEH Glycan column).
-
Mobile Phases: A common mobile phase system consists of an aqueous buffer (e.g., 50 mM ammonium formate, pH 4.4) as mobile phase A and acetonitrile as mobile phase B.
-
Gradient: A linear gradient from a high percentage of organic mobile phase to a lower percentage is used to elute the glycans.
-
Fluorescence Detection: The detector is set to the specific excitation and emission wavelengths for the chosen label.
-
AMAC: λex ~425 nm, λem ~520-532 nm.
-
2-AB: λex ~250-330 nm, λem ~420-428 nm.
-
ProA: λex ~310 nm, λem ~370 nm.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for glycan analysis and the logical relationship in selecting a fluorescent label.
Conclusion
The selection of a fluorescent label is a critical step in the accurate and precise quantification of glycans. While this compound is a potent fluorescent dye suitable for high-sensitivity applications, recent literature provides more extensive quantitative validation for alternatives like 2-aminobenzamide and procainamide.
-
2-aminobenzamide (2-AB) is a well-established label suitable for routine HPLC-FLD-based relative quantification, with extensive literature and validated methods demonstrating good precision and accuracy.
-
Procainamide (ProA) offers superior sensitivity in both fluorescence and, most notably, mass spectrometry, making it the preferred choice for studies requiring the identification and quantification of low-abundance glycan species.
-
This compound (AMAC) remains a valuable tool, particularly in capillary electrophoresis and when high fluorescence sensitivity is the primary requirement and MS detection is secondary.
For researchers and drug development professionals, the choice of label should be guided by the specific requirements of the analysis, including the need for sensitivity, the analytical platform available (HPLC-FLD, LC-MS), and the level of quantitative validation required. For robust, validated quantification, especially when coupled with mass spectrometry, procainamide and 2-aminobenzamide are currently the more extensively documented choices.
References
- 1. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The analysis of fluorophore-labeled carbohydrates by polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fingerprinting of glycans as their this compound derivatives by capillary electrophoresis and laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Photophysical Properties of Fluorescein and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Fluorescein, a xanthene dye first synthesized in 1871, remains a cornerstone in fluorescence microscopy, diagnostics, and cellular biology due to its high quantum yield and strong absorption of blue light.[1] However, its sensitivity to pH and susceptibility to photobleaching have spurred the development of a vast portfolio of derivatives, each tailored for specific applications with enhanced photophysical and chemical properties. This guide provides a comparative analysis of the key photophysical characteristics of fluorescein and its prominent derivatives, supported by experimental data and detailed protocols for their characterization.
Comparative Photophysical Data
The following table summarizes the key photophysical properties of fluorescein and several of its widely used derivatives. The data, primarily compiled from a comprehensive study by Sjöback et al., allows for a direct comparison under consistent solvent conditions, highlighting the impact of structural modifications on their fluorescent behavior.[2]
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Lifetime (τ_f) (ns) |
| Fluorescein | 0.1 M NaOH | 490 | 514 | 0.93 | 4.0 |
| PBS (pH 7.4) | 490 | 515 | 0.85 | 4.1 | |
| Fluorescein Isothiocyanate (FITC) | PBS (pH 9.0) | 495 | 525 | 0.65-0.92 | ~4.1 |
| Carboxyfluorescein (FAM) | PBS (pH 9.0) | 494 | 522 | 0.88-0.92 | ~4.1 |
| Oregon Green™ 488 | PBS (pH 7.4) | 496 | 524 | 0.89 | 4.2 |
| Eosin Y | Ethanol | 524 | 545 | 0.19 | 0.5 |
| PBS (pH 7.4) | 526 | 547 | 0.15 | 0.4 | |
| Rose Bengal | Ethanol | 559 | 570 | 0.02 | 0.09 |
| PBS (pH 7.4) | 560 | 572 | 0.02 | 0.08 |
Note: The photophysical properties of fluorescein and its derivatives are highly dependent on the local environment, including pH, solvent polarity, and temperature. The values presented here are representative and may vary under different experimental conditions.
Experimental Protocols
Accurate characterization of photophysical properties is crucial for the selection and application of fluorescent probes. Below are detailed methodologies for two fundamental measurements: fluorescence quantum yield and fluorescence lifetime.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)
-
Sample of unknown quantum yield
-
Spectroscopic grade solvent
Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance spectra of all solutions. Record the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.
-
Maintain identical experimental conditions (e.g., excitation and emission slit widths, detector voltage) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
-
Determine the slope of the linear fit for both plots.
-
-
Calculation of Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique for determining fluorescence lifetimes by measuring the time delay between the excitation pulse and the detection of the first emitted photon.
Materials:
-
TCSPC system, including:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
Fast photodetector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD)
-
TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA)
-
-
Fluorescent sample
-
Scattering solution for instrument response function (IRF) measurement (e.g., dilute ludox or non-dairy creamer)
Procedure:
-
Instrument Response Function (IRF) Measurement:
-
Fill a cuvette with the scattering solution.
-
Set the excitation and emission wavelengths to be the same.
-
Acquire the IRF, which represents the time profile of the excitation pulse as measured by the detection system.
-
-
Sample Measurement:
-
Replace the scattering solution with the fluorescent sample.
-
Set the appropriate excitation and emission wavelengths for the sample.
-
Acquire the fluorescence decay curve until a sufficient number of photons (typically 10,000 in the peak channel) have been collected to ensure good statistics.
-
-
Data Analysis:
-
The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.
-
Use deconvolution software to fit the experimental decay data to one or more exponential decay functions, taking the IRF into account. The fitting process yields the fluorescence lifetime(s) (τ).
-
Visualizing Applications of Fluorescein Derivatives
The versatility of fluorescein and its derivatives is evident in their wide range of applications. The following diagrams, generated using the DOT language, illustrate two common experimental workflows.
Caption: Workflow of Fluorescein Diacetate (FDA) hydrolysis by cellular enzymes to produce fluorescent fluorescein.
Caption: Experimental workflow for labeling an antibody with Fluorescein Isothiocyanate (FITC).
References
Safety Operating Guide
Proper Disposal of 2-Aminoacridone: A Guide for Laboratory Professionals
Effective management and disposal of 2-Aminoacridone are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe working environment and ensure compliance with hazardous waste regulations.
Hazard Profile and Immediate Safety Considerations
This compound is classified as a hazardous substance that poses several risks.[1] It is known to be an irritant to the eyes, respiratory system, and skin.[1] Ingestion may also be harmful to an individual's health.[1] Due to its hazardous nature, this compound and any materials contaminated with it must be managed as hazardous waste.[2]
Key safety precautions to observe when handling this compound include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses with side shields or chemical splash goggles, and a lab coat. For handling powders or in situations where dust may be generated, a dust mask (such as a type N95) is recommended.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust or fumes.
-
Avoid Contact: Prevent all personal contact with the chemical, including inhalation and contact with skin and eyes.
-
Incompatible Materials: Store this compound and its waste away from incompatible materials such as oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.
Waste Segregation and Collection
Proper segregation of waste is the first step in the disposal process. All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes unused or expired this compound powder, contaminated gloves, pipette tips, vials, and other labware. Collect all solid waste in a designated, sturdy, and sealable container. A plastic-lined cardboard box or a polyethylene or polypropylene container is suitable.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. It is best practice to segregate aqueous and organic solvent solutions into different containers. The containers should be kept tightly closed when not in use and should not be filled to more than 75-80% of their capacity to allow for expansion.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be placed in a designated, puncture-resistant sharps container.
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.
Waste Container Labeling and Storage
Accurate and clear labeling of waste containers is mandatory for safety and regulatory compliance.
Each waste container must be clearly labeled with the following information:
-
The full chemical name: "this compound Waste"
-
For mixtures, list all chemical constituents and their approximate percentages.
-
The associated hazards (e.g., "Hazardous Waste," "Irritant," "Toxic").
-
The date when the first waste was added to the container.
-
The name and contact information of the principal investigator or laboratory.
-
The laboratory room number.
Store hazardous waste in a designated, secure area, such as a satellite accumulation area within the lab. This area should be away from general laboratory traffic and incompatible materials. Ensure that all waste containers are kept in secondary containment trays to prevent the spread of potential spills.
Disposal Procedures
The final disposal of this compound waste must be handled in accordance with local, state, and federal regulations.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS office is the primary resource for hazardous waste disposal. They will provide specific guidance and arrange for the pickup of your labeled hazardous waste containers.
-
Approved Disposal Methods: The generally accepted methods for the disposal of chemical and pharmaceutical wastes like this compound are:
-
Incineration: This is often the preferred method and involves burning the waste in a licensed incinerator, sometimes after mixing with a suitable combustible material.
-
Landfill: Disposal by burial in a landfill specifically licensed to accept chemical and/or pharmaceutical wastes is another option.
-
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Carefully collect the absorbent material and the spilled substance and place it into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution and then wash with soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS and emergency services.
-
Prevent entry into the affected area.
-
Allow trained emergency responders to handle the cleanup.
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Liquid Waste Container Fill | Do not fill above 75-80% of the container's capacity. | |
| Solid Waste Container | Use a sturdy, sealable container (e.g., polyethylene or polypropylene). |
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal procedures for this compound, the following workflow diagram illustrates the key steps and decision points.
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
